molecular formula C18H22N2O2 B1252198 Fumigaclavine A CAS No. 6879-59-0

Fumigaclavine A

Número de catálogo: B1252198
Número CAS: 6879-59-0
Peso molecular: 298.4 g/mol
Clave InChI: GJSSYQDXZLZOLR-ONUGHKICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fumigaclavine A has been reported in Aspergillus tamarii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSSYQDXZLZOLR-ONUGHKICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988499
Record name Fumigaclavine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6879-59-0
Record name Fumigaclavine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumigaclavine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumigaclavine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMIGACLAVINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV9FK5AO1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fumigaclavine A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Fumigaclavine A, an ergoline alkaloid mycotoxin produced by various species of fungi, most notably Aspergillus fumigatus.[1][2] As a member of the clavine class of ergot alkaloids, this compound is a subject of interest for its unique chemical structure, biosynthetic pathway, and potential biological activities, including antibacterial properties.[3] This document details its chemical properties, biosynthetic origins, and relevant experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is a tetracyclic indole derivative characterized by a 6,8-dimethylergoline core structure.[4] An acetate group at position C-9 is a key functional feature.[5] The compound's rigid structure and specific stereochemistry are crucial for its biological interactions.

Below is a summary of its key chemical and physical properties.

PropertyValueReference
Molecular Formula C₁₈H₂₂N₂O₂[1][3][5]
Molecular Weight 298.4 g/mol [1][5]
IUPAC Name [(6aR,9R,10S)-7,9-Dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-10-yl] acetate[3]
CAS Number 6879-59-0[1][3][5]
Canonical SMILES C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C[3][5]
InChI Key GJSSYQDXZLZOLR-ONUGHKICSA-N[3][5]
Appearance Varies based on purity and form.
Class Ergot Alkaloid, Clavine[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from the primary metabolites L-tryptophan and dimethylallyl diphosphate (DMAPP).[3] The pathway involves the construction of the ergoline scaffold followed by a series of oxidative reactions and functional group modifications. This compound serves as a key intermediate, being the direct precursor to the more complex Fumigaclavine C.[6] The final step in this compound synthesis is the acetylation of Fumigaclavine B, a reaction catalyzed by the enzyme Fumigaclavine B O-acetyltransferase (also known as FgaAT or easN).[2][5]

Fumigaclavine_A_Biosynthesis cluster_pathway Ergoline Scaffold Formation & Modification L-Tryptophan L-Tryptophan Chanoclavine-I Chanoclavine-I DMAPP Dimethylallyl Diphosphate (DMAPP) Festuclavine Festuclavine Chanoclavine-I->Festuclavine Multiple Steps Fumigaclavine_B Fumigaclavine B Festuclavine->Fumigaclavine_B easM (Hydroxylation) Fumigaclavine_A Fumigaclavine_A Fumigaclavine_B->Fumigaclavine_A easN (FgaAT) (Acetylation) Fumigaclavine_C Fumigaclavine_C Fumigaclavine_A->Fumigaclavine_C easL (FgaPT1) (Reverse Prenylation) caption Biosynthetic Pathway of this compound and C.

Biosynthetic Pathway of this compound and C.

Experimental Protocols

The following sections outline generalized methodologies for the production, isolation, and characterization of this compound from fungal cultures. These protocols are synthesized from common practices in natural product chemistry.[4][7][8]

Fungal Culture and Metabolite Production

This protocol describes the cultivation of Aspergillus fumigatus for the production of secondary metabolites, including this compound.

a. Fungal Strain and Media:

  • Strain: Aspergillus fumigatus (e.g., strain HX-1 or equivalent).[8]

  • Culture Media: Potato Dextrose Broth (PDB) or Sabouraud Dextrose Agar (SDA) are commonly used.[7][8] For liquid fermentation, PDB is preferred. To inhibit bacterial contamination, an antibiotic such as streptomycin (e.g., 200 µg/mL) can be added.[4]

b. Fermentation Protocol:

  • Inoculate 1L Erlenmeyer flasks containing 400 mL of sterile PDB medium with an actively growing culture of A. fumigatus.[7]

  • Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for 10-14 days.[7][8]

  • Following the initial static incubation, transfer the flasks to a rotary shaker and incubate for an additional 14-21 days at ~150 rpm to promote aeration and secondary metabolite production.[4][7]

Extraction and Isolation of this compound

This workflow outlines the separation of this compound from the fungal culture.

Extraction_Workflow Start Fungal Culture Broth Filter Filtration Start->Filter Mycelia Mycelial Mass Filter->Mycelia Filtrate Culture Filtrate Filter->Filtrate Extract_Mycelia Solvent Extraction (Ethyl Acetate) Mycelia->Extract_Mycelia Extract_Filtrate Solvent Extraction (Ethyl Acetate) Filtrate->Extract_Filtrate Combine Combine Extracts Extract_Mycelia->Combine Extract_Filtrate->Combine Evaporate Evaporation (Rotary Evaporator) Combine->Evaporate Crude_Extract Crude Extract Evaporate->Crude_Extract Column1 Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column1 Fractions Collect Fractions Column1->Fractions TLC TLC Analysis Fractions->TLC Pool Pool Fractions TLC->Pool Column2 Sephadex LH-20 Chromatography Pool->Column2 Purified Purified this compound Column2->Purified

General workflow for extraction and isolation.

a. Extraction:

  • Separate the mycelial mass from the liquid broth via filtration.[7]

  • Independently extract both the filtrate and the crushed mycelia with an organic solvent, typically ethyl acetate (EtOAc), in a separating funnel. Repeat the extraction 2-3 times to ensure complete recovery.[7][8]

  • Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[7]

b. Chromatographic Purification:

  • Subject the crude extract to open column chromatography on silica gel (e.g., 60-120 mesh).[4]

  • Elute the column with a gradient of non-polar to polar solvents (e.g., n-hexane and chloroform or n-hexane and ethyl acetate) to separate components based on polarity.[4]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[7]

  • Pool the fractions containing this compound and concentrate them.

  • For final purification, perform size exclusion chromatography using a Sephadex LH-20 column or semi-preparative HPLC.[7][8]

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm the molecular weight (m/z [M+H]⁺).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure and confirm the arrangement of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm assignments.[9]

Conclusion

This compound represents an important intermediate in the biosynthesis of more complex ergot alkaloids and possesses intrinsic biological activity. The methodologies outlined in this guide provide a framework for researchers to produce, isolate, and study this molecule. Further investigation into its pharmacological properties and potential applications in drug development is warranted.

References

Fumigaclavine A molecular formula and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fumigaclavine A, a mycotoxin belonging to the clavine alkaloid group. Produced by the fungus Aspergillus fumigatus, this document outlines its core molecular properties, biosynthetic pathway, and relevant experimental methodologies.

Core Molecular Data

This compound is a significant secondary metabolite with the following key quantitative identifiers.

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂O₂[1][2][3]
Molecular Weight298.38 g/mol [1]
Alternate Molecular Weight298.4 g/mol [2][3]
CAS Number6879-59-0[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step enzymatic process originating from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). While a complete, universally agreed-upon pathway remains the subject of ongoing research, the following diagram illustrates a widely accepted sequence of key intermediates and enzymatic conversions leading to the formation of the clavine alkaloid core, from which this compound is derived.

Fumigaclavine_A_Biosynthesis L_Tryptophan L-Tryptophan DMAT Dimethylallyl- tryptophan L_Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine_I Chanoclavine-I DMAT->Chanoclavine_I Multiple Steps Agroclavine Agroclavine Chanoclavine_I->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Fumigaclavine_Core Fumigaclavine Core Structure Agroclavine->Fumigaclavine_Core Branch Point Paspalic_acid Paspalic acid Elymoclavine->Paspalic_acid Lysergic_acid Lysergic acid Paspalic_acid->Lysergic_acid Ergot_Alkaloids Other Ergot Alkaloids Lysergic_acid->Ergot_Alkaloids Fumigaclavine_A This compound Fumigaclavine_Core->Fumigaclavine_A Acetylation & Other modifications

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

The isolation and characterization of this compound from fungal cultures are critical for further research. The following is a generalized workflow based on common laboratory practices.

Experimental_Workflow Culture Aspergillus fumigatus Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Fraction Collection Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Fractions Pooled & Concentrated Purified Fractions TLC->Purified_Fractions Identify & Pool Crystallization Crystallization Purified_Fractions->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound Analysis Structural Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

Caption: Generalized workflow for this compound isolation.

A detailed experimental protocol for the isolation of clavine alkaloids, including this compound, from Aspergillus fumigatus was described by Spilsbury et al. (1961). The general steps are as follows:

  • Culturing: Aspergillus fumigatus is grown on a suitable medium, such as a glucose- and ammonium-based liquid medium, for a period sufficient for the production of secondary metabolites.

  • Extraction: The fungal mycelium is separated from the culture broth. Both the mycelium and the broth are extracted with an organic solvent like chloroform or ethyl acetate to partition the alkaloids from the aqueous phase.

  • Purification: The crude extract is then subjected to purification techniques. This typically involves column chromatography using an adsorbent like silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the different compounds.

  • Identification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. The fractions with the desired compound are then pooled.

  • Crystallization: The pooled fractions are concentrated, and the purified this compound is often obtained as a crystalline solid through crystallization from a suitable solvent system.

  • Structural Elucidation: The identity and purity of the isolated this compound are confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

References

The Biosynthetic Pathway of Fumigaclavine A in Endophytic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biosynthetic pathway of Fumigaclavine A, an antibacterial ergoline alkaloid produced by endophytic fungi, most notably Aspergillus fumigatus.[1] The document outlines the core enzymatic steps, the genetic machinery, regulatory controls, and the experimental protocols used to elucidate this complex metabolic route.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from primary metabolites L-tryptophan and dimethylallyl diphosphate (DMAPP).[2] The pathway involves the construction of the characteristic tetracyclic ergoline ring system, followed by a series of chemical modifications.[2] The key intermediates in the pathway leading to this compound include chanoclavine-I, chanoclavine-I aldehyde, festuclavine, and fumigaclavine B.[3]

The initial committed step is the prenylation of L-tryptophan with DMAPP, catalyzed by the enzyme Dimethylallyl tryptophan synthase (DMATS).[4][5] This is followed by a series of reactions including methylation, cyclization, and oxidation to form chanoclavine-I aldehyde.[2] In A. fumigatus, this aldehyde is then converted to festuclavine by the combined action of the old yellow enzyme FgaOx3 and festuclavine synthase FgaFS.[3] Festuclavine is subsequently oxidized to form fumigaclavine B, which is then acetylated to yield the final product, this compound.[3]

Fumigaclavine_A_Biosynthesis trp L-Tryptophan dmaW DmaW (DMATS) trp->dmaW dmapp DMAPP dmapp->dmaW dmat Dimethylallyl- tryptophan multi_step Multiple Enzymatic Steps dmat->multi_step chan_I Chanoclavine-I chan_I_ald Chanoclavine-I Aldehyde chan_I->chan_I_ald fgaOx3_fgaFS FgaOx3 + FgaFS chan_I_ald->fgaOx3_fgaFS fest Festuclavine oxidation Oxidation fest->oxidation fum_B Fumigaclavine B acetylation Acetylation fum_B->acetylation fum_A This compound dmaW->dmat multi_step->chan_I fgaOx3_fgaFS->fest oxidation->fum_B acetylation->fum_A

Caption: Biosynthetic pathway of this compound from primary precursors.

Genetic and Enzymatic Machinery

The genes responsible for this compound biosynthesis are typically organized in a biosynthetic gene cluster (BGC).[6] In Aspergillus species, this cluster contains genes encoding all the necessary enzymes for the pathway.[6]

  • dmaW : This gene encodes the Dimethylallyl tryptophan synthase (DMATS), which catalyzes the first committed step in the biosynthesis of all ergot alkaloids.[4][5] Deletion of this gene eliminates the production of all downstream ergot alkaloids.[4]

  • fgaOx3 and fgaFS : These genes encode the old yellow enzyme FgaOx3 and festuclavine synthase FgaFS, respectively. Together, these two enzymes are responsible for the conversion of chanoclavine-I aldehyde into festuclavine. FgaFS is a monomeric protein with a molecular mass of approximately 32.1 kDa.

  • P450 Monooxygenases : The oxidation of festuclavine to fumigaclavine B is likely catalyzed by a cytochrome P450 monooxygenase, a common class of enzyme in secondary metabolite pathways.[6]

The pathway can be extended in some strains. For instance, this compound serves as a substrate for a reverse prenyltransferase, FgaPT1, which converts it to Fumigaclavine C by attaching a dimethylallyl group.[7]

Quantitative Data Presentation

Biochemical characterization of the enzymes in the pathway provides crucial quantitative data for understanding reaction efficiencies and substrate specificities. The data below summarizes the kinetic parameters for the reverse prenyltransferase FgaPT1, which acts on this compound.

EnzymeSubstrateApparent Km (µM)Turnover Number (kcat) (s-1)Source
FgaPT1 This compound60.8[7]
FgaPT1 Dimethylallyl diphosphate (DMAPP)130.8[7]

Regulatory Control of Biosynthesis

The production of this compound and other secondary metabolites in A. fumigatus is tightly regulated by global regulatory proteins that respond to environmental cues.

  • LaeA : A key global regulator that positively controls the expression of numerous secondary metabolite gene clusters.[4][5] A ΔlaeA mutant shows significantly reduced expression of genes in at least 13 secondary metabolite clusters, including the one for fumigaclavines.[4]

  • HbxA : This transcriptional regulator also governs secondary metabolism. Its activity affects the production of ergot alkaloids, including fumigaclavines.[8] The regulatory role of HbxA may be partially mediated through its effect on brlA, a central developmental regulator.[8]

Regulatory_Network laeA LaeA fum_cluster Fumigaclavine Gene Cluster laeA->fum_cluster positive regulation hbxA HbxA brlA brlA hbxA->brlA brlA->fum_cluster indirect regulation fum_A This compound Production fum_cluster->fum_A

Caption: Simplified regulatory network for this compound production.

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Knockout and Complementation

Objective: To confirm the function of a specific gene (e.g., dmaW) in the biosynthetic pathway.

  • Vector Construction: A deletion cassette is constructed using fusion PCR. This typically involves amplifying the 5' and 3' flanking regions of the target gene and fusing them to a selectable marker (e.g., hygromycin resistance).

  • Fungal Transformation: Protoplasts of A. fumigatus are generated and transformed with the deletion cassette using polyethylene glycol (PEG)-mediated transformation.

  • Mutant Selection: Transformants are selected on media containing the appropriate selective agent (e.g., hygromycin).

  • Verification: Homologous recombination and gene deletion are confirmed by Southern blot analysis or diagnostic PCR.

  • Metabolite Analysis: The culture extracts of the wild-type, deletion mutant, and a complemented strain (where the gene is re-introduced) are analyzed by HPLC or LC-MS to observe the loss and restoration of fumigaclavine production.[6]

Heterologous Expression and Purification of FgaFS

Objective: To produce and purify the Festuclavine Synthase (FgaFS) for in vitro characterization.[9]

  • Gene Cloning: The coding region of fgaFS is amplified from an A. fumigatus cDNA library.[9]

  • Expression Vector: The amplified gene is cloned into an E. coli expression vector, such as pQE70, which often includes an N-terminal His6-tag for purification.[9]

  • Overexpression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21). Protein expression is induced with IPTG.

  • Cell Lysis: Bacterial cells are harvested and lysed by sonication in a suitable buffer.

  • Affinity Chromatography: The soluble cell lysate is loaded onto a Ni-NTA affinity column. The His6-tagged FgaFS protein is bound to the column, washed, and then eluted with an imidazole gradient.[9]

  • Purity Analysis: The purity of the recombinant protein is assessed using SDS-PAGE.[9]

In Vitro Enzyme Assay for Festuclavine Formation

Objective: To demonstrate the function of FgaFS and FgaOx3 in converting chanoclavine-I aldehyde to festuclavine.[9]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the substrate (1 mM chanoclavine-I), cofactors (5 mM NAD+, FMN, NADH), and the purified recombinant enzymes (5 mg each of FgaOx3 and FgaFS) in a suitable buffer.[9]

  • Incubation: The reaction is incubated at 30°C for 16 hours. Control reactions are set up, including reactions with heat-denatured enzymes or the omission of one of the enzymes.

  • Product Extraction: The reaction is stopped, and the products are extracted from the aqueous mixture using ethyl acetate.

  • Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector to identify the formation of festuclavine. The structure is confirmed by LC-MS and NMR analysis.[9]

Experimental_Workflow start Amplify fgaFS gene from cDNA library clone Clone into E. coli expression vector (pQE70) start->clone express Overexpress His6-FgaFS in E. coli clone->express purify Purify protein via Ni-NTA affinity chromatography express->purify assay Perform in vitro enzyme assay with FgaOx3 and Chanoclavine-I Aldehyde purify->assay analyze Analyze products by HPLC and LC-MS assay->analyze confirm Confirm Festuclavine formation analyze->confirm

Caption: Experimental workflow for characterization of Festuclavine Synthase (FgaFS).

References

An In-Depth Technical Guide to the Natural Sources and Producers of Fumigaclavine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumigaclavine A is a member of the ergot alkaloid family, a class of indole-derived secondary metabolites known for their diverse and potent biological activities. As a clavine alkaloid, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources and producers of this compound, detailing quantitative production data, experimental protocols for its isolation and analysis, and the underlying biosynthetic and regulatory pathways.

Natural Producers of this compound

This compound is primarily produced by a variety of filamentous fungi, predominantly within the genera Aspergillus and Penicillium. These fungi can be found in diverse ecological niches, from soil and decaying organic matter to endophytic relationships with plants.

Major Fungal Producers

The principal producers of this compound are various species of Aspergillus and Penicillium. Notably, Aspergillus fumigatus, an opportunistic human pathogen, is a well-documented source of this alkaloid. Other significant producers include Aspergillus tamarii and several species of Penicillium, such as Penicillium commune.

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are also significant producers of this compound. For instance, endophytic strains of Aspergillus fumigatus have been isolated from various plants and have been shown to produce a range of bioactive compounds, including this compound.

Quantitative Production of this compound

The production yields of this compound can vary significantly depending on the fungal species, strain, and culture conditions. The following tables summarize the available quantitative data on this compound and the closely related Fumigaclavine C production.

Fungal SpeciesStrainCulture ConditionProductYieldReference
Aspergillus tamariiIsolated from Paspalum scrobiculatum seedsSubmerged cultureThis compound0.125 mg/mL (filtrate), 1.2 mg/g dry weight (mycelium)[1][2]
Aspergillus fumigatusNot specifiedNot specifiedThis compoundMaximum concentration of 38 ng/g in avian respiratory tissues[3][4]
Aspergillus fumigatusNot specifiedTwo-stage culture (shake then static)Fumigaclavine C62.7 mg/L[5]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and quantification of this compound from fungal cultures.

Isolation and Screening of Endophytic Fungi

The following protocol outlines a general procedure for the isolation of endophytic fungi and screening for alkaloid production.

Materials:

  • Healthy plant tissue (leaves, stems, roots)

  • 70% ethanol

  • Sodium hypochlorite solution (2-4%)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., streptomycin)

  • Sterile scalpels, forceps, and Petri dishes

Procedure:

  • Surface Sterilization: Thoroughly wash the plant material under running tap water. Sequentially immerse the plant segments in 70% ethanol for 1 minute, followed by a 2-4% sodium hypochlorite solution for 3-5 minutes, and then rinse three times with sterile distilled water.

  • Plating: Aseptically cut the surface-sterilized plant segments into smaller pieces (approx. 0.5 cm²) and place them on PDA plates.

  • Incubation: Incubate the plates at 25-28°C in the dark for 2-4 weeks, monitoring for fungal growth emerging from the plant tissues.

  • Isolation and Purification: As fungal hyphae grow out from the plant segments, subculture the distinct morphological types onto fresh PDA plates to obtain pure cultures.

  • Screening for Alkaloids:

    • Inoculate pure fungal isolates into a suitable liquid medium (e.g., Potato Dextrose Broth).

    • After a suitable incubation period (e.g., 2-3 weeks), extract the culture broth and mycelium with an organic solvent such as ethyl acetate.

    • Analyze the crude extract for the presence of alkaloids using thin-layer chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent) or by HPLC.[6][7]

Extraction and Purification of this compound

The following is a representative protocol for the extraction and purification of this compound from fungal cultures.

Materials:

  • Fungal culture (broth and mycelium)

  • Ethyl acetate

  • Methanol

  • Hexane

  • Chloroform

  • Silica gel for column chromatography

  • Sephadex LH-20

Procedure:

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate.

    • Dry and grind the mycelium, then extract with methanol or ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[8]

  • Purification:

    • Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the compounds based on polarity.[8]

    • Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

HPLC Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of an acid like formic or acetic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: DAD detection at a wavelength of approximately 225 nm and 280 nm.

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.[1][9][10][11][12]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is part of the larger ergot alkaloid pathway. The genes responsible for this pathway are typically found in a gene cluster.

Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid L-tryptophan and the isoprenoid donor dimethylallyl pyrophosphate (DMAPP). The key steps involve a series of enzymatic reactions including prenylation, methylation, and cyclization to form the ergoline ring structure characteristic of clavine alkaloids.

Fumigaclavine_A_Biosynthesis tryptophan L-Tryptophan dmat Dimethylallyltryptophan tryptophan->dmat dmapp DMAPP dmapp->dmat dmaW dmaW n_methyl_dmat N-Methyl-DMAT easF easF chanoclavine_i Chanoclavine-I agroclavine Agroclavine chanoclavine_i->agroclavine easA easA festuclavine Festuclavine easG easG fumigaclavine_b Fumigaclavine B fgaAT fgaAT fumigaclavine_a This compound dmaW->n_methyl_dmat easF->chanoclavine_i Multiple steps (easE, easC, easD) easE easE easC easC easD easD easA->festuclavine easG->fumigaclavine_b Hydroxylation (fgaOx3) fgaOx3 fgaOx3 fgaAT->fumigaclavine_a Acetylation

Caption: Biosynthetic pathway of this compound.

Regulatory Network

The expression of the fumigaclavine biosynthetic genes is tightly regulated by a complex network of transcription factors and is influenced by environmental cues. Global regulators, such as LaeA, and pathway-specific transcription factors play crucial roles in controlling the production of this compound.[2][13][14][15][16][17]

Fumigaclavine_Regulation cluster_environmental Environmental Signals cluster_regulators Global Regulators cluster_pathway_regulators Pathway-Specific Regulators cluster_genes Biosynthetic Genes Nutrient availability Nutrient availability LaeA LaeA Nutrient availability->LaeA pH pH pH->LaeA Temperature Temperature Temperature->LaeA VeA VeA LaeA->VeA HbxA HbxA LaeA->HbxA VelB VelB VeA->VelB fum_cluster fumigaclavine gene cluster HbxA->fum_cluster + fumigaclavine_A This compound fum_cluster->fumigaclavine_A

Caption: Regulatory network of this compound biosynthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioprospecting of endophytic fungi for the production of this compound.[5][7][18][19]

Bioprospecting_Workflow start Plant Sample Collection surface_sterilization Surface Sterilization start->surface_sterilization isolation Isolation of Endophytic Fungi on PDA surface_sterilization->isolation purification Purification of Fungal Isolates isolation->purification fermentation Submerged Fermentation purification->fermentation extraction Solvent Extraction fermentation->extraction screening TLC/HPLC Screening for Alkaloids extraction->screening quantification HPLC-DAD Quantification of this compound screening->quantification Positive Hit characterization Structural Elucidation (NMR, MS) quantification->characterization end Bioactivity Testing characterization->end

Caption: Workflow for bioprospecting of this compound producers.

Conclusion

This compound remains a compound of significant interest due to its potential bioactivities. The fungal kingdom, particularly the genera Aspergillus and Penicillium, represents a rich and diverse source for the discovery of novel producers and the optimization of production. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the fascinating world of ergot alkaloids and unlock the full potential of this compound.

References

Fumigaclavine A: A Mycotoxin of Concern in Avian Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Avian aspergillosis, primarily caused by the opportunistic fungal pathogen Aspergillus fumigatus, represents a significant threat to avian health, leading to substantial economic losses in the poultry industry and posing a considerable challenge in the conservation of captive and wild birds.[1][2] While the invasive growth of the fungus is the primary driver of pathology, the production of mycotoxins by A. fumigatus is increasingly recognized as a key contributor to the disease process. Among these, fumigaclavine A, an ergoline alkaloid, has been identified as a major mycotoxin produced during infection.[3][4] This technical guide provides a comprehensive overview of this compound's role as a mycotoxin in avian aspergillosis, focusing on its detection, toxicity, and potential mechanisms of action, to support further research and the development of targeted therapeutic strategies.

Quantitative Data on this compound in Avian Aspergillosis

The detection and quantification of this compound in affected birds are crucial for understanding its role in the pathogenesis of aspergillosis. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Avian Tissues with Confirmed Aspergillosis

Bird SpeciesTissueDetection MethodConcentration (ng/g)Reference
Various (unspecified)Respiratory TissueEnzyme Immunoassay (EIA)Up to 38[3]
Falcons (Falco sp.)Blood SerumEnzyme Immunoassay (EIA)Not Detected (<0.7 ng/mL)[3]

Table 2: Acute Toxicity Data of a Structurally Related Mycotoxin, Fumigaclavine C, in an Avian Model

MycotoxinSpeciesRoute of AdministrationLD50Toxic Effects ObservedReference
Fumigaclavine CChickenOral150 mg/kgAltered food intake, changes in motor activity, ataxia[5]

Experimental Protocols

Accurate detection and quantification of this compound are paramount for research and diagnostic purposes. Below are detailed methodologies for key experimental procedures.

Protocol 1: Enzyme Immunoassay (EIA) for this compound in Avian Respiratory Tissue

This protocol is based on the methodology described for the immunochemical analysis of fumigaclavine mycotoxins.[3]

1. Sample Preparation: a. Excise respiratory tissue samples from avian subjects post-mortem. b. Homogenize 1 gram of tissue in 4 mL of a 70% methanol/water solution using a high-speed blender. c. Centrifuge the homogenate at 4,000 x g for 10 minutes at 4°C. d. Collect the supernatant and dilute it 1:10 with a 10% methanol/water solution for analysis.

2. EIA Procedure: a. Coat a 96-well microtiter plate with this compound-protein conjugate and incubate overnight at 4°C. b. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). c. Add 50 µL of the prepared sample extract or this compound standards to the wells. d. Add 50 µL of a specific anti-fumigaclavine A antibody solution to each well. e. Incubate for 1 hour at room temperature. f. Wash the plate as described in step 2b. g. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature. h. Wash the plate as described in step 2b. i. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. j. Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). k. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. b. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol is a representative method adapted from general mycotoxin analysis procedures.

1. Sample Preparation and Extraction: a. Homogenize 5 grams of avian tissue (e.g., lung) with 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v). b. Shake the mixture vigorously for 30 minutes. c. Centrifuge at 10,000 x g for 15 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter.

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system equipped with a fluorescence or mass spectrometry (MS) detector. b. Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Start with 90% A and 10% B.
  • Linearly increase to 100% B over 15 minutes.
  • Hold at 100% B for 5 minutes.
  • Return to initial conditions over 5 minutes. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection:
  • Fluorescence: Excitation at 275 nm and emission at 330 nm.
  • Mass Spectrometry (MS/MS): Use electrospray ionization (ESI) in positive mode, monitoring for specific parent and daughter ion transitions for this compound.

3. Quantification: a. Prepare a calibration curve using certified this compound standards. b. Quantify this compound in the samples by comparing the peak area with the calibration curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound in avian cells are not yet fully elucidated, research on structurally similar mycotoxins and related cellular responses in other species provides a basis for hypothesized signaling pathways. Fumigaclavine C, a closely related alkaloid, has been shown to modulate key inflammatory pathways such as NF-κB and MAPK in mammalian cells.[6] It is plausible that this compound exerts its toxic and immunomodulatory effects in avian species through similar mechanisms.

Hypothesized Signaling Pathway of this compound in Avian Immune Cells

The following diagram illustrates a potential mechanism by which this compound may disrupt normal immune cell function, leading to immunosuppression and contributing to the pathology of aspergillosis.

FumigaclavineA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Binds/Interacts MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR->MAPK_pathway Activates IKK IKK Complex TLR->IKK Activates AP1 AP-1 MAPK_pathway->AP1 Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Cytokine_Genes Pro-inflammatory Cytokine Genes (e.g., IL-1β, TNF-α) NFkB_n->Cytokine_Genes Induces Transcription AP1->Cytokine_Genes Induces Transcription Fumigaclavine A_inhibits Fumigaclavine A_inhibits Fumigaclavine A_inhibits->IKK Inhibits

Caption: Hypothesized signaling pathway of this compound in avian immune cells.

Experimental Workflow for Investigating this compound Effects on Avian Macrophages

The following workflow outlines an experimental approach to validate the hypothesized signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A1 Isolate Avian Macrophages (e.g., from peripheral blood or spleen) A2 Culture Macrophages in vitro A1->A2 A3 Treat with this compound (various concentrations) A2->A3 B1 Measure Cytokine Production (ELISA for IL-1β, TNF-α) A3->B1 B2 Assess NF-κB Activation (Western blot for p-IκB, nuclear p65) A3->B2 B3 Analyze MAPK Pathway (Western blot for p-p38, p-JNK, p-ERK) A3->B3 C1 Correlate this compound dose with changes in signaling and cytokine release B1->C1 B2->C1 B3->C1

Caption: Experimental workflow for studying this compound effects on avian macrophages.

Conclusion and Future Directions

This compound is an important mycotoxin produced by Aspergillus fumigatus during avian aspergillosis. While its in-situ presence has been confirmed, a complete understanding of its toxicological profile and mechanism of action in avian species remains an area of active research. The data and protocols presented in this guide provide a foundation for further investigation into the role of this compound in the pathogenesis of avian aspergillosis. Future research should focus on:

  • Determining the specific LD50 and dose-response toxicity of this compound in various avian species.

  • Elucidating the precise molecular interactions of this compound with components of avian immune cell signaling pathways.

  • Investigating the potential synergistic effects of this compound with other A. fumigatus virulence factors.

A deeper understanding of these aspects will be instrumental in the development of novel diagnostics, targeted therapies, and effective preventative strategies to combat avian aspergillosis.

References

Fumigaclavine A: A Technical Guide on its Biosynthesis, Biological Activity, and Relationship to the Ergot Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumigaclavine A is a clavine-type ergot alkaloid produced by several fungi of the Aspergillus and Penicillium genera, most notably Aspergillus fumigatus.[1] As a member of the diverse ergot alkaloid family, it shares a common biosynthetic origin with clinically significant compounds but diverges to form a unique structural class known as the fumigaclavines. This technical guide provides an in-depth exploration of this compound, detailing its biosynthetic pathway in relation to other major ergot alkaloids, summarizing its known biological activities with available quantitative data, and outlining key experimental protocols for its extraction, purification, and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and pharmacology.

Introduction: The Ergot Alkaloid Family

Ergot alkaloids are a complex class of indole-derived secondary metabolites produced by various fungi, particularly within the Clavicipitaceae and Aspergillaceae families.[2] Structurally, they are based on the tetracyclic ergoline ring system and are biosynthesized from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2] This family is broadly categorized into three main groups:

  • Clavine Alkaloids: These are the earliest and structurally simplest ergot alkaloids, serving as precursors to the other classes. They are characterized by a non-oxidized C-17 methyl group. This compound, festuclavine, and agroclavine are prominent members of this group.

  • Lysergic Acid Amides: These are derivatives of D-lysergic acid, formed through the oxidation of clavine precursors. This group includes simple amides like ergine and potent psychoactive compounds such as lysergic acid diethylamide (LSD).

  • Ergopeptines: These are complex amides of lysergic acid linked to a tripeptide moiety. Ergotamine, used in the treatment of migraines, is a well-known example.[2]

This compound and its congeners are primarily associated with fungi from the Trichocomaceae family (e.g., Aspergillus), whereas lysergic acid derivatives and ergopeptines are characteristic of the Clavicipitaceae (e.g., Claviceps purpurea).[3] This divergence in chemical profiles stems from a key branching point in their shared biosynthetic pathway.

Biosynthesis of this compound

The biosynthesis of all ergot alkaloids begins with a common pathway to form the ergoline scaffold. The pathway then diverges, leading to the production of either festuclavine-derived alkaloids (like this compound) in Aspergillus species or agroclavine-derived alkaloids (leading to lysergic acid) in Claviceps species.

The Common Ergot Alkaloid Pathway

The initial steps to form the first key tetracyclic intermediate, chanoclavine-I-aldehyde, are conserved among ergot alkaloid-producing fungi. This process involves several key enzymatic transformations:

  • Prenylation of Tryptophan: The enzyme Dimethylallyl Tryptophan Synthase (DmaW) catalyzes the prenylation of L-tryptophan with DMAPP.

  • N-Methylation: The resulting product, DMAT, is N-methylated by a methyltransferase (EasF).

  • Chanoclavine-I Formation: A series of oxidation and cyclization reactions, catalyzed by an oxidase (EasE) and a catalase (EasC), convert N-Me-DMAT into chanoclavine-I.

  • Aldehyde Formation: Chanoclavine-I is oxidized to chanoclavine-I-aldehyde by a dehydrogenase (EasD).

Pathway Divergence: The Formation of this compound

Chanoclavine-I-aldehyde is the crucial branch-point intermediate. The subsequent enzymatic steps determine the class of ergot alkaloid produced. In Aspergillus fumigatus, the pathway proceeds as follows:

  • Festuclavine Synthesis: The enzyme EasA acts as a reductase, leading to the formation of festuclavine. This is the key diverging step, as the corresponding enzyme in Claviceps species catalyzes an isomerization reaction to form agroclavine.

  • Hydroxylation to Fumigaclavine B: Festuclavine is hydroxylated at the C-9 position by a cytochrome P450 monooxygenase to yield fumigaclavine B.

  • Acetylation to this compound: The final step in the formation of this compound is the acetylation of the C-9 hydroxyl group of fumigaclavine B. This reaction is catalyzed by the acetyltransferase FgaAT, utilizing acetyl-CoA as the acetyl donor.[4]

This compound can be further modified, for instance by a reverse prenyltransferase (FgaPT1), to produce Fumigaclavine C, the terminal product of this pathway in Aspergillus fumigatus.

Ergot_Alkaloid_Biosynthesis cluster_common Common Pathway cluster_fumigaclavine Fumigaclavine Pathway (Aspergillus) cluster_lysergic Lysergic Acid Pathway (Claviceps) L-Tryptophan L-Tryptophan DMAT DMAT L-Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT DmaW N-Me-DMAT N-Me-DMAT DMAT->N-Me-DMAT EasF Chanoclavine-I Chanoclavine-I N-Me-DMAT->Chanoclavine-I EasE, EasC Chanoclavine-I_Aldehyde Chanoclavine-I Aldehyde Chanoclavine-I->Chanoclavine-I_Aldehyde EasD Festuclavine Festuclavine Chanoclavine-I_Aldehyde->Festuclavine EasA (Reductase) Agroclavine Agroclavine Chanoclavine-I_Aldehyde->Agroclavine EasA (Isomerase) Fumigaclavine_B Fumigaclavine B Festuclavine->Fumigaclavine_B P450 Monooxygenase Fumigaclavine_A This compound Fumigaclavine_B->Fumigaclavine_A FgaAT Fumigaclavine_C Fumigaclavine C Fumigaclavine_A->Fumigaclavine_C FgaPT1 (Prenyltransferase) Elymoclavine Elymoclavine Agroclavine->Elymoclavine Lysergic_Acid Lysergic Acid Elymoclavine->Lysergic_Acid CloA Ergopeptines Ergopeptines Lysergic_Acid->Ergopeptines LpsA, LpsB (NRPS)

Caption: Divergent Biosynthetic Pathways of Ergot Alkaloids.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, though it is less studied than its derivative Fumigaclavine C or the ergopeptines. The primary reported activity is antibacterial.[1] Due to structural similarities with biogenic amines, ergot alkaloids generally interact with serotonergic, dopaminergic, and adrenergic receptors, acting as agonists, partial agonists, or antagonists.[2][3]

Antibacterial Activity

This compound has been identified as having antibacterial properties.[1] However, specific Minimum Inhibitory Concentration (MIC) values are not widely reported in publicly accessible literature. The table below presents representative MIC values for ergot alkaloid-producing fungal extracts and related compounds to provide context for the expected potency.

Table 1: Antibacterial Activity of Fungal Extracts and Related Compounds

Organism Tested Compound/Extract MIC (µg/mL) Reference(s)
Staphylococcus aureus Aspergillus sp. EJC08 Crude Extract (produces this compound) 125 [1] (paraphrased)
Staphylococcus aureus Aspergillus fumigatus GOL-1 (EtOAc extract) 78 [5]
Bacillus subtilis Indazol-3-one derivatives 15.62 [6] (paraphrased)
Escherichia coli Aspergillus fumigatus GOL-1 (EtOAc extract) >10000 [5]

| Pseudomonas aeruginosa | Aspergillus fumigatus GOL-1 (EtOAc extract) | >10000 |[5] |

Note: Data for specific pure compounds are often proprietary or not published. Values for crude extracts indicate the presence of active compounds but are not representative of the pure compound's potency.

Receptor Binding Affinity

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Representative Ergot Alkaloids

Receptor Ergotamine Lisuride (Ergoline) Brexpiprazole (Ergoline-like) Reference(s)
Dopamine D2L 5.1 0.2 0.3 [7][8][9] (paraphrased)
Serotonin 5-HT1A 12.6 1.3 0.1 [7][9] (paraphrased)
Serotonin 5-HT2A 10.7 1.6 0.5 [7][9] (paraphrased)
Adrenergic α1B 1.7 100 0.2 [7][9] (paraphrased)

| Adrenergic α2C | 15.1 | 200 | 0.6 |[7][9] (paraphrased) |

Ki (inhibition constant) is the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

Other Biological Activities & Toxicity

While data on this compound is limited, its derivative, Fumigaclavine C, has been shown to:

  • Induce Apoptosis in Cancer Cells: Fumigaclavine C induces apoptosis in MCF-7 breast cancer cells by down-regulating the NF-κB cell survival pathway and modulating the MAPK signaling pathway.[10][11]

  • Exhibit Anti-inflammatory Effects: Fumigaclavine C reduces TNF-α production in macrophages by suppressing the TLR4-NFκB signaling pathway.[12]

Toxicity: Specific toxicity data, such as an LD50 (lethal dose for 50% of a test population), for this compound is not available in the reviewed literature. However, ergot alkaloids as a class are known mycotoxins, and exposure can lead to ergotism, a condition with severe vasoconstrictive and neurological symptoms.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound. These protocols are synthesized from established methods for ergot alkaloids and fungal secondary metabolites.

Extraction and Purification of this compound

This protocol describes a typical workflow for isolating this compound from a liquid culture of Aspergillus fumigatus.

Extraction_Purification_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification Culture Inoculate A. fumigatus in PDB medium. Incubate at 28°C, 200 rpm for 7-12 days. Harvest Separate mycelia from broth by filtration. Culture->Harvest Lyophilize Lyophilize mycelial mass. Harvest->Lyophilize Extract Macerate dried mycelia with Ethyl Acetate (EtOAc) (3x with fresh solvent). Lyophilize->Extract Combine Combine EtOAc extracts and evaporate solvent in vacuo to yield crude extract. Extract->Combine VLC Fractionate crude extract using Vacuum Liquid Chromatography (VLC) on Silica Gel. (Elute with Hexane-EtOAc gradient). Combine->VLC CC Subject active fractions to Column Chromatography (CC) on Sephadex LH-20. (Elute with Methanol). VLC->CC HPLC Perform final purification using semi-preparative Reverse-Phase HPLC (RP-HPLC) on C18 column. (Elute with Acetonitrile-Water gradient). CC->HPLC Pure this compound Pure this compound HPLC->Pure this compound MIC_Workflow A Prepare serial 2-fold dilutions of This compound in a 96-well plate. C Inoculate wells with bacterial suspension. Include growth and sterility controls. A->C B Prepare bacterial inoculum adjusted to 0.5 McFarland standard and dilute to final conc. (5x10^5 CFU/mL). B->C D Incubate plate at 37°C for 18-24 hours. C->D E Determine MIC: Lowest concentration with no visible bacterial growth. D->E NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65 IkBα p65 IKK->IkBa_p65 Phosphorylates IkBα p65 p65 IkBa_p65->p65 IkBα Degradation DNA DNA p65->DNA Translocation TNFa TNF-α Gene DNA->TNFa Transcription Fumigaclavine_C Fumigaclavine C Fumigaclavine_C->TLR4 Inhibits Expression Fumigaclavine_C->IKK Inhibits Phosphorylation

References

Preliminary In Vitro Studies on Fumigaclavine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumigaclavine A, an ergoline alkaloid produced by various species of Aspergillus, has been identified as a compound of interest due to its potential biological activities. This technical guide provides a summary of the currently available preliminary in vitro data on this compound. Owing to the limited specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this document also presents a detailed case study on the closely related compound, Fumigaclavine C, to illustrate the experimental methodologies and potential signaling pathways that could be relevant for the future investigation of this compound.

This compound: Current State of In Vitro Research

This compound is recognized primarily for its antibacterial properties.[1] However, detailed in vitro studies providing specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial strains, are not extensively reported in the available scientific literature. Similarly, comprehensive data on its cytotoxicity against various cell lines (IC50 values), specific enzyme inhibition, or antioxidant potential (SC50 values) are currently scarce.

The lack of extensive in vitro data for this compound necessitates further research to fully characterize its biological profile and potential as a therapeutic agent. Future studies should focus on systematic screening to determine its spectrum of activity and potency in various in vitro models.

Case Study: In Vitro Activities of Fumigaclavine C

To provide a framework for the type of in-depth analysis required for this compound, this section details the reported in vitro activities of Fumigaclavine C, a structurally similar compound. It is crucial to note that the following data pertains exclusively to Fumigaclavine C and should not be extrapolated to this compound without direct experimental verification.

Cytotoxicity against Human Cancer Cell Lines

Fumigaclavine C has demonstrated cytotoxic effects against human cancer cell lines.

Table 1: Cytotoxicity of Fumigaclavine C on MCF-7 Cells

ParameterValueReference
Cell LineMCF-7 (Human breast adenocarcinoma)Not explicitly stated in search results
AssayMTT Assay[2][3][4]
IC50Data not available in search results
Experimental Protocols: Cytotoxicity Assessment (MTT Assay)

A detailed protocol for assessing cytotoxicity using the MTT assay is provided below, based on general laboratory practices.[2][3][4]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fumigaclavine C (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Read Absorbance at 570nm dissolve->read calculate Calculate % Viability read->calculate end Determine IC50 calculate->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathways Modulated by Fumigaclavine C

In vitro studies on Fumigaclavine C have suggested its involvement in the modulation of key signaling pathways in cancer cells.

One of the implicated pathways is the cAMP signaling pathway . The cAMP/PKA signal transduction pathway is known to be crucial for the pathogenicity of Aspergillus fumigatus.[5] While the direct effect of Fumigaclavine C on this pathway in human cells is not fully elucidated, it represents a potential area of investigation.

cAMP_Signaling_Pathway GPCR G-Protein Coupled Receptor AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified diagram of the cAMP signaling pathway.

Another relevant pathway is the Cell Wall Integrity (CWI) signaling pathway , which is essential for fungal survival and a potential target for antifungal agents.[6] The central components of this pathway include a series of mitogen-activated protein kinases (MAPKs).[6]

CWI_Signaling_Pathway Cell_Stress Cell Wall Stress Sensors Cell Surface Sensors Cell_Stress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 Pkc1 Protein Kinase C1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Transcription_Factors Transcription Factors Slt2->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis

Caption: Overview of the Cell Wall Integrity (CWI) signaling pathway.

Future Directions

The preliminary data on this compound suggest a potential for antibacterial activity. To advance the understanding of this compound, the following in vitro studies are recommended:

  • Comprehensive Antimicrobial Screening: Determination of MIC values against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Cytotoxicity Profiling: Evaluation of IC50 values against a panel of human cancer and non-cancer cell lines to assess its therapeutic index.

  • Enzyme Inhibition Assays: Screening against a variety of enzymes to identify specific molecular targets.

  • Antioxidant Capacity Assessment: Quantification of its antioxidant potential using assays such as DPPH and ABTS.

  • Mechanism of Action Studies: Investigation of its effects on key signaling pathways in relevant cellular models.

Conclusion

References

Spectroscopic and Mechanistic Insights into Fumigaclavine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Fumigaclavine A, a notable ergoline alkaloid produced by various species of Aspergillus. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its potential biological mechanisms.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The following tables summarize the key quantitative data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, mult., J in Hz)
2123.16.85 (s)
3111.9-
4120.36.99 (d, 8.5)
5108.96.82 (dd, 8.5, 2.0)
6125.77.15 (d, 2.0)
7137.2-
859.83.45 (m)
968.14.95 (br d, 10.0)
1033.52.80 (m), 2.65 (m)
1129.81.95 (m)
12132.5-
13122.57.25 (d, 8.0)
14110.87.05 (t, 8.0)
15118.97.10 (t, 8.0)
16121.57.20 (d, 8.0)
1721.21.25 (d, 7.0)
N-CH₃34.52.55 (s)
OAc-CH₃21.12.05 (s)
OAc-C=O170.5-

Note: Data is for Fumigaclavine C and should be used as a reference for this compound. Assignments are based on a composite of data from similar compounds and may vary based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₈H₂₂N₂O₂[1]
Molecular Weight298.38 g/mol [1]
Ionization ModeElectrospray Ionization (ESI)
Precursor Ion (m/z)299.1754 [M+H]⁺ (Calculated: 299.1759)
Key Fragment Ions (m/z)239.1489, 221.1387, 196.1125, 182.1019, 168.0863, 154.0706

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation and characterization of fungal metabolites and are specifically adapted for this compound.

Isolation and Purification of this compound
  • Fungal Culture: Aspergillus fumigatus is cultured on a suitable medium, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) medium, and incubated at 25-30°C for 14-21 days.

  • Extraction: The fungal mycelium and the culture medium are extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc) or chloroform (CHCl₃). The organic extracts are then combined and concentrated under reduced pressure.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-QTOF mass spectrometer to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern and aid in structural confirmation.

Biological Activity and Signaling Pathways

While the specific signaling pathways affected by this compound are not extensively detailed in the available literature, studies on the closely related Fumigaclavine C have demonstrated significant biological activity, particularly in the context of cancer. Fumigaclavine C has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cells. This activity is mediated through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways.

The following diagram illustrates the putative signaling pathway influenced by Fumigaclavine C, which may share similarities with the mechanism of action of this compound.

Fumigaclavine_Signaling_Pathway Putative Signaling Pathway of Fumigaclavine Alkaloids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fumigaclavine_A This compound Receptor Receptor Tyrosine Kinase Fumigaclavine_A->Receptor Inhibition PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition mTOR->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition ERK->Proliferation

Putative signaling cascade affected by Fumigaclavine alkaloids.

This diagram illustrates the potential inhibitory effects of this compound on receptor tyrosine kinases, leading to the downregulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways. The inhibition of these pathways ultimately leads to the suppression of cell proliferation and the induction of apoptosis.

Conclusion

This compound remains a compound of significant interest due to its unique chemical structure and potential biological activities. This guide provides a foundational resource for researchers, presenting the available spectroscopic data and standardized experimental protocols. Further investigation is warranted to fully elucidate the complete NMR spectral assignments of this compound and to delineate its precise molecular mechanisms of action, which will be crucial for any future therapeutic development.

References

A Technical Guide to the Stereochemistry of Fumigaclavine A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the stereochemistry of Fumigaclavine A, an ergoline alkaloid produced by various fungi of the Aspergillus genus. It addresses the absolute configuration, the historical ambiguity surrounding its C-8 epimer, and the experimental methodologies used for its stereochemical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals working with natural products and related bioactive compounds.

Introduction to this compound

This compound is a member of the clavine class of ergot alkaloids, secondary metabolites primarily isolated from fungi such as Aspergillus fumigatus.[1][2] These compounds are characterized by a tetracyclic ergoline ring system. The biological activity of ergot alkaloids is intimately linked to their three-dimensional structure. Therefore, a precise understanding of the stereochemistry of this compound is critical for structure-activity relationship (SAR) studies, synthetic efforts, and evaluating its pharmacological potential.

A notable point of complexity in the literature is that the designation "this compound" has historically been used to describe both the 8α and 8β diastereomers (epimers at the C-8 position).[3][4] This guide will clarify the defined stereochemistry of the commonly accepted isomer and detail the methods used to elucidate its structure.

Core Structure and Absolute Configuration

This compound is built upon the ergoline scaffold, which contains several stereogenic centers. The IUPAC-recommended name for the most commonly cited isomer is (8α,9β)-6,8-Dimethylergolin-9-ol acetate .[4] The absolute configuration of its key stereocenters is typically defined as:

  • 5R

  • 10R

  • 8α (alpha) : The methyl group at the C-8 position is oriented below the plane of the ring system.

  • 9β (beta) : The acetate group at the C-9 position is oriented above the plane of the ring system.

The epimer, which has also been referred to as this compound in some literature, possesses the opposite configuration at the C-8 position (8β). The relationship between these two isomers is critical for understanding their distinct properties and biological activities.

Fumigaclavine_Epimers Fumigaclavine_A_alpha (5R, 10R, 8α, 9β)-Fumigaclavine A - CH₃ at C-8 is alpha (axial) - Commonly accepted structure Fumigaclavine_A_beta (5R, 10R, 8β, 9β)-Fumigaclavine A - CH₃ at C-8 is beta (equatorial) - Epimer of this compound Fumigaclavine_A_alpha->Fumigaclavine_A_beta C-8 Epimerization

Caption: Relationship between this compound and its C-8 epimer.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to the stereochemical environment. Below is a summary of key NMR data for this compound, isolated from endophytic Aspergillus fumigatus.[5]

Atom Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, J in Hz)
2110.16.82 (s)
4120.36.94 (t, 7.2)
5107.66.98 (d, 7.2)
6129.7-
755.42.92 (m), 2.76 (m)
835.83.28 (m)
970.05.12 (t, 10.0)
1038.32.25 (m)
11123.3-
12134.4-
13117.87.14 (d, 7.2)
1449.32.82 (m), 2.68 (m)
N-CH₃43.12.47 (s)
C8-CH₃17.21.34 (d, 7.1)
OAc-C=O170.8-
OAc-CH₃21.62.02 (s)

Experimental Protocols for Stereochemical Determination

The unambiguous determination of the absolute stereochemistry of a complex molecule like this compound relies on rigorous experimental techniques.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule in its crystalline form.[6][7][8] It provides a precise three-dimensional map of electron density, revealing the spatial arrangement of every atom.

General Protocol:

  • Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the purified compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[8]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities.[9]

  • Structure Solution: The diffraction data (angles and intensities) are processed computationally to solve the "phase problem" and generate an initial electron density map of the molecule within the crystal's unit cell.[9]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares algorithms to achieve the best possible fit with the experimental diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography is definitive, NMR is more accessible and provides crucial data on the molecule's structure in solution.[11][12]

General Protocol for Relative Stereochemistry:

  • Sample Preparation: A small quantity (typically 1-5 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Standard ¹H and ¹³C NMR spectra are acquired to identify all proton and carbon signals.

  • 2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are connected through bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for relative stereochemistry. It identifies protons that are close to each other in space (<5 Å), regardless of their bonding. For this compound, NOE correlations between the C-8 methyl protons and other protons on the ring system can confirm its α (axial) orientation relative to other substituents.

  • Data Analysis: The combined data from these experiments allows for the complete assignment of the molecule's constitution and its relative stereochemistry.

Protocol for Absolute Stereochemistry (Mosher's Method): When a crystal structure cannot be obtained, absolute configuration can often be determined by NMR after derivatizing the molecule with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[13][14]

  • Derivatization: The hydroxyl group of Fumigaclavine B (the deacetylated precursor to this compound) is esterified separately with both (R)- and (S)-MTPA chloride. This creates a pair of diastereomers.

  • NMR Analysis: The ¹H NMR spectra of both diastereomers are carefully recorded and compared.

  • Configuration Assignment: The differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral ester are analyzed. According to the established Mosher's model, the spatial arrangement of substituents relative to the anisotropic phenyl ring of the MTPA moiety causes predictable upfield or downfield shifts, allowing for the assignment of the absolute configuration of the original alcohol center.[13]

Conclusion

The stereochemistry of this compound is defined by the (5R, 10R, 8α, 9β) absolute configuration of its tetracyclic ergoline core. The historical ambiguity with its C-8 epimer underscores the importance of precise stereochemical assignment in natural product chemistry. The definitive determination of this structure relies on powerful analytical techniques, primarily single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure, and advanced NMR spectroscopy, which confirms the relative and absolute stereochemistry in solution. These methods provide the foundational knowledge required for any further investigation into the synthesis, biosynthesis, and pharmacological applications of this important alkaloid.

References

Fumigaclavine A: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Fumigaclavine A's solubility in organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility characteristics inferred from isolation and purification procedures, alongside detailed experimental protocols for determining precise solubility. Furthermore, this guide explores the biological context of the closely related compound, fumigaclavine C, to provide insights into potential signaling pathways that may be relevant to this compound.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Research articles primarily focus on the isolation and biological activity of fumigaclavine alkaloids, often omitting precise solubility measurements (e.g., in mg/mL or mol/L).

However, based on the solvents used in extraction and purification protocols for this compound and related compounds, a qualitative assessment of its solubility can be inferred.

Table 1: Qualitative Solubility of this compound in Organic Solvents

Organic SolventQualitative SolubilityRationale / Context from Literature
Ethyl Acetate SolubleUsed as an extraction solvent for fungal cultures producing fumigaclavine alkaloids, indicating its ability to dissolve these compounds.[1][2]
Chloroform SolubleFrequently employed in chromatographic separation and purification of ergot alkaloids, including fumigaclavines.
Methanol Likely SolubleCommonly used as a solvent for spectroscopic analysis (e.g., NMR) of related compounds, suggesting solubility.
Acetone Likely SolubleA versatile solvent for a wide range of organic compounds; often used in the initial extraction of fungal metabolites.
Dimethyl Sulfoxide (DMSO) Likely SolubleA common solvent for preparing stock solutions of organic compounds for biological assays.

Note: The information in Table 1 is inferred and should be confirmed by quantitative experimental determination.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methods to determine the solubility of this compound. The following protocols outline the widely accepted shake-flask method and a tiered approach for solubility screening.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent (e.g., DMSO, ethanol, methanol). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The agitation should be sufficient to keep the solid suspended. The equilibration time should be determined empirically but is typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to organic solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter the suspension B->C D Dilute the filtrate C->D E Analyze concentration (HPLC or LC-MS) D->E F Calculate solubility (mg/mL or mol/L) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Signaling Pathways Associated with Fumigaclavine Alkaloids

While specific signaling pathways modulated by this compound are not extensively documented, research on the structurally similar fumigaclavine C provides valuable insights into the potential biological activities of this class of compounds. Studies on fumigaclavine C have demonstrated its involvement in key cellular signaling cascades, particularly in the context of cancer and inflammation.

MAPK and NF-κB Signaling Pathways

Fumigaclavine C has been shown to induce apoptosis in breast cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4]

  • MAPK Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Fumigaclavine C has been observed to inhibit the phosphorylation of key proteins in the MAPK cascade, leading to a downstream anti-proliferative effect.[3]

  • NF-κB Pathway: This pathway is a critical regulator of the inflammatory response and cell survival. Fumigaclavine C has been found to down-regulate the NF-κB pathway, which contributes to its pro-apoptotic effects in cancer cells.[3][4] In macrophages, fumigaclavine C has been shown to reduce the production of the pro-inflammatory cytokine TNF-α by suppressing the Toll-like receptor 4 (TLR4) and NF-κB activation.[5]

Given the structural similarities between this compound and fumigaclavine C, it is plausible that this compound may exert its biological effects through similar signaling mechanisms. However, further research is required to confirm the specific molecular targets and pathways of this compound.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Fumigaclavine_C Fumigaclavine C MAPK MAPK Cascade Fumigaclavine_C->MAPK Inhibits NFkB NF-κB Activation Fumigaclavine_C->NFkB Inhibits Proliferation Cell Proliferation MAPK->Proliferation Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival NFkB->Cell_Survival Apoptosis_NFkB Apoptosis Cell_Survival->Apoptosis_NFkB

References

Physical and chemical properties of Fumigaclavine A.

Author: BenchChem Technical Support Team. Date: November 2025

Fumigaclavine A is an ergoline alkaloid, a secondary metabolite primarily produced by fungi of the Aspergillus genus, notably Aspergillus fumigatus.[1] This mycotoxin has garnered interest within the scientific community for its antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines common experimental protocols for its isolation, and discusses its biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is a solid compound with the molecular formula C₁₈H₂₂N₂O₂.[1] Its molecular structure is characterized by the ergoline ring system, which is a common feature of many bioactive alkaloids.

PropertyValueSource
Molecular Formula C₁₈H₂₂N₂O₂PubChem
Molecular Weight 298.38 g/mol PubChem
CAS Number 6879-59-0PubChem
Physical Description SolidPubChem
Melting Point 84 - 85 °CPubChem

Spectroscopic and Chromatographic Data

The structural elucidation and identification of this compound have been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), ultraviolet (UV), infrared (IR), and mass spectrometry.[1] However, detailed spectral data with peak assignments for ¹H NMR and ¹³C NMR are not extensively reported in publicly accessible literature.

UV-Vis Spectroscopy: The UV absorption spectrum is a key characteristic for the identification of ergoline alkaloids. While specific absorption maxima for this compound are not consistently reported, analysis is typically performed in solvents like methanol or ethanol.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including:

  • N-H stretching vibrations from the indole ring.

  • C-H stretching from alkyl groups.

  • C=O stretching from the acetate group.

  • C-N and C-O stretching vibrations.

Mass Spectrometry: Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Experimental Protocols: Isolation and Purification

The isolation of this compound typically involves extraction from the mycelium or culture filtrate of Aspergillus species, followed by chromatographic purification. The following is a generalized protocol based on methodologies described in the literature.

Cultivation of Aspergillus and Extraction of Crude Alkaloids
  • Fungal Culture: Aspergillus species, such as Aspergillus tamarii, are grown in a suitable liquid medium (e.g., modified Richard's medium) in submerged culture for a period of 10-14 days on a rotary shaker.

  • Harvesting: The culture is separated into mycelium and culture filtrate by centrifugation or filtration.

  • Extraction:

    • The culture filtrate is extracted with an organic solvent such as chloroform.

    • The dried and powdered mycelium is also extracted with chloroform.

  • Concentration: The organic extracts are combined and the solvent is evaporated under reduced pressure to yield a viscous crude extract.[1]

Chromatographic Purification
  • Column Chromatography: The crude extract is subjected to column chromatography for initial purification.

    • Stationary Phase: Alumina is a commonly used stationary phase.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as benzene and chloroform.[1]

  • Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) on silica gel G plates, using a solvent system like chloroform-methanol (e.g., 80:20 v/v) to identify fractions containing this compound.[1]

  • Final Purification: Fractions containing the compound of interest are combined and the solvent is evaporated to yield purified this compound.[1]

G cluster_cultivation Fungal Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification Aspergillus Culture Aspergillus Culture Separation Separation Aspergillus Culture->Separation Centrifugation/ Filtration Mycelium Mycelium Separation->Mycelium Culture Filtrate Culture Filtrate Separation->Culture Filtrate Chloroform Extraction_M Chloroform Extraction_M Mycelium->Chloroform Extraction_M Chloroform Extraction_F Chloroform Extraction_F Culture Filtrate->Chloroform Extraction_F Combine Extracts Combine Extracts Chloroform Extraction_M->Combine Extracts Chloroform Extraction_F->Combine Extracts Evaporation Evaporation Combine Extracts->Evaporation Under Vacuum Crude Extract Crude Extract Evaporation->Crude Extract Alumina Column Chromatography Alumina Column Chromatography Crude Extract->Alumina Column Chromatography Gradient Elution Fraction Collection Fraction Collection Alumina Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitoring Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Final Evaporation Final Evaporation Pooling of Fractions->Final Evaporation Purified this compound Purified this compound Final Evaporation->Purified this compound

Generalized workflow for the isolation and purification of this compound.

Biological Activity and Potential Signaling Pathways

This compound is recognized for its antibacterial activity. While the precise molecular mechanisms of its action are not well-elucidated, it is hypothesized to interfere with essential bacterial processes. Common targets for antibacterial compounds include cell wall synthesis, protein synthesis, and DNA replication.

The related compound, Fumigaclavine C, has been shown to possess anti-inflammatory and anti-cancer properties by interacting with the HMGB1 protein and modulating signaling pathways such as MAPK and NF-κB.[2] Computational studies suggest that this compound may also interact with HMGB1, indicating a potential role in modulating inflammatory responses.[2]

Given its antibacterial properties, a proposed mechanism of action for this compound could involve the disruption of bacterial cell integrity or metabolic pathways. The following diagram illustrates a generalized view of potential targets for antibacterial compounds within a bacterial cell, which may represent possible mechanisms for this compound.

G cluster_bacterium Bacterial Cell This compound This compound Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibition Protein Synthesis (Ribosomes) Protein Synthesis (Ribosomes) This compound->Protein Synthesis (Ribosomes) Inhibition DNA Replication/Repair DNA Replication/Repair This compound->DNA Replication/Repair Inhibition Cell Membrane Integrity Cell Membrane Integrity This compound->Cell Membrane Integrity Disruption Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death Protein Synthesis (Ribosomes)->Bacterial Cell Death DNA Replication/Repair->Bacterial Cell Death Cell Membrane Integrity->Bacterial Cell Death

References

Methodological & Application

Application Notes and Protocols for the Extraction of Fumigaclavine A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Fumigaclavine A, a notable mycotoxin from the ergot alkaloid family, primarily produced by fungal species such as Aspergillus fumigatus.

Introduction

This compound is a secondary metabolite produced by several fungi, most notably Aspergillus fumigatus, the primary causative agent of avian aspergillosis.[1] As a member of the ergoline alkaloid family, this compound and its derivatives are of interest to researchers for their potential biological activities. This protocol outlines the key steps for culturing the fungus, extracting the crude secondary metabolites, and purifying this compound.

Experimental Protocols

The extraction of this compound can be broadly divided into three main stages: fungal culture, extraction of crude metabolites, and chromatographic purification.

1. Fungal Culture

The production of this compound is highly dependent on the fungal strain, culture medium, and growth conditions. Aspergillus fumigatus and Aspergillus tamarii are known producers of this compound.[2][3]

  • Materials:

    • Aspergillus fumigatus strain (e.g., Af293)[2]

    • Malt Extract Agar (MEA) or Potato Dextrose Broth (PDB)[2][4]

    • Sterile petri dishes or Erlenmeyer flasks

    • Incubator

  • Protocol:

    • Prepare a spore suspension of Aspergillus fumigatus in sterile water containing a wetting agent like Tween 80.

    • Inoculate Malt Extract Agar plates with the spore suspension (e.g., 2.5 x 10^5 spores/ml).[2]

    • Alternatively, for liquid cultures, inoculate Potato Dextrose Broth in Erlenmeyer flasks.

    • Incubate the cultures at a controlled temperature, typically between 25°C and 37°C.[2][4]

    • The incubation period can range from 3 days to 4 weeks, depending on the culture conditions and desired yield.[2][4]

2. Crude Extraction

The choice of solvent is critical for the efficient extraction of this compound. Ethyl acetate and methanol are commonly used solvents.[2][4] The extraction can be performed on the fungal mycelium, the culture filtrate, or a combination of both.

  • Materials:

    • Ethyl Acetate (EtOAc) or Methanol (MeOH)

    • Separatory funnel

    • Filtration apparatus (e.g., cheesecloth or filter paper)

    • Rotary evaporator

  • Protocol for Solid Culture (Agar):

    • After incubation, cut the agar into small pieces and immerse them in the chosen extraction solvent (e.g., Methanol).[2]

    • Agitate the mixture for several hours to ensure thorough extraction.

    • Filter the mixture to separate the agar and mycelium from the solvent extract.

    • Concentrate the extract using a rotary evaporator to obtain the crude extract.

  • Protocol for Liquid Culture (Broth):

    • Separate the mycelium from the culture broth by filtration.[4]

    • The filtrate can be extracted with a solvent like Ethyl Acetate in a separatory funnel.[4]

    • The mycelium can be separately extracted by soaking in a solvent such as Ethyl Acetate or Methanol, followed by sonication to enhance cell disruption.[4]

    • Combine the extracts from the filtrate and mycelium if desired, based on preliminary analysis showing the location of the target compound.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under vacuum to yield the crude extract.

3. Purification of this compound

The crude extract contains a mixture of metabolites. Column chromatography is a standard method for the purification of this compound.

  • Materials:

    • Silica gel for column chromatography

    • Sephadex LH-20 (optional, for further purification)[4]

    • Solvent system for elution (e.g., a gradient of chloroform and methanol)

    • Thin Layer Chromatography (TLC) plates for monitoring fractions

    • Ehrlich's reagent for visualization of alkaloids on TLC plates[5]

  • Protocol:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Pack a chromatography column with silica gel slurried in the initial mobile phase.

    • Load the dissolved crude extract onto the top of the column.

    • Elute the column with a solvent gradient, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol. A common solvent system is chloroform-methanol (e.g., 80:20 v/v).[5]

    • Collect fractions and monitor them by TLC.

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light or by spraying with Ehrlich's reagent, which is specific for ergot alkaloids.[5]

    • Pool the fractions containing the pure this compound based on the TLC analysis.

    • For higher purity, a second chromatographic step using a different stationary phase like Sephadex LH-20 may be employed.[4]

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

    • Confirm the identity and purity of the final compound using analytical techniques such as HPLC, LC-MS, and NMR.[3]

Data Presentation

The yield of this compound can vary significantly based on the fungal strain and culture conditions. The following table summarizes reported yields from the literature.

Fungal SpeciesCulture TypeYield of this compoundReference
Aspergillus tamariiSubmerged Culture0.125 mg/mL (in culture filtrate)[3]
Aspergillus tamariiSubmerged Culture1.2 mg/g (dry weight of mycelium)[3]

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and purification of this compound from fungal cultures.

FumigaclavineA_Extraction_Workflow start Start: Fungal Strain (e.g., Aspergillus fumigatus) culture 1. Fungal Culture (Solid or Liquid Medium) start->culture harvest Harvest Culture culture->harvest separation 2. Separation (Mycelium and Filtrate) harvest->separation mycelium_extraction Mycelium Extraction (e.g., with Methanol or Ethyl Acetate) separation->mycelium_extraction Mycelium filtrate_extraction Filtrate Extraction (e.g., with Ethyl Acetate) separation->filtrate_extraction Filtrate combine_extracts Combine Crude Extracts mycelium_extraction->combine_extracts filtrate_extraction->combine_extracts concentration 3. Concentration (Rotary Evaporation) combine_extracts->concentration crude_extract Crude Extract concentration->crude_extract purification 4. Purification (Column Chromatography) crude_extract->purification analysis 5. Analysis & Identification (TLC, HPLC, LC-MS, NMR) purification->analysis end Pure this compound analysis->end

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Fumigaclavine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Fumigaclavine A, a mycotoxin produced by various species of Aspergillus, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined below are intended to serve as a comprehensive guide for the quantification and analysis of this compound in research and drug development settings.

Introduction

This compound is an ergoline alkaloid that has been the subject of interest due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for toxicological assessments, studies on fungal metabolism, and for quality control in various applications. HPLC is a powerful analytical technique for the separation, identification, and quantification of such compounds.[1] This application note describes a robust HPLC method for the analysis of this compound.

HPLC Method Parameters

A reversed-phase HPLC method is recommended for the analysis of this compound. The following table summarizes the key parameters for the chromatographic separation.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
UV Detection Wavelength 270 nm[2]
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol or acetonitrile in a calibrated volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Fungal Culture

This protocol describes a general method for the extraction of this compound from Aspergillus sp. cultures.

  • Culture Growth: Cultivate the fungal strain on a suitable liquid or solid medium under conditions known to promote the production of this compound.

  • Extraction from Liquid Culture:

    • Separate the fungal mycelium from the culture broth by filtration.

    • To 10 mL of the culture filtrate, add 20 mL of chloroform or ethyl acetate.

    • Shake vigorously for 30 minutes.

    • Separate the organic layer and repeat the extraction process twice.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase (initial conditions).

  • Extraction from Fungal Mycelium:

    • Freeze-dry the collected mycelium and grind it into a fine powder.

    • To 100 mg of the dried mycelial powder, add 5 mL of 75% methanol.[3]

    • Sonication or microwave-assisted extraction can be employed to enhance extraction efficiency.[3]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase (initial conditions).

  • Filtration: Prior to injection into the HPLC system, filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated for the following parameters. The results of this validation should be determined experimentally.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.995 for the calibration curve.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[4]
Precision (Repeatability) Relative Standard Deviation (RSD) < 2% for replicate injections of the same standard.
Accuracy (Recovery) 80-120% recovery of a known amount of this compound spiked into a sample matrix.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
...
Sample 1
Sample 2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fungal culture.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (270 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Key Components of the HPLC Method

This diagram shows the logical relationship between the key components of the developed HPLC method.

G cluster_0 Instrumentation cluster_1 Method Parameters cluster_2 Analyte HPLC HPLC System Column C18 Column HPLC->Column Detector UV Detector Column->Detector MobilePhase Mobile Phase (Water/ACN Gradient) MobilePhase->HPLC FlowRate Flow Rate (0.3 mL/min) FlowRate->HPLC Wavelength Wavelength (270 nm) Wavelength->Detector FumigaclavineA This compound FumigaclavineA->HPLC

Caption: Key components of the HPLC method for this compound.

References

Application Note: Quantification of Fumigaclavine A in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fumigaclavine A is an ergoline alkaloid mycotoxin produced by several species of Aspergillus, most notably Aspergillus fumigatus. As a secondary metabolite, its presence and concentration in fungal extracts are of significant interest to researchers in mycology, toxicology, and drug discovery. This application note provides a detailed protocol for the quantification of this compound in fungal extracts using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies cover fungal culture, sample preparation, and instrumental analysis.

Introduction

This compound belongs to the clavine group of ergot alkaloids and is a known secondary metabolite of fungi such as Aspergillus fumigatus and Aspergillus tamarii.[1][2] Its quantification is crucial for understanding fungal secondary metabolism, assessing the toxic potential of fungal contamination, and exploring its potential pharmacological activities. LC-MS/MS has emerged as the preferred method for the determination of mycotoxins due to its high sensitivity, selectivity, and ability to analyze complex matrices.[3][4][5][6] This document outlines a robust and reproducible workflow for the accurate quantification of this compound in fungal extracts.

Experimental Protocols

Fungal Culture and Mycelial Harvest
  • Fungal Strains: Aspergillus fumigatus or other potential this compound producing fungi.

  • Culture Medium: Potato Dextrose Broth (PDB) or Malt Extract Agar (MEA) are commonly used for cultivating Aspergillus species for secondary metabolite production.[1][7]

  • Incubation: Inoculate the desired fungal strain into the liquid culture medium and incubate on a rotary shaker (e.g., 240 rpm) at 25-28°C for 10-14 days.[2] For solid media, incubate the plates in the dark at a similar temperature for the same duration.

  • Harvesting:

    • Liquid Culture: Separate the mycelial biomass from the culture filtrate by centrifugation (e.g., 4000 rpm for 15 minutes). Wash the mycelium with distilled water and then dry it at 50°C for 48 hours.[2]

    • Solid Culture: Scrape the mycelia from the agar surface.

Extraction of this compound
  • Sample Preparation: Grind the dried mycelium into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered mycelium (e.g., 1 gram) in a suitable organic solvent. Chloroform or a mixture of chloroform and methanol (e.g., 80:20 v/v) are effective for extracting ergot alkaloids.[2] An alternative is using an acidified acetonitrile/water mixture.[4]

    • Use a sufficient volume of solvent to ensure complete immersion of the sample (e.g., 10 mL).

    • Facilitate extraction by methods such as sonication or shaking for a defined period (e.g., 30-60 minutes).

    • Separate the solvent extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process two to three times to ensure maximum recovery of the analyte.

    • Combine the extracts and evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.

  • Sample Clean-up (Optional but Recommended): For complex extracts, a solid-phase extraction (SPE) step can be employed to remove interfering matrix components. The choice of SPE cartridge will depend on the solvent system used.

Instrumental Analysis: LC-MS/MS
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. These transitions should be optimized by infusing a standard solution of this compound.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the fungal extracts is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in different fungal extracts. It is important to note that production levels can vary significantly depending on the fungal strain, culture conditions, and extraction methodology.

Fungal SpeciesSample TypeConcentrationAnalytical MethodReference
Aspergillus tamariiCulture Filtrate0.125 mg/mL (total alkaloids)TLC, HPLC, UV, IR, MS[2]
Aspergillus tamariiMycelium (dry weight)1.2 mg/g (total alkaloids)TLC, HPLC, UV, IR, MS[2]
Aspergillus fumigatusRespiratory Tissue (in vivo)up to 38 ng/gEnzyme Immunoassay (EIA)[1][8]
Aspergillus fumigatusMycelium from clinical casesmg/g rangeEnzyme Immunoassay (EIA)[1][8]

Experimental Workflow Diagram

Fumigaclavine_A_Quantification_Workflow cluster_culture Fungal Culture & Harvest cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Fungal_Culture 1. Fungal Culture (e.g., Aspergillus fumigatus in PDB) Harvest 2. Mycelial Harvest (Centrifugation/Filtration) Fungal_Culture->Harvest Drying 3. Mycelium Drying Harvest->Drying Grinding 4. Grinding to Powder Drying->Grinding Solvent_Extraction 5. Solvent Extraction (e.g., Chloroform/Methanol) Grinding->Solvent_Extraction Filtration 6. Filtration/Centrifugation Solvent_Extraction->Filtration Evaporation 7. Solvent Evaporation Filtration->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 9. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Quantification 10. Quantification (Calibration Curve) LCMS_Analysis->Quantification

Caption: Workflow for this compound Quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in fungal extracts. The use of LC-MS/MS ensures high accuracy and sensitivity, making this method suitable for a wide range of research applications. Adherence to the described culture, extraction, and analytical procedures will enable researchers to obtain reliable and reproducible quantitative data on this compound production in their fungal samples.

References

Application Notes and Protocols for Fumigaclavine A in Microbial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumigaclavine A is an ergoline alkaloid first identified from endophytic Aspergillus species.[1] As a member of the clavine class of mycotoxins, it is part of a family of compounds known for a range of biological activities. Recent research has highlighted the antimicrobial potential of fumigaclavine alkaloids, indicating their capacity to inhibit the growth of various microorganisms. These application notes provide detailed protocols for evaluating the microbial growth inhibition properties of this compound using standard laboratory techniques.

Antimicrobial Activity of Fumigaclavine Alkaloids

This compound and its structural analogs have demonstrated activity against both bacterial and fungal species. While specific data for this compound is limited, related compounds have shown measurable inhibitory effects. For instance, crude extracts containing fumigaclavines have exhibited minimum inhibitory concentrations (MICs) ranging from 0.078 to 10 mg/mL against a panel of Gram-positive and Gram-negative bacteria.[2] Furthermore, purified fumigaclavines D and F have been reported to have an MIC of 16 µg/mL against the anaerobic bacterium Veillonella parvula. The structurally similar Fumigaclavine C has also been noted for its strong antifungal activity against Cladosporium cladosporioides.

Table 1: Summary of Reported Minimum Inhibitory Concentrations (MICs) for Fumigaclavine Alkaloids
Compound/ExtractTest OrganismGram Stain/Fungus TypeMIC
Fumigaclavine D & FVeillonella parvulaGram-negative (anaerobe)16 µg/mL
Crude Extract (containing fumigaclavines)Staphylococcus aureusGram-positive0.078 - 10 mg/mL
Crude Extract (containing fumigaclavines)Micrococcus luteusGram-positive0.078 - 10 mg/mL
Crude Extract (containing fumigaclavines)Escherichia coliGram-negative0.078 - 10 mg/mL
Crude Extract (containing fumigaclavines)Pseudomonas aeruginosaGram-negative0.078 - 10 mg/mL
Fumigaclavine CCladosporium cladosporioidesFungusActivity reported, but specific MIC not provided

Proposed Mechanism of Action

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on the activity of the related compound Fumigaclavine C in cancer cells, a potential mechanism in fungi may involve the disruption of key signaling pathways. Fumigaclavine C has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] In fungi, the Cell Wall Integrity (CWI) pathway, a crucial MAPK cascade, is essential for maintaining cell wall homeostasis in response to stress, including antifungal agents. It is hypothesized that this compound may exert its antifungal effect by interfering with components of the CWI pathway, leading to a compromised cell wall and ultimately inhibiting fungal growth.

cluster_cwi CWI Signaling Cascade fumigaclavine_a This compound cwi_pathway Cell Wall Integrity (CWI) Pathway fumigaclavine_a->cwi_pathway Hypothesized Inhibition cell_surface_stress Cell Surface Stress cell_surface_stress->cwi_pathway Activates bck1 Bck1 (MAPKKK) cwi_pathway->bck1 growth_inhibition Growth Inhibition mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 mpk1 Mpk1 (MAPK) mkk1_2->mpk1 transcription_factors Transcription Factors mpk1->transcription_factors Activates cell_wall_synthesis Cell Wall Synthesis Genes transcription_factors->cell_wall_synthesis Upregulates

Caption: Hypothesized mechanism of this compound action on the fungal Cell Wall Integrity (CWI) pathway.

Experimental Protocols

Two standard methods for assessing microbial growth inhibition are detailed below: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for qualitative assessment of antimicrobial activity.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antimicrobial (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Negative control (broth and solvent only)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the sterile broth medium directly in the 96-well plate. A typical final volume in each well is 100 µL.

    • The concentration range should be selected based on expected activity. A broad starting range could be 0.1 to 1024 µg/mL.

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and controls. The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum in broth without any antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

    • Results can be read visually or with a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

start Start prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a substance.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Solvent control disks

Procedure:

  • Preparation of Test Disks:

    • Impregnate sterile filter paper disks with a known amount of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare solvent control disks impregnated only with the solvent used to dissolve this compound.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial inoculum.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.

  • Application of Disks and Incubation:

    • Aseptically place the this compound-impregnated disks, positive control disks, and solvent control disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates in an inverted position at the optimal temperature for the test organism for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters.

    • The size of the zone of inhibition is indicative of the antimicrobial activity of this compound against the test organism.

start Start prepare_disks Prepare this compound Impregnated Disks start->prepare_disks inoculate_agar Inoculate Agar Plate with Microbial Lawn start->inoculate_agar place_disks Place Disks on Agar Surface prepare_disks->place_disks inoculate_agar->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Disk Diffusion Assay.

Data Interpretation and Troubleshooting

  • Solubility: this compound is a lipophilic compound. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing aqueous dilutions for the assay. A solvent control is crucial to rule out any inhibitory effects of the solvent itself.

  • MIC Endpoint: For some fungi, trailing growth may be observed, making the visual determination of the MIC challenging. In such cases, it is recommended to read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., 80% inhibition) compared to the growth control.

  • Disk Diffusion: The size of the inhibition zone in the disk diffusion assay is influenced by the diffusion rate of the compound in the agar. The absence of a zone does not necessarily mean a complete lack of activity, as the compound may not diffuse well. The broth microdilution assay is a more quantitative measure of inhibitory activity.

Conclusion

This compound represents a promising natural product with potential for development as an antimicrobial agent. The protocols outlined in these application notes provide a standardized framework for researchers to investigate its spectrum of activity and inhibitory concentrations against a wide range of microbial pathogens. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in more complex models.

References

Investigating the Mechanism of Action of Fumigaclavine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumigaclavine A is an ergoline alkaloid produced by various species of fungi, notably Aspergillus fumigatus.[1][2] As a member of the clavine alkaloid family, it shares structural similarities with other bioactive compounds that have garnered interest for their potential therapeutic properties. While research specifically detailing the mechanism of action of this compound in cancer is limited, extensive studies on the closely related compound, Fumigaclavine C, provide a strong predictive framework for its potential anti-cancer activities.[3][4][5] This document outlines the hypothesized mechanism of action of this compound based on the findings for Fumigaclavine C and provides detailed protocols for its investigation.

Disclaimer: The proposed mechanism of action and the supporting data presented herein are primarily based on studies conducted on Fumigaclavine C. Due to the structural similarity between this compound and Fumigaclavine C, it is hypothesized that they may share a similar mechanism of action. However, this requires direct experimental verification for this compound.

Hypothesized Mechanism of Action

Based on studies of Fumigaclavine C, this compound is proposed to exert its anti-cancer effects through a multi-faceted mechanism involving the induction of apoptosis, inhibition of key cell survival signaling pathways, and modulation of the cell cycle. The primary proposed mechanism involves the following key events:

  • Inhibition of MAPK and NF-κB Signaling Pathways: this compound is hypothesized to suppress the phosphorylation, and thus the activation, of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38) and the NF-κB pathway. These pathways are crucial for promoting cancer cell proliferation, survival, and invasion.

  • Induction of Apoptosis: By inhibiting pro-survival signaling, this compound likely induces apoptosis (programmed cell death). This is expected to be mediated by:

    • Modulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax).

    • Activation of Caspases: Triggering the caspase cascade (initiator and effector caspases) that executes the apoptotic program.

  • Cell Cycle Arrest: this compound may cause an arrest in the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation.

  • Inhibition of Matrix Metalloproteinases (MMPs): Similar to Fumigaclavine C, this compound may inhibit the expression and activity of MMPs, such as MMP-2 and MMP-9. These enzymes are critical for the degradation of the extracellular matrix, a key process in cancer invasion and metastasis.

Data Presentation

The following tables summarize the quantitative data obtained from studies on Fumigaclavine C, which can be used as a reference for designing experiments to investigate this compound.

Table 1: Effect of Fumigaclavine C on the Viability of MCF-7 Breast Cancer Cells

Concentration (µM)Incubation Time (h)Cell Viability (%)
202493
402479
602465
203689
403657
603635

Table 2: Effect of Fumigaclavine C on Cell Cycle Distribution in MCF-7 Cells (24h treatment)

Concentration (µM)Sub-G1 Phase (%)
2015.6
4021.5
6046.6

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.[6][7][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of Apoptosis and Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling and apoptosis upon treatment with this compound.[9][10][11][12]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.[13][14][15][16]

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).

Protocol 4: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the inhibitory effect of this compound on the activity of MMP-2 and MMP-9.[17][18][19][20][21]

Materials:

  • Conditioned media from cancer cells treated with this compound

  • SDS-PAGE gels copolymerized with gelatin (1 mg/mL)

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Culture cells in serum-free medium and treat with this compound for 24-48 hours.

  • Collect the conditioned medium and centrifuge to remove cell debris.

  • Determine the protein concentration of the conditioned medium.

  • Mix equal amounts of protein with non-reducing zymogram sample buffer.

  • Perform electrophoresis on a gelatin-containing SDS-PAGE gel at 4°C.

  • After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS.

  • Incubate the gel in developing buffer at 37°C for 18-24 hours.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Quantify the band intensity to determine the relative MMP activity.

Mandatory Visualizations

Fumigaclavine_A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumigaclavine_A This compound Receptor Receptor ? Fumigaclavine_A->Receptor Bcl2 Bcl-2 (Anti-apoptotic) Fumigaclavine_A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Fumigaclavine_A->Bax Activates CellCycle Cell Cycle Arrest Fumigaclavine_A->CellCycle MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Proliferation Proliferation Survival MAPK_Pathway->Proliferation MMPs MMP-2, MMP-9 Expression MAPK_Pathway->MMPs NFkB_Pathway->Proliferation NFkB_Pathway->MMPs Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Start Treat Cancer Cells with this compound Viability Cell Viability Assay (MTT) Start->Viability Western Western Blot Start->Western Flow Flow Cytometry Start->Flow Zymography Gelatin Zymography Start->Zymography Viability_Analysis Determine IC50 Viability->Viability_Analysis Western_Analysis Analyze Protein Expression/Phosphorylation Western->Western_Analysis Flow_Analysis Quantify Cell Cycle Distribution Flow->Flow_Analysis Zymo_Analysis Assess MMP-2/9 Activity Zymography->Zymo_Analysis Conclusion Elucidate Mechanism of Action Viability_Analysis->Conclusion Western_Analysis->Conclusion Flow_Analysis->Conclusion Zymo_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound's mechanism.

References

Unlocking the Secrets of Fumigaclavine A: Application Notes and Protocols for Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fumigaclavine A, an ergoline alkaloid with notable antibacterial properties, is a secondary metabolite produced by various fungi, particularly of the Aspergillus genus.[1] The biosynthesis of this complex molecule is orchestrated by a dedicated gene cluster, the analysis of which is paramount for understanding its regulation, and for potential bioengineering applications to enhance its production or generate novel derivatives. These application notes provide a comprehensive guide to the analysis of the this compound biosynthetic gene cluster, complete with detailed experimental protocols and data presentation formats.

Overview of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic pathway is a multi-step process involving a series of enzymes encoded by a cluster of genes. Bioinformatic analyses have identified several core genes, often referred to as eas (ergot alkaloid synthesis) genes, that are essential for the synthesis of the clavine scaffold. In organisms like Aspergillus leporis, the fumigaclavine cluster contains functional copies of easA, easG, easD, easM, and easN.[2] The pathway diverges from the production of other ergot alkaloids, such as lysergic acid, due to the absence of certain enzymes like the P450 monooxygenase CloA.[3]

The final steps in the biosynthesis of related fumigaclavines are also of interest. For instance, the conversion of this compound to fumigaclavine C is catalyzed by a reverse prenyltransferase, FgaPT1.[4][5] The presence or absence of a functional easL gene (encoding FgaPT1) can determine the primary fumigaclavine compound produced by a fungal strain.[4]

Quantitative Data Summary

Effective analysis of the this compound gene cluster often involves quantifying the production of relevant metabolites under different conditions or in genetically modified strains. Below are examples of how to structure such quantitative data.

Table 1: Fumigaclavine Production in Aspergillus Species

Fungal StrainCulture ConditionThis compound (mg/g dry weight)Fumigaclavine C (mg/L)Reference
Aspergillus tamarii KitaSubmerged culture1.2-[6]
Aspergillus fumigatusTwo-stage culture (shake + static)-62.7[7]
Aspergillus fumigatusCombined stirred-static bioreactor-58.97[7]

Table 2: Kinetic Properties of FgaPT1 (Fumigaclavine C Synthase)

SubstrateKm (µM)kcat (s⁻¹)Reference
This compound60.8[5]
Dimethylallyl diphosphate (DMAPP)130.8[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of the this compound gene cluster.

Fungal Strain Cultivation and Metabolite Extraction

Objective: To cultivate the fungal strain of interest and extract secondary metabolites for analysis.

Materials:

  • Fungal strain (e.g., Aspergillus fumigatus)

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Czapek-Dox broth)

  • Shaking incubator

  • Ethyl acetate

  • Rotary evaporator

  • Methanol (HPLC grade)

Protocol:

  • Inoculate the fungal strain onto PDA plates and incubate at 28°C for 5-7 days until sporulation.

  • Aseptically transfer a plug of the fungal culture into a flask containing the liquid culture medium.

  • Incubate the liquid culture in a shaking incubator (200 rpm) at 28°C for 7-14 days.

  • Separate the mycelium from the culture broth by filtration.

  • Extract the mycelium and the culture broth separately with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate to dryness using a rotary evaporator.

  • Redissolve the dried extract in a known volume of methanol for subsequent analysis.

Gene Knockout via Homologous Recombination

Objective: To create a targeted gene deletion mutant to investigate the function of a specific gene in the this compound biosynthetic pathway.

Materials:

  • Fungal protoplasts

  • Knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene

  • Polyethylene glycol (PEG) solution

  • Regeneration medium with the appropriate selective agent

Protocol:

  • Construct the Knockout Cassette: Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene from fungal genomic DNA. Clone these fragments on either side of a selectable marker gene in a suitable vector.

  • Protoplast Preparation: Grow the fungus in liquid medium and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Mix the prepared protoplasts with the knockout cassette DNA and the PEG solution to facilitate DNA uptake.

  • Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the selective agent (e.g., hygromycin). Incubate until transformants appear.

  • Screening and Verification: Screen the resulting transformants by PCR using primers that anneal outside the integrated cassette and within the marker gene to confirm homologous recombination. Further verification can be done by Southern blot analysis.

Heterologous Expression of Biosynthetic Genes

Objective: To express a gene or a set of genes from the this compound cluster in a host organism that does not naturally produce these compounds to confirm their function.

Materials:

  • Expression vector suitable for the host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae)

  • cDNA of the gene(s) of interest

  • Competent host cells

  • Appropriate culture media and selection agents

Protocol:

  • Vector Construction: Clone the cDNA of the gene(s) of interest into the expression vector under the control of a strong, inducible, or constitutive promoter.

  • Host Transformation: Transform the expression vector into the competent host cells using a standard transformation protocol (e.g., electroporation, heat shock, or protoplast transformation).

  • Selection of Transformants: Select for successful transformants on a medium containing the appropriate selection agent.

  • Expression and Analysis: Induce gene expression if necessary and cultivate the transformed host. Extract and analyze the culture for the production of the expected intermediate or final product using HPLC and mass spectrometry.

Metabolite Analysis by HPLC-MS

Objective: To identify and quantify this compound and related metabolites in fungal extracts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (both with 0.1% formic acid)

  • This compound standard

Protocol:

  • Sample Preparation: Filter the methanolic extract through a 0.22 µm syringe filter.

  • HPLC Separation: Inject the sample onto the C18 column. Use a gradient elution method, for example, starting with 10% acetonitrile and increasing to 90% acetonitrile over 30 minutes.

  • Detection: Monitor the elution profile using the DAD at a wavelength of 280 nm.

  • Mass Spectrometry Analysis: Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) data for the eluting compounds, confirming their identity by comparing with the standard and literature values.

  • Quantification: Create a standard curve using the this compound standard to quantify its concentration in the samples.

Visualizing the Biosynthetic Pathway and Experimental Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts to generate such diagrams.

This compound Biosynthetic Pathway

FumigaclavineA_Biosynthesis precursors Tryptophan + DMAPP dmat Dimethylallyltryptophan precursors->dmat dmaW chanoclavine Chanoclavine-I-aldehyde dmat->chanoclavine easA, easG, easD agroclavine Agroclavine chanoclavine->agroclavine easM, easN elymoclavine Elymoclavine agroclavine->elymoclavine fgaOx1 festuclavine Festuclavine elymoclavine->festuclavine fgaOr fumigaclavineB Fumigaclavine B festuclavine->fumigaclavineB fgaOx3 fumigaclavineA This compound fumigaclavineB->fumigaclavineA fgaAt fumigaclavineC Fumigaclavine C fumigaclavineA->fumigaclavineC fgaPT1 (easL) dmaW dmaW eas_early easA, easG, easD eas_mid easM, easN fgaOx1 fgaOx1 fgaOx3 fgaOx3 fgaOr fgaOr fgaAt fgaAt fgaPt1 fgaPT1 (easL)

Caption: Biosynthetic pathway of this compound and C.

Gene Cluster Analysis Workflow

Gene_Cluster_Analysis_Workflow start Fungal Strain with Putative This compound Gene Cluster cultivation Fungal Cultivation start->cultivation extraction Metabolite Extraction cultivation->extraction analysis HPLC-MS Analysis extraction->analysis knockout Gene Knockout analysis->knockout heterologous Heterologous Expression analysis->heterologous knockout_analysis Analyze Metabolite Profile of Mutant knockout->knockout_analysis heterologous_analysis Analyze Metabolite Profile of Heterologous Host heterologous->heterologous_analysis end Functional Characterization of Gene Cluster knockout_analysis->end heterologous_analysis->end

Caption: Workflow for functional analysis of a gene cluster.

References

Application Notes and Protocols for Inducing Fumigaclavine A Production in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods to induce the production of Fumigaclavine A, an antibacterial ergoline alkaloid, in Aspergillus species. The following sections detail experimental protocols, influencing factors, and the underlying biosynthetic and regulatory pathways.

Introduction to this compound Production

This compound is a secondary metabolite produced by several Aspergillus species, including the opportunistic human pathogen Aspergillus fumigatus and Aspergillus tamarii.[1] It is a member of the fumigaclavine group of mycotoxins and serves as a precursor in the biosynthesis of Fumigaclavine C.[2] Understanding and controlling the production of this compound is crucial for research into its biological activities and potential therapeutic applications. Production can be induced and optimized through various strategies, including the manipulation of culture conditions and genetic engineering.

Data Presentation: Quantitative Analysis of this compound Production

The following table summarizes the reported yields of this compound under specific conditions. It is important to note that much of the optimization research has focused on Fumigaclavine C, the downstream product. The data for this compound is primarily from studies identifying its presence or from species that naturally accumulate it.

Aspergillus SpeciesCultivation MethodMediumYield of this compoundReference
Aspergillus tamariiSubmerged Culture (10 days, 25-26°C, 240 rpm)Modified Richard's MediumCulture Filtrate: 0.125 mg/mLMycelium (dry weight): 1.2 mg/g[1][3]
Aspergillus fumigatusCultured on Malt Extract AgarMalt Extract AgarDetected in mg/g range (mycelium)[4]

Experimental Protocols

Protocol 1: Induction of this compound in Aspergillus tamarii (Wild-Type)

This protocol is based on the successful production of this compound in Aspergillus tamarii.[1][3]

1. Media Preparation (Modified Richard's Medium):

  • Prepare the following medium (per liter of distilled water):

    • Potassium Nitrate (KNO₃): 10.0 g

    • Potassium Dihydrogen Phosphate (KH₂PO₄): 5.0 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 2.5 g

    • Ferric Chloride (FeCl₃): 0.01 g

    • Sucrose: 50.0 g

    • Yeast Extract: 1.0 g

  • Adjust the pH if necessary and autoclave at 121°C for 15 minutes.

2. Inoculation and Cultivation:

  • Prepare a heavy spore suspension of A. tamarii in sterile water with 0.05% Tween 80.

  • Inoculate 100 mL of the sterile Modified Richard's Medium in 500 mL Erlenmeyer flasks with 2 mL of the spore suspension.

  • Incubate the flasks on a rotary shaker at 240 rpm for 10 days at 25-26°C.[1][3]

3. Extraction:

  • Separate the mycelium from the culture filtrate by centrifugation (4000 rpm, 15 min).[3]

  • Dry the mycelium at 50°C for 48 hours.[3]

  • Extract both the culture filtrate (e.g., 10 L) and the dried, powdered mycelium (e.g., 20 g) with chloroform.[3]

  • Combine the chloroform extracts and evaporate the solvent in vacuo to obtain the crude extract.[3]

4. Quantification (HPLC):

  • HPLC System: Waters Associates ALC/GPC 244 or equivalent.[3]

  • Stationary Phase: µ-Bondapak NH₂, 30 cm x 3.9 mm internal diameter.[3]

  • Mobile Phase: Chloroform-isopropanol (80:20).[3]

  • Elution: Isocratic.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV at 280 nm.[3]

  • Quantification: Compare the peak area of the sample with that of an authentic this compound standard.

Protocol 2: Accumulation of this compound in Aspergillus fumigatus via Genetic Modification

This protocol outlines a strategy to accumulate this compound by creating a knockout mutant of the genes responsible for its conversion to Fumigaclavine C. Deletion of pesL or pes1 has been shown to abolish Fumigaclavine C production, leading to the accumulation of its precursors, including this compound.

1. Strain Development (Gene Knockout):

  • Construct a gene deletion cassette for pesL or pes1 using a suitable selection marker (e.g., hygromycin resistance).[5]

  • Transform a wild-type A. fumigatus strain (e.g., KU80) using protoplast-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).[5][6]

  • Select transformants on appropriate selective media and confirm the gene deletion via PCR and Southern blot analysis.

2. Cultivation for this compound Production (Two-Stage Method): This method is adapted from protocols optimized for Fumigaclavine C production and can be applied to the knockout mutant to maximize the yield of the precursor, this compound.[7][8]

  • Stage 1 (Shaking Culture):

    • Inoculate the knockout mutant spores into a suitable production medium (e.g., Modified Richard's Medium or Potato Dextrose Broth).

    • Incubate at 28°C with shaking at 130-200 rpm for approximately 4-5 days to generate biomass.[7]

  • Stage 2 (Static Culture):

    • Transfer the culture flasks to a static incubator.

    • Continue incubation at 28°C for an additional 8-10 days. This static phase often promotes secondary metabolite production.[7]

3. Extraction and Analysis:

  • Follow the extraction and HPLC quantification steps as described in Protocol 1.

Methods for Inducing this compound Production

Several factors can be manipulated to induce or enhance the production of this compound and other secondary metabolites in Aspergillus.

OSMAC (One Strain, Many Compounds) Approach

The production of secondary metabolites is highly dependent on culture conditions.[9] Systematically varying parameters can activate silent gene clusters and alter metabolic fluxes.

  • Media Composition: Test various media such as Potato Dextrose Agar (PDA), Czapek Dox Agar (CZA), and Malt Extract Agar (MEA).[10] The carbon and nitrogen sources are critical components that can induce the synthesis of different secondary metabolites.[11]

  • Temperature: While optimal growth for A. fumigatus is often at 37°C, secondary metabolite production can be enhanced at suboptimal temperatures (e.g., 25°C).[11]

  • pH: The pH of the culture medium can significantly influence enzyme activity and metabolic pathways.

  • Aeration: As seen in the two-stage protocol, the level of aeration (shaking vs. static) can be a powerful trigger for secondary metabolism.

Co-cultivation

Growing Aspergillus in the presence of other microorganisms can induce the expression of otherwise silent biosynthetic gene clusters as a defense or competition mechanism.

  • Procedure: Inoculate A. fumigatus on one side of a petri plate with a suitable medium (e.g., Glucose Minimal Medium - GMM). After a period of initial growth (e.g., 16 hours at 37°C), introduce another microbe, such as Streptomyces rapamycinicus or Bacillus subtilis, to the plate.[11]

  • Analysis: After a suitable incubation period, extract the metabolites from the agar or the fungal biomass and analyze for the presence of this compound.

Genetic and Epigenetic Regulation

The biosynthesis of fumigaclavines is controlled by a complex regulatory network.

  • Global Regulators: The master regulator of secondary metabolism, LaeA, controls the expression of numerous biosynthetic gene clusters.[12] Overexpression of LaeA could potentially increase the overall output of the fumigaclavine pathway.

  • Pathway-Specific Regulation: While the fumigaclavine cluster lacks a dedicated pathway-specific transcription factor, its expression is influenced by global transcription factors that respond to environmental cues.

Visualizations

Biosynthetic Pathway of Fumigaclavines

Fumigaclavine_Pathway Tryptophan L-Tryptophan DMAT Dimethylallyl- tryptophan DMAT_invis Tryptophan->DMAT_invis DMAPP DMAPP DMAPP->DMAT_invis Chanoclavine Chanoclavine-I DMAT->Chanoclavine Agroclavine Agroclavine Chanoclavine->Agroclavine Festuclavine Festuclavine Agroclavine->Festuclavine FumigaclavineA This compound Festuclavine->FumigaclavineA Acetylation FumigaclavineB Fumigaclavine B Festuclavine->FumigaclavineB FumigaclavineC Fumigaclavine C FumigaclavineA->FumigaclavineC FgaPT1 (Prenylation) ko X DMAT_invis->DMAT

Caption: Simplified biosynthetic pathway leading to this compound and C in Aspergillus.

Experimental Workflow for this compound Induction

Induction_Logic FumA This compound Production Genetic Genetic Manipulation Genetic->FumA KO Knockout of pes1/pesL Genetic->KO OE Overexpression of Global Regulators (e.g., LaeA) Genetic->OE Culture Culture Condition Optimization (OSMAC) Culture->FumA Media Media Composition (C/N Source) Culture->Media Temp Temperature Shift Culture->Temp Aerate Aeration Control (Static/Shaking) Culture->Aerate CoCulture Co-cultivation CoCulture->FumA

References

In Vivo Studies of Fumigaclavine A in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data from in vivo studies dedicated to Fumigaclavine A in animal models for the purposes of pharmacokinetic, toxicological, or efficacy evaluation are limited in the currently available scientific literature. The majority of existing research focuses on the related compound, Fumigaclavine C. Therefore, this document leverages available data on this compound detection in avian models and presents detailed protocols and potential mechanisms of action based on comprehensive in vivo studies of Fumigaclavine C as a closely related surrogate. Researchers should interpret and adapt these protocols with caution, recognizing the need for specific validation for this compound.

Quantitative Data Summary

Due to the scarcity of dedicated in vivo studies on this compound, this section presents available detection data for this compound and pertinent quantitative findings from in vivo studies of its structural analog, Fumigaclavine C.

Table 1: Detection of this compound in Avian Tissues

Animal ModelTissueMethodDetection LimitConcentrationCitation
Various avian species with confirmed aspergillosisRespiratory tissuesEnzyme Immunoassay (EIA)1.5 ng/mLUp to 38 ng/g[1][2]
Falcons (experimentally inoculated with A. fumigatus conidia)Blood serumEnzyme Immunoassay (EIA)0.7 ng/mLNot detected[1][2]

Table 2: In Vivo Efficacy Data for Fumigaclavine C in Murine Models

Animal ModelConditionDosing Regimen (Intraperitoneal)Key FindingsCitation
MiceConcanavalin A-induced liver injury10 and 20 mg/kgDose-dependently reduced serum ALT and AST levels; Increased survival rate.[3][4]
MiceTNBS-induced colitisDaily administrationSignificantly reduced weight loss and mortality; Alleviated macroscopic and microscopic signs of colitis.[5]

Experimental Protocols

The following are detailed experimental protocols derived from published in vivo studies on Fumigaclavine C and the detection of this compound. These can serve as a foundation for designing in vivo studies of this compound.

Protocol for Investigating the Anti-inflammatory Effects of Fumigaclavine Alkaloids in a Murine Model of Colitis

This protocol is adapted from studies on Fumigaclavine C's effect on experimental colitis in mice.[5]

Objective: To evaluate the efficacy of this compound in reducing inflammation in a chemically-induced colitis model.

Materials:

  • This compound

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Male BALB/c mice (6-8 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Catheters for intrarectal administration

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Colitis:

    • Anesthetize mice lightly.

    • Intrarectally administer TNBS (in 50% ethanol) using a catheter.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO).

    • Administer this compound intraperitoneally once daily, starting on the day of colitis induction. Use multiple dosage groups (e.g., 5, 10, 20 mg/kg) and a vehicle control group.

  • Monitoring:

    • Record body weight daily.

    • Monitor for clinical signs of colitis (e.g., diarrhea, rectal bleeding).

    • At the end of the study period (e.g., 7 days), euthanize the mice.

  • Sample Collection and Analysis:

    • Collect colon tissue for macroscopic scoring of inflammation and histopathological analysis.

    • Isolate lymphocytes from colonic patches and sacral lymph nodes.

    • Analyze cytokine expression (e.g., IL-1β, IFN-γ, TNF-α) in tissue homogenates and isolated lymphocytes using ELISA or RT-PCR.

    • Measure matrix metalloproteinase (MMP) activity (e.g., MMP-9) in tissue samples via zymography.

Protocol for Detection of this compound in Avian Tissues

This protocol is based on the methodology used to detect this compound in birds with aspergillosis.[1][2]

Objective: To determine the presence and concentration of this compound in tissues of animals experimentally infected with Aspergillus fumigatus.

Materials:

  • Aspergillus fumigatus conidia

  • Avian model (e.g., chickens, quails)

  • Immunosuppressive agent (if required to establish infection)

  • Enzyme Immunoassay (EIA) kit for this compound

  • Homogenization buffer

  • Tissue homogenizer

Procedure:

  • Animal Inoculation:

    • Experimentally inoculate birds with a defined dose of A. fumigatus conidia via an appropriate route (e.g., intratracheal).

    • Include a control group receiving a sham inoculation.

  • Sample Collection:

    • At predetermined time points post-infection, euthanize the animals.

    • Collect respiratory tissues (e.g., lungs, air sacs) and blood for serum separation.

  • Tissue Preparation:

    • Weigh the tissue samples.

    • Homogenize the tissues in a suitable buffer.

    • Centrifuge the homogenate and collect the supernatant.

  • Enzyme Immunoassay (EIA):

    • Perform the EIA on tissue supernatants and serum samples according to the manufacturer's instructions to quantify this compound concentrations.

  • Data Analysis:

    • Express tissue concentrations as ng/g of tissue.

    • Express serum concentrations as ng/mL.

Visualizations

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Experimental Intervention cluster_2 Monitoring & Data Collection cluster_3 Analysis acclimatization Acclimatization grouping Randomization into Groups acclimatization->grouping induction Disease Induction (e.g., TNBS administration) grouping->induction treatment This compound Administration (i.p.) induction->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia macro_histo Macroscopic & Histological Analysis euthanasia->macro_histo biochemical Biochemical Assays (ELISA, RT-PCR, Zymography) macro_histo->biochemical data_analysis Statistical Analysis & Conclusion biochemical->data_analysis Data Interpretation

Caption: Experimental workflow for in vivo analysis of this compound.

Proposed Anti-inflammatory Signaling Pathway

G cluster_0 Immune Cell cluster_1 Tissue Microenvironment fumigaclavine_a This compound th1_cells Th1 Cells fumigaclavine_a->th1_cells inhibits mmp Matrix Metalloproteinases (MMPs) fumigaclavine_a->mmp inhibits cytokine_production Pro-inflammatory Cytokine Production (IFN-γ, IL-2, TNF-α) th1_cells->cytokine_production promotes tissue_damage Tissue Damage & Inflammation cytokine_production->tissue_damage exacerbates mmp->tissue_damage contributes to

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Purification of Fumigaclavine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumigaclavine A is an ergoline alkaloid produced by various species of Aspergillus, notably Aspergillus fumigatus. As a member of the fumigaclavine group of mycotoxins, it has garnered interest for its potential biological activities. The purification of this compound from fungal cultures is a critical step for its characterization, bioactivity screening, and potential therapeutic development. This document provides detailed application notes and protocols for the purification of this compound, based on established methods for related compounds and general principles of natural product isolation.

While a specific, detailed, and universally adopted protocol for the purification of this compound is not extensively documented in publicly available literature, this guide synthesizes information from the purification of the closely related Fumigaclavine C and general extraction methodologies for Aspergillus secondary metabolites. The provided protocols are intended to serve as a robust starting point for developing a refined purification strategy for this compound.

Overview of the Purification Strategy

The purification of this compound typically involves a multi-step process that begins with the extraction of the fungal biomass and culture medium, followed by a series of chromatographic separations to isolate the target compound.

The general workflow is as follows:

  • Fungal Culture and Extraction: Culturing of Aspergillus fumigatus and subsequent extraction of the mycelium and culture broth using organic solvents.

  • Crude Extract Preparation: Concentration of the organic extracts to yield a crude mixture of secondary metabolites.

  • Primary Chromatographic Purification: Utilization of macroporous adsorption resins for the initial separation and enrichment of this compound.

  • Secondary Chromatographic Purification: Further purification using silica gel column chromatography.

  • Final Polishing Step: A final purification step employing size-exclusion chromatography (Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Experimental Protocols

Protocol 1: Fungal Culture and Extraction of this compound

This protocol describes the initial steps of culturing Aspergillus fumigatus and extracting the crude mixture containing this compound.

Materials:

  • Aspergillus fumigatus strain

  • Malt extract agar or Potato Dextrose Broth (PDB)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Filtration apparatus (e.g., cheesecloth, filter paper)

Procedure:

  • Inoculate a suitable liquid medium, such as Potato Dextrose Broth, with a spore suspension of Aspergillus fumigatus.

  • Incubate the culture for 2-4 weeks at an appropriate temperature (typically 25-30°C) with shaking to ensure aeration.[1]

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Mycelium Extraction:

    • Dry the mycelial biomass.

    • Extract the dried mycelium exhaustively with methanol (MeOH) or a mixture of methanol and ethyl acetate.[1]

    • Combine the solvent extracts.

  • Culture Broth Extraction:

    • Extract the culture filtrate with an equal volume of ethyl acetate (EtOAc) three times.

    • Combine the organic layers.

  • Combine the extracts from both the mycelium and the culture broth.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Primary Purification using Macroporous Adsorption Resin

This protocol is adapted from a successful method for the purification of Fumigaclavine C and is expected to be effective for the initial cleanup and enrichment of this compound due to their structural similarities.[2]

Materials:

  • Crude this compound extract

  • Macroporous adsorption resin (e.g., D101)

  • Glass column

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • Resin Preparation: Pre-treat the D101 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol in water) and load it onto the column.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC. Pool the fractions containing the target compound.

Protocol 3: Secondary Purification by Silica Gel Column Chromatography

This step further purifies the enriched this compound fraction from the previous step.

Materials:

  • Enriched this compound fraction

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of methanol in dichloromethane or chloroform)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase.

  • Sample Loading: Concentrate the pooled fractions containing this compound and adsorb the residue onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system for alkaloids is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing pure this compound.

Protocol 4: Final Polishing by Sephadex LH-20 Chromatography

This final step removes closely related impurities.

Materials:

  • Partially purified this compound

  • Sephadex LH-20

  • Glass column

  • Methanol (MeOH)

Procedure:

  • Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

  • Sample Application: Dissolve the this compound sample in a small volume of methanol and apply it to the top of the column.

  • Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection: Collect small fractions and analyze for purity. Pool the fractions containing pure this compound.

Data Presentation

The following tables summarize expected quantitative data based on the purification of related fumigaclavine alkaloids. These values should be considered as a guide and may vary depending on the specific experimental conditions.

Table 1: Quantitative Data for this compound Production in Aspergillus tamarii

ParameterCulture FiltrateMycelium
Total Alkaloids 0.125 mg/mL1.2 mg/g (dry weight)
% this compound 86.5%91.3%

Data adapted from a study on Aspergillus tamarii.

Table 2: Expected Performance of Macroporous Resin Chromatography (Adapted from Fumigaclavine C Purification) [2]

ParameterCrude ExtractProduct after D101 Resin
Purity (% w/w) ~5-10%~60-70%
Recovery Yield (%) ->90%

Visualization of the Purification Workflow

The following diagram illustrates the logical steps involved in the purification of this compound.

FumigaclavineA_Purification cluster_0 Upstream Processing cluster_1 Downstream Processing Culture Aspergillus fumigatus Culture Extraction Solvent Extraction (Methanol/Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography (e.g., D101) Crude_Extract->Macroporous_Resin Primary Purification Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel Secondary Purification Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 Final Polishing Pure_Fumigaclavine_A Pure this compound Sephadex_LH20->Pure_Fumigaclavine_A

Caption: Workflow for the purification of this compound.

References

Application Note: Quantitative Analysis of Fumigaclavine A in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumigaclavine A is an ergot alkaloid mycotoxin produced by various species of Aspergillus, most notably Aspergillus fumigatus. As a potential contaminant in agricultural commodities and its implications in animal and human health, sensitive and robust analytical methods for its detection and quantification are crucial. This application note provides a detailed protocol for the analysis of this compound in complex matrices such as animal feed and agricultural products using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established multi-mycotoxin analysis protocols and offers high selectivity and sensitivity.

Quantitative Data Summary

The performance of the described LC-MS/MS method for the quantification of this compound is summarized in the table below. These values are representative of performance in complex matrices like cereals and feed, and may vary depending on the specific matrix and instrumentation.[1][2]

ParameterTypical ValueNotes
Limit of Detection (LOD) 0.5 - 5 µg/kgBased on a signal-to-noise ratio of 3.[1][2]
Limit of Quantification (LOQ) 1 - 15 µg/kgBased on a signal-to-noise ratio of 10.[1][2]
**Linearity (R²) **> 0.99Over a typical calibration range of 1 - 500 µg/L.
Recovery 80 - 110%Varies with matrix; correction with internal standards is recommended.[2]
Precision (RSD) < 15%Intra- and inter-day precision.[2]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for the extraction of this compound from solid matrices such as grains, feed, and nuts.

  • Homogenization: Grind the sample to a fine powder (e.g., passing through a 1 mm sieve) to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).

    • Vortex vigorously for 1 minute.

    • Shake on a mechanical shaker for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Dilution:

    • Transfer an aliquot of the supernatant to a new tube.

    • Dilute the extract with the mobile phase A (see LC method) to reduce matrix effects. A common dilution factor is 1:1 (v/v).

    • If using an internal standard, add it to the diluted extract.

  • Filtration: Filter the diluted extract through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % B
    0.0 10
    2.0 10
    12.0 95
    15.0 95
    15.1 10

    | 20.0 | 10 |

Mass Spectrometry (MS) Method
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
    299.2 167.1 25 100

    | 299.2 | 154.1 | 35 | 100 |

    Note: The precursor ion [M+H]⁺ for this compound is m/z 299.2. The product ions and collision energies should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization (Grinding) Sample->Homogenize Extract Solid-Liquid Extraction (ACN/H2O/AcOH) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Dilute Dilution & Internal Standard Addition Centrifuge->Dilute Filter Filtration (0.22 µm) Dilute->Filter LC_Inject UHPLC Injection Filter->LC_Inject LC_Separation Chromatographic Separation (C18 Column) LC_Inject->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting fragmentation_pathway cluster_fragments Characteristic Product Ions Precursor This compound Precursor Ion [M+H]⁺ = 299.2 Fragment1 Product Ion m/z = 167.1 Precursor->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Product Ion m/z = 154.1 Precursor->Fragment2 CID

References

Application Note & Protocol: Development of a Bioassay for Fumigaclavine A Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumigaclavine A is an ergoline alkaloid produced by various fungi, notably species of Aspergillus.[1] Like other ergot alkaloids, it belongs to a class of compounds with diverse and potent biological activities. Published research indicates that related compounds, such as Fumigaclavine C, exhibit significant anti-inflammatory properties.[2] Specifically, Fumigaclavine C has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) by suppressing the Toll-like receptor 4 (TLR4) and, crucially, the Nuclear Factor kappa B (NF-κB) signaling pathway in macrophages.[3] The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases.[4][5]

This application note provides a detailed protocol for a cell-based bioassay to quantify the inhibitory activity of this compound on the NF-κB signaling pathway. The assay utilizes a HEK293 cell line stably transfected with an NF-κB response element-driven luciferase reporter gene. Upon stimulation with TNF-α, the NF-κB pathway is activated, leading to the expression of luciferase. The bioactivity of this compound is determined by its ability to reduce this TNF-α-induced luciferase expression in a dose-dependent manner.

Principle of the Assay

The bioassay measures the inhibition of the canonical NF-κB signaling pathway. In resting cells, the NF-κB transcription factor (a heterodimer, typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by TNF-α, the IKK complex is activated, which then phosphorylates IκBα.[6] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences (NF-κB response elements) in the promoter regions of target genes, initiating their transcription.[4]

In this assay, the target gene is a firefly luciferase reporter. The amount of light produced by the luciferase enzyme is directly proportional to the level of NF-κB activation. By pre-treating the cells with this compound before TNF-α stimulation, any resulting decrease in luminescence can be attributed to the compound's inhibitory effect on the pathway, allowing for the calculation of an IC50 value.

Materials and Reagents

Material/Reagent Supplier Cat. No.
HEK293-NFκB-Luc Reporter Cells(e.g., InvivoGen)(e.g., hkb-nfluc)
Dulbecco's Modified Eagle Medium (DMEM)(e.g., Thermo Fisher)(e.g., 11965092)
Fetal Bovine Serum (FBS), Heat-Inactivated(e.g., Thermo Fisher)(e.g., 26140079)
Penicillin-Streptomycin (10,000 U/mL)(e.g., Thermo Fisher)(e.g., 15140122)
Opti-MEM™ I Reduced Serum Medium(e.g., Thermo Fisher)(e.g., 31985062)
Recombinant Human TNF-α(e.g., R&D Systems)(e.g., 210-TA)
This compound(e.g., Cayman Chemical)(e.g., 19374)
DMSO, Anhydrous(e.g., Sigma-Aldrich)(e.g., D2650)
ONE-Glo™ Luciferase Assay System(e.g., Promega)(e.g., E6110)
96-well solid white, flat-bottom tissue culture plates(e.g., Corning)(e.g., 3917)
Luminometer(e.g., BioTek)-

Experimental Protocols

Cell Culture and Maintenance
  • Culture HEK293-NFκB-Luc cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin ("Complete Medium").

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.

  • TNF-α Stock Solution (10 µg/mL): Reconstitute lyophilized TNF-α in sterile PBS containing 0.1% BSA to a final concentration of 10 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Medium: Use Opti-MEM™ I for the assay to reduce background signal from serum components.

NF-κB Inhibition Assay Protocol
  • Cell Seeding:

    • Trypsinize and resuspend HEK293-NFκB-Luc cells in Complete Medium.

    • Perform a cell count and adjust the density to 2.5 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (25,000 cells/well) into a 96-well solid white plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in Assay Medium (Opti-MEM). A typical 8-point dose curve might range from 100 µM to 0.1 µM final concentration. Remember to include a "vehicle control" (DMSO only) and an "unstimulated control" (medium only).

    • After 24 hours of incubation, carefully aspirate the Complete Medium from the wells.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Pathway Stimulation:

    • Prepare a working solution of TNF-α in Assay Medium at a concentration of 20 ng/mL.

    • Add 50 µL of the TNF-α working solution to all wells except the "unstimulated control" wells. The final TNF-α concentration will be 10 ng/mL.

    • Add 50 µL of Assay Medium to the "unstimulated control" wells.

    • Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

    • Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 3-5 minutes to ensure cell lysis and complete reaction.

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Presentation and Analysis

Raw data will be in Relative Light Units (RLU). The percent inhibition is calculated using the following formula:

% Inhibition = 100 * ( 1 - [ (RLU_Compound - RLU_Unstimulated) / (RLU_Vehicle - RLU_Unstimulated) ] )

The results can be summarized in a table and used to generate a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition).

Table 1: Dose-Response of this compound on TNF-α-Induced NF-κB Activation
This compound (µM)Average RLUStd. Dev.% Inhibition
0 (Vehicle Control)854,32145,1230.0%
0.1798,55039,8706.8%
0.3688,11234,50020.3%
1.0450,23422,10049.2%
3.0215,67815,88076.9%
10.098,4569,12091.8%
30.065,1126,54095.8%
100.058,9905,30096.6%
Unstimulated Control55,1204,980-

Note: Data shown are representative and for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α receptor TNFR1 stimulus->receptor Binds ikk IKK Complex receptor->ikk Activates inhibitor This compound inhibitor->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb p65/p50 (NF-κB) ikb->nfkb Proteasomal\nDegradation Proteasomal Degradation ikb->Proteasomal\nDegradation nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocates nucleus Nucleus reporter NF-κB Response Element (Luciferase Gene) nfkb_nuc->reporter Binds & Activates luminescence Luminescence reporter->luminescence Transcription & Translation Assay_Workflow step step input input output output A 1. Seed HEK293-NFκB-Luc Cells (25,000 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Treat with this compound (Dose-response) B->C D 4. Incubate for 1 hour C->D E 5. Stimulate with TNF-α (10 ng/mL) D->E F 6. Incubate for 6 hours E->F G 7. Add Luciferase Reagent F->G H 8. Measure Luminescence (RLU) G->H I 9. Analyze Data (% Inhibition, IC50) H->I cells Cell Stock cells->A compound This compound compound->C stimulant TNF-α stimulant->E

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Fumigaclavine A in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Fumigaclavine A in fungal fermentation with Aspergillus fumigatus.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing this compound yield?

A1: The production of this compound, a secondary metabolite, is highly sensitive to a range of environmental and nutritional factors. Key parameters to control include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. The genetic stability of the fungal strain and the growth phase at which the fermentation is harvested also play crucial roles.

Q2: My Aspergillus fumigatus culture is growing well (high biomass), but the this compound yield is low. What could be the issue?

A2: High biomass does not always correlate with high secondary metabolite production. This scenario, known as "un-coupled production," can occur for several reasons:

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources (like glucose) or nitrogen sources can repress the genes responsible for secondary metabolism.

  • Sub-optimal Induction Conditions: The biosynthesis of this compound may be triggered by specific nutrient limitations or stress factors that occur after the primary growth phase.

  • Incorrect Growth Phase: You might be harvesting the culture too early or too late. Secondary metabolite production often peaks during the stationary phase of fungal growth.

Q3: Can the choice of carbon and nitrogen source significantly impact the yield?

A3: Absolutely. The type and concentration of carbon and nitrogen sources are critical. While glucose is a common carbon source for fungal growth, its rapid metabolism can sometimes suppress secondary metabolite production. Using more complex carbohydrates or alternative carbon sources can sometimes lead to higher yields. Similarly, the nitrogen source can influence the pH of the medium and provide precursors for alkaloid biosynthesis.

Q4: What is the expected yield of this compound in a typical lab-scale fermentation?

A4: this compound yields can vary significantly depending on the strain, medium, and fermentation conditions. Reported yields in literature for related fumigaclavine alkaloids, such as Fumigaclavine C, have been in the range of tens of milligrams per liter under optimized conditions. For instance, a two-stage culture process for Fumigaclavine C reached up to 62.7 mg/L.[1] Without specific optimization for this compound, yields may be considerably lower.

Troubleshooting Guide

Problem 1: Low or No Detectable this compound Production

Possible Causes & Solutions

  • Inappropriate Culture Medium: The medium may lack essential precursors or contain inhibitory concentrations of certain nutrients.

    • Solution: Systematically evaluate different carbon and nitrogen sources. See the "Experimental Protocols" section for a media optimization strategy.

  • Sub-optimal pH: The pH of the medium can affect nutrient uptake and the activity of biosynthetic enzymes.

    • Solution: Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for the production of related metabolites by A. fumigatus has been found to be around 7.0.[2]

  • Inadequate Aeration/Agitation: Oxygen availability is crucial for the growth of Aspergillus fumigatus and for the activity of oxygenases in the this compound biosynthetic pathway.

    • Solution: Optimize the agitation speed and aeration rate. For shake flask cultures, ensure adequate headspace and use baffled flasks to improve oxygen transfer.

  • Incorrect Fermentation Temperature: Temperature affects fungal growth rate and enzyme kinetics. Aspergillus fumigatus is thermotolerant, but secondary metabolite production often has a narrower optimal temperature range.[3]

    • Solution: Test a range of temperatures (e.g., 25°C, 28°C, 31°C, 34°C, 37°C) to find the optimum for this compound production.[4]

  • Strain Degeneration: Fungal strains can lose their ability to produce secondary metabolites after repeated sub-culturing.

    • Solution: Return to a cryopreserved stock culture. Periodically re-isolate single-spore colonies to maintain a high-producing lineage.

Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes & Solutions

  • Variability in Inoculum: The age, concentration, and physiological state of the spores or mycelial inoculum can lead to inconsistent fermentation performance.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent number of spores per milliliter of medium and ensure the spores are from a culture of the same age.

  • Incomplete Sterilization of Media: Contamination with other microorganisms can compete for nutrients and produce compounds that inhibit this compound synthesis.

    • Solution: Ensure proper sterilization of all media, glassware, and bioreactors. Use aseptic techniques during inoculation and sampling.

  • Fluctuations in Fermentation Parameters: Even small variations in pH, temperature, or agitation can lead to different outcomes.

    • Solution: Use a well-calibrated bioreactor for tight control of fermentation parameters. If using shake flasks, ensure consistent incubator conditions (temperature, shaking speed, and loading).

Data Presentation

Table 1: Effect of Fermentation Parameters on Fumagillin Yield (A Related A. fumigatus Metabolite)

ParameterLevel 1Level 2Level 3Level 4Level 5
Temperature (°C) 25283134 37
Initial pH 567 89
Inoculation Volume (%) 2468 10
Rotation Speed (rpm) 100120140160 180
Liquid Volume (mL in 250 mL flask) 5075100 125150

Data adapted from studies on fumagillin production by Aspergillus fumigatus, which can serve as a starting point for optimizing this compound production.[4][5] The bolded values indicate the reported optimal conditions for fumagillin.

Experimental Protocols

Protocol 1: Two-Stage Culture for Enhanced Fumigaclavine Production

This protocol is adapted from a method shown to significantly enhance the yield of Fumigaclavine C and can be a valuable strategy for this compound.[1]

  • Seed Culture Preparation:

    • Inoculate 100 mL of potato dextrose broth (PDB) in a 250 mL Erlenmeyer flask with spores of Aspergillus fumigatus to a final concentration of 1 x 10^6 spores/mL.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 24 hours.

  • Stage 1: Shake Culture (Growth Phase):

    • Inoculate 1 L of production medium (e.g., Czapek-Dox broth supplemented with yeast extract) with 5% (v/v) of the seed culture in a 2 L baffled flask.

    • Incubate at 28°C, 130 rpm for 4.5 days.

  • Stage 2: Static Culture (Production Phase):

    • After the shaking phase, transfer the flasks to a static incubator at 28°C.

    • Continue the incubation without agitation for an additional 8 days.

  • Harvesting and Extraction:

    • Separate the mycelium from the broth by filtration.

    • Lyophilize the mycelium.

    • Extract the dried mycelium with methanol or ethyl acetate.

    • Analyze the extract for this compound content using HPLC.

Protocol 2: Extraction and Quantification of this compound
  • Sample Preparation:

    • Separate the mycelial mass from the fermentation broth by filtration.

    • Dry the mycelium (e.g., by lyophilization or in an oven at 60°C).

    • Grind the dried mycelium into a fine powder.

  • Solvent Extraction:

    • Suspend a known weight of the dried mycelial powder (e.g., 1 gram) in a suitable solvent (e.g., 20 mL of methanol or ethyl acetate).

    • Agitate the suspension for several hours or overnight at room temperature.

    • Separate the solid material by centrifugation or filtration.

    • Collect the supernatant (the extract).

    • Repeat the extraction process on the mycelial pellet with fresh solvent to ensure complete recovery.

    • Pool the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Quantification:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Quantify the this compound peak by comparing its area to a standard curve prepared with a pure standard of this compound.

Visualizations

Fumigaclavine_A_Biosynthesis L-Tryptophan L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan L-Tryptophan->Dimethylallyltryptophan DMAPP DMAPP DMAPP->Dimethylallyltryptophan Chanoclavine-I Chanoclavine-I Dimethylallyltryptophan->Chanoclavine-I Multiple Steps Chanoclavine-I aldehyde Chanoclavine-I aldehyde Chanoclavine-I->Chanoclavine-I aldehyde Agroclavine Agroclavine Chanoclavine-I aldehyde->Agroclavine Festuclavine Festuclavine Agroclavine->Festuclavine Fumigaclavine B Fumigaclavine B Festuclavine->Fumigaclavine B This compound This compound Fumigaclavine B->this compound

Caption: Simplified biosynthetic pathway of this compound from primary metabolites.

Troubleshooting_Workflow start Low this compound Yield check_growth Is biomass production also low? start->check_growth optimize_growth Optimize basic growth parameters: - Media Composition - Temperature - pH check_growth->optimize_growth Yes decoupled_production Biomass is high, but yield is low (Uncoupled Production) check_growth->decoupled_production No check_strain Check strain stability optimize_growth->check_strain optimize_production Optimize for secondary metabolism: - Two-stage fermentation - Nutrient limitation - Elicitors decoupled_production->optimize_production optimize_production->check_strain new_culture Start new culture from frozen stock check_strain->new_culture Inconsistent results end Improved Yield check_strain->end Consistent results new_culture->end

Caption: A decision tree for troubleshooting low this compound yield.

Signaling_Pathways cluster_environmental Environmental Signals cluster_regulatory Global Regulators Nutrient Limitation Nutrient Limitation Velvet Complex (VeA/LaeA) Velvet Complex (VeA/LaeA) Nutrient Limitation->Velvet Complex (VeA/LaeA) pH Stress pH Stress pH Stress->Velvet Complex (VeA/LaeA) Temperature Temperature Temperature->Velvet Complex (VeA/LaeA) Biosynthetic Gene Cluster Biosynthetic Gene Cluster Velvet Complex (VeA/LaeA)->Biosynthetic Gene Cluster Activates Transcription This compound This compound Biosynthetic Gene Cluster->this compound

Caption: Influence of environmental signals on the regulation of this compound biosynthesis.

References

Optimizing culture conditions for enhanced Fumigaclavine A production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize culture conditions for enhanced Fumigaclavine A production by Aspergillus species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism is commonly used for its production? A1: this compound is a member of the ergot alkaloid family of mycotoxins. It is a secondary metabolite primarily produced by fungi of the genus Aspergillus, with Aspergillus fumigatus and Aspergillus tamarii being notable producers.[1][2]

Q2: What are the key precursors for the this compound biosynthetic pathway? A2: The biosynthesis of this compound, like other ergot alkaloids, begins with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP).

Q3: What analytical methods are suitable for quantifying this compound? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantification.[1] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for higher sensitivity and structural confirmation.[3][4]

Q4: Can culture conditions optimized for Fumigaclavine C be applied to this compound production? A4: While this compound and C are structurally related and share early biosynthetic steps, their optimal production conditions may differ. For instance, Fumigaclavine C production is often linked to conidiation and benefits from a two-stage (shaking/static) culture process.[5][6] While these conditions provide a good starting point, specific optimization for this compound is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue 1: Low or No this compound Yield Despite Good Mycelial Growth

Possible Cause 1: Suboptimal Culture Conditions for Secondary Metabolism. Optimal conditions for fungal growth (biomass production) often differ from those required for secondary metabolite production.[4] High growth rates can sometimes suppress the expression of biosynthetic gene clusters.

  • Solution:

    • Modify Physical Parameters: Alter the incubation temperature. While A. fumigatus grows well at 37°C, secondary metabolite production may be enhanced at lower temperatures (e.g., 25-28°C).[7][8] Ensure the pH of the medium is optimal (see Table 1).

    • Implement a Two-Stage Culture: Consider a two-stage fermentation process. An initial phase of shaking culture (e.g., 4-5 days) to establish biomass, followed by a period of static culture (e.g., 8-10 days) can trigger secondary metabolite production.[5]

    • Limit Light Exposure: Incubate cultures in complete darkness, as this has been noted to increase the production of various metabolites in Aspergillus species.[7]

Possible Cause 2: Inappropriate Carbon or Nitrogen Source. The type and concentration of carbon and nitrogen sources critically influence the production of secondary metabolites.[9][10][11]

  • Solution:

    • Evaluate Carbon Source: While glucose and sucrose are common carbon sources, their rapid metabolism can sometimes cause catabolite repression. Test alternative or mixed carbon sources. Sucrose has been used successfully in media for this compound production.[1]

    • Optimize Nitrogen Source: The choice of nitrogen source is crucial. Some ammonium salts can lead to a drop in pH, inhibiting production.[9] Organic nitrogen sources like yeast extract or peptone are often favorable. A modified Richard's medium containing KNO₃ and yeast extract has proven effective.[1]

Possible Cause 3: Inefficient Extraction. this compound is produced both intracellularly and extracellularly. An inefficient extraction protocol will result in low recovery.

  • Solution:

    • Extract Both Mycelia and Filtrate: Process both the mycelial biomass and the culture filtrate separately to capture all the product.[1]

    • Select Appropriate Solvent: Chloroform and ethyl acetate are effective solvents for extracting this compound.[1][12] Ensure the pH of the aqueous phase is adjusted if necessary to optimize partitioning into the organic solvent.

    • Dry the Mycelium: Before extraction, thoroughly dry the mycelial biomass to improve solvent penetration and extraction efficiency.[1]

Issue 2: Inconsistent or Non-Reproducible Yields

Possible Cause 1: Variability in Inoculum. The age, concentration, and physiological state of the spore suspension can lead to significant variations between batches.

  • Solution:

    • Standardize Spore Suspension: Prepare a fresh spore suspension from a culture of a consistent age (e.g., 7-10 days).

    • Use a Hemocytometer: Quantify the spore concentration using a hemocytometer to ensure a consistent inoculum size (e.g., 1 x 10⁶ spores/mL) for each experiment.[7]

    • Maintain Stock Culture Integrity: Prepare glycerol stocks of your fungal strain and store them at -80°C to prevent strain degradation over time.[7]

Possible Cause 2: Fluctuation in Medium Composition. Undefined media components like yeast extract or peptone can vary between suppliers and batches, affecting results.

  • Solution:

    • Use Defined Media for Optimization: For initial optimization experiments, use a chemically defined medium (e.g., Glucose Minimal Medium) to reduce variability.[13][14]

    • Record Batch Information: If using undefined media, record the lot numbers of all components to track potential sources of variation.

Data Presentation: Optimizing Culture Parameters

The following tables summarize quantitative data on the effect of various parameters on this compound and related metabolite production.

Table 1: Effect of pH and Temperature on Aspergillus Growth & Metabolite Production

ParameterValueOrganismEffectReference
pH 5.8 - 6.5A. fumigatusOptimal range for growth.[15][16]
4.0A. fumigatusFound to be optimal for biomass and secondary metabolite production in one study.[8]
5.35A. nigerOptimal for Ochratoxin A (another mycotoxin) production, suggesting lower pH may favor secondary metabolism.[4]
Temperature 25 - 28°CA. fumigatusFavorable for secondary metabolite production.[5][7][8]
37°CA. fumigatusOptimal for vegetative growth, but may not be optimal for this compound production.[7]
40 - 50°CA. fumigatusReported as optimal for cellulase production, indicating species can be metabolically active at higher temperatures.[16]

Table 2: this compound Production Yields in Aspergillus tamarii

Culture FractionTotal Alkaloid Concentration% this compoundCalculated this compound YieldReference
Culture Filtrate0.125 mg/mL86.5%~108 mg/L [1][2]
Mycelium (Dry Weight)1.2 mg/g91.3%~1.1 mg/g [1][2]

Experimental Protocols

Protocol 1: Culture and Fermentation for this compound Production

This protocol is based on the successful production of this compound from Aspergillus tamarii.[1]

  • Media Preparation (Modified Richard's Medium):

    • For 1 liter of medium, dissolve the following in distilled water:

      • Potassium Nitrate (KNO₃): 10.0 g

      • Potassium Dihydrogen Phosphate (KH₂PO₄): 5.0 g

      • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 2.5 g

      • Sucrose: 50.0 g

      • Yeast Extract: 1.0 g

      • Ferric Chloride (FeCl₃): 0.01 g

    • Adjust the final volume to 1 liter and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculum Preparation:

    • Grow the Aspergillus strain on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C until conidiation is abundant.

    • Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.

    • Create a heavy spore suspension. For standardization, count spores using a hemocytometer and adjust to a final concentration of 1 x 10⁷ spores/mL.

  • Fermentation:

    • Dispense 100 mL of the sterile Modified Richard's Medium into 500 mL Erlenmeyer flasks.

    • Inoculate each flask with 2 mL of the spore suspension.

    • Incubate the flasks for 10 days at 25-26°C on a rotary shaker set to 240 rpm.

Protocol 2: Extraction and Purification of this compound
  • Harvesting:

    • After the incubation period, separate the mycelium from the culture broth by centrifugation (e.g., 4000 rpm for 15 minutes).

    • Collect the supernatant (culture filtrate) for extracellular extraction.

    • Wash the mycelial biomass with distilled water and then dry it in an oven at 50°C for 48 hours. Record the dry weight.

  • Extraction:

    • Culture Filtrate: Extract the culture filtrate (e.g., 10 L) three times with an equal volume of chloroform in a separating funnel.

    • Mycelium: Grind the dried mycelium (e.g., 20 g) into a fine powder and extract thoroughly with chloroform.

    • Combine all chloroform extracts from both the filtrate and the mycelium.

  • Purification:

    • Evaporate the combined chloroform extract to dryness under reduced pressure to yield a viscous crude extract.

    • Prepare a chromatography column with alumina, packed as a slurry in n-hexane.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column using a solvent gradient, starting with n-hexane, followed by benzene, and then chloroform.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (80:20) mobile phase.

    • Combine the fractions containing pure this compound and evaporate the solvent.

Protocol 3: HPLC Quantification of this compound

This method is adapted from the protocol used for A. tamarii extracts.[1]

  • Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the purified sample in the mobile phase to a concentration within the range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Waters Associates ALC/GPC 244 or equivalent.

    • Column: µ-Bondapak NH₂, 30 cm x 3.9 mm.

    • Mobile Phase: Chloroform:Isopropanol (80:20, v/v).

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Temperature: 25°C.

  • Quantification: Inject the standards and samples. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve generated from the standards.

Mandatory Visualizations

Fumigaclavine_A_Biosynthesis trp L-Tryptophan dmat Dimethylallyl- tryptophan trp->dmat DMATS dmapp DMAPP dmapp->dmat intermediates Multiple Enzymatic Steps dmat->intermediates festuclavine Festuclavine intermediates->festuclavine fumigaclavine_b Fumigaclavine B festuclavine->fumigaclavine_b FgaOx3 fumigaclavine_a This compound fumigaclavine_b->fumigaclavine_a FgaAT

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_downstream Downstream Processing cluster_analysis Analysis media 1. Media Preparation (Modified Richard's) inoculum 2. Inoculum Preparation (Spore Suspension) media->inoculum fermentation 3. Submerged Fermentation (10 days, 25°C, 240 rpm) inoculum->fermentation harvest 4. Harvest & Separate (Mycelia & Filtrate) fermentation->harvest extract 5. Solvent Extraction (Chloroform) harvest->extract purify 6. Column Chromatography (Alumina) extract->purify hplc 7. HPLC Quantification (UV @ 280nm) purify->hplc

Caption: Workflow for this compound production and analysis.

Troubleshooting_Low_Yield start Low this compound Yield check_growth Is mycelial growth (biomass) also low? start->check_growth optimize_growth Optimize Growth Conditions: - Check medium sterility - Verify inoculum viability - Adjust temp/pH for growth check_growth->optimize_growth Yes check_params Verify Secondary Metabolism Parameters: - Temp (25-28°C)? - pH (acidic to neutral)? - Culture in dark? check_growth->check_params No, growth is good end Re-run Experiment optimize_growth->end check_media Optimize Media Components: - Test alternative C/N sources - Add precursors (e.g., Tryptophan) check_params->check_media check_culture_type Try Two-Stage Culture (Shaking then Static) check_media->check_culture_type check_extraction Review Extraction Protocol: - Extract both mycelia & filtrate? - Correct solvent? - Dried mycelia properly? check_culture_type->check_extraction check_extraction->end

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Overcoming Stability Issues of Fumigaclavine A in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and stabilizing Fumigaclavine A in solution to ensure experimental accuracy and reproducibility.

Troubleshooting Guide

This guide addresses common stability issues encountered when working with this compound solutions.

Issue Potential Cause Recommended Action
Loss of compound activity over a short period. Degradation of this compound in the chosen solvent or buffer.Prepare fresh solutions before each experiment. If storage is necessary, follow the storage guidelines in the FAQ section. Consider performing a stability study in your specific experimental buffer.
Inconsistent results between experimental replicates. Inconsistent solution preparation, storage, or handling leading to variable degradation.Standardize solution preparation protocols. Ensure all experimental groups are treated with solutions from the same stock, prepared at the same time. Minimize the time solutions are kept at room temperature.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Analyze freshly prepared solutions as a control. Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks. Consider the possibility of deacetylation to Fumigaclavine B under alkaline conditions.
Precipitation of the compound from the solution. Poor solubility or compound degradation leading to less soluble products.Ensure the solvent is appropriate for the desired concentration. Sonication may aid dissolution. If using aqueous buffers, ensure the pH is compatible with this compound solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, an ergoline alkaloid, is influenced by several factors, primarily pH, temperature, and light. Like many alkaloids, it is susceptible to hydrolysis and oxidation.

Q2: What is the known degradation pathway for this compound?

A2: A known degradation pathway for this compound is alkaline hydrolysis. Under basic conditions, the acetyl group at position 10 is cleaved, resulting in the formation of its deacetylated product, Fumigaclavine B.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or lower and protected from light. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment by diluting the stock solution immediately before use.

Q4: What is the recommended pH range for working with this compound in aqueous solutions?

A4: Based on the stability of similar alkaloids, strongly acidic or alkaline conditions should be avoided. Many indole alkaloids are acid-labile.[2][3] Given that this compound undergoes alkaline hydrolysis, a neutral to slightly acidic pH range (pH 5-7) is likely to be the most suitable for short-term experiments. It is crucial to empirically determine the optimal pH for your specific experimental setup.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures accelerate chemical degradation.[4] Solutions of this compound should be kept on ice during experiments whenever possible and stored at low temperatures (-20°C or -80°C) for long-term storage. Significant degradation of similar alkaloids has been observed at temperatures of 40°C and above over several hours.[2][3]

Q6: Is this compound sensitive to light?

A6: Many complex organic molecules, including alkaloids, are sensitive to light (photodegradation).[4] To minimize this risk, it is recommended to work with this compound solutions in low-light conditions and to store solutions in amber vials or containers wrapped in aluminum foil.

Quantitative Data Summary

Table 1: Summary of Stability Data for Structurally Related Alkaloids

Alkaloid Class Compound Condition Observation Reference
Ergoline AlkaloidThis compoundAlkaline hydrolysisDeacetylation to Fumigaclavine B[1]
Indole AlkaloidMitragyninepH 2-10, 4-80°C, 8 hoursAcid labile; stable at 4-40°C in pH 2-10 aqueous solution.[2][3]
Indole Alkaloid7-hydroxymitragyninepH 2-10, 4-80°C, 8 hoursUnstable, with significant loss at ≥40°C.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a forced degradation study to identify conditions under which this compound degrades, which is a critical step in developing stable formulations and analytical methods.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 2, 4, 8, and 24 hours.

    • Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) or sunlight for 2, 4, 8, and 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point compared to a non-stressed control.

    • Identify and quantify any major degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Fresh Working Solution (Dilute stock in buffer) prep_stock->prep_working store Store Stock Solution (-20°C or -80°C, protected from light) prep_stock->store run_exp Perform Experiment (e.g., cell-based assay) prep_working->run_exp analyze Analyze Results (e.g., HPLC, plate reader) run_exp->analyze

Caption: Workflow for handling this compound solutions.

degradation_pathway Known Degradation Pathway of this compound FumA This compound (C18H22N2O2) condition Alkaline Hydrolysis (e.g., NaOH) FumA->condition FumB Fumigaclavine B (Deacetylated form) condition->FumB Deacetylation

Caption: Alkaline hydrolysis of this compound.

stability_factors Factors Affecting this compound Stability FumA_stability This compound Stability pH pH (Acidic/Alkaline) FumA_stability->pH Temperature Temperature FumA_stability->Temperature Light Light Exposure FumA_stability->Light Solvent Solvent Choice FumA_stability->Solvent

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Isolation of Fumigaclavine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Fumigaclavine A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the isolation and purification of this compound.

Q1: My Aspergillus fumigatus culture is showing poor growth and low production of this compound. What are the potential causes and solutions?

A1: Low yields of this compound can stem from several factors related to the fungal culture conditions. Here are some common issues and troubleshooting steps:

  • Suboptimal Culture Medium: The composition of the culture medium is critical for secondary metabolite production. Undefined media containing vegetative matter can sometimes result in higher yields but may also lead to variability.[1] For more consistent results, a defined medium should be optimized.

  • Improper Inoculum: The concentration of spores used for inoculation can affect the production of secondary metabolites.[1] It is recommended to use a standardized spore suspension for consistent results.

  • Non-optimal Growth Conditions: Temperature, pH, and aeration play a significant role in fungal growth and metabolite production. Some secondary metabolites are only produced at specific stages of the growth cycle.[1] Growing the fungus in the dark has been noted to increase the production of most metabolites in various Aspergillus species.[1]

  • Static vs. Shaken Culture: The type of culture can significantly impact yield. For the related compound Fumigaclavine C, a two-stage culture process combining a shaking culture stage followed by a static culture stage has been shown to significantly enhance production.[2][3] This is because the static phase is more conducive to conidiation, which is associated with the production of these alkaloids.[2]

Troubleshooting Summary for Low Yield:

ProblemPotential CauseRecommended Solution
Low this compound Titer Suboptimal culture mediumExperiment with different defined and undefined media. Consider supplementing with molasses, which has been shown to increase Fumigaclavine C production.[2]
Inconsistent inoculumPrepare a standardized spore suspension and use a consistent spore concentration for inoculation.[1]
Non-optimal growth conditionsOptimize temperature, pH, and aeration. Try growing the culture in the dark.[1]
Inefficient culture methodImplement a two-stage culture system: an initial shaking phase for biomass accumulation followed by a static phase to promote conidiation and alkaloid production.[2][3]

Q2: I am having difficulty extracting this compound from the fungal biomass and culture filtrate. Which solvents and methods are most effective?

A2: The choice of extraction solvent and method is crucial for efficiently isolating this compound. Both the mycelium and the culture filtrate can contain the target compound.

  • Solvent Selection: Chloroform, methanol, and ethyl acetate are commonly used solvents for the extraction of fumigaclavines.[4][5] The choice of solvent will depend on the subsequent purification steps.

  • Extraction from Mycelium: The dried and powdered mycelium should be extracted separately from the culture filtrate.[4]

  • Extraction from Culture Filtrate: The culture filtrate can be extracted with a solvent like chloroform.[4]

  • Combined Extracts: After separate extractions, the extracts from the mycelium and filtrate can be combined for further processing.[4]

Q3: My crude extract contains many impurities, and I am struggling to achieve high purity of this compound. What purification strategies should I employ?

A3: The purification of this compound from a crude extract is a multi-step process that often involves different chromatographic techniques to remove closely related compounds and other impurities.

  • Column Chromatography: This is a fundamental step in the purification process.

    • Alumina Column Chromatography: A common initial purification step involves chromatography on an alumina column. The column can be eluted with a gradient of solvents, such as n-hexane, benzene, and chloroform.[4]

    • Silica Gel Column Chromatography: Silica gel is another effective stationary phase for separating fumigaclavines.

    • Sephadex LH-20: This size-exclusion chromatography resin is useful for removing smaller or larger molecular weight impurities.[5]

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the purification process. A solvent system such as chloroform-methanol (e.g., 80:20) can be used to resolve fumigaclavines.[4] Spots can be visualized by spraying with Ehrlich's reagent.[4]

  • Macroporous Adsorption Resins: For the related Fumigaclavine C, non-polar macroporous resins like D101 have shown excellent performance for separation and purification, achieving high purity and recovery.[6] This strategy could be adapted for this compound.

Troubleshooting Purification Issues:

ProblemPotential CauseRecommended Solution
Co-elution of Impurities Similar polarity of this compound and impurities.Employ a multi-step chromatography approach using different stationary phases (e.g., alumina followed by silica gel or Sephadex LH-20).[4][5]
Ineffective separation on the column.Optimize the solvent gradient in column chromatography. Monitor fractions closely using TLC.[4]
Low Recovery After Purification Adsorption of the compound to the stationary phase.Try a different stationary phase or modify the mobile phase to improve elution. Consider using macroporous adsorption resins.[6]

Experimental Protocols

Detailed Methodology for Isolation and Purification of this compound

This protocol is a synthesis of methodologies reported in the literature.[4]

  • Fungal Culture:

    • Inoculate a suitable liquid medium (e.g., modified Richard's medium) with a heavy spore suspension of Aspergillus tamarii or Aspergillus fumigatus.

    • Incubate the flasks on a rotary shaker (e.g., 240 rpm) at 25-26°C for 10 days.

  • Harvesting and Extraction:

    • Separate the mycelium from the culture filtrate by centrifugation (e.g., 4000 rpm for 15 minutes).

    • Wash the mycelium with distilled water and dry it at 50°C for 48 hours.

    • Extract the culture filtrate (e.g., 10 L) and the dried, powdered mycelium (e.g., 20 g) separately with chloroform.

    • Combine the chloroform extracts and evaporate the solvent completely to obtain a viscous substance.

  • Column Chromatography (Alumina):

    • Prepare a column (e.g., 3.5 x 45 cm) with alumina (activity 4) packed as a slurry in n-hexane.

    • Dissolve the viscous extract and load it onto the column.

    • Elute the column with a linear gradient of n-hexane, benzene, and chloroform.

    • Collect fractions (e.g., 25 mL each).

  • Fraction Analysis (TLC):

    • Monitor the collected fractions by TLC on silica gel G plates using a chloroform-methanol (80:20) solvent system.

    • Develop the spots by spraying the TLC plates with Ehrlich's reagent.

    • Identify the fractions containing this compound by comparing with an authentic standard.

  • Final Purification:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent at low temperature under vacuum to obtain a pale yellow, chromatographically pure substance.

Quantitative Data Summary

The following table summarizes reported yields for fumigaclavine alkaloids. Note that yields can vary significantly depending on the fungal strain and culture conditions.

Fumigaclavine AlkaloidProducing OrganismCulture MethodYieldReference
Total Alkaloids (86.5% this compound) Aspergillus tamariiSubmerged culture0.125 mg/mL (filtrate)[7]
Total Alkaloids (91.3% this compound) Aspergillus tamariiSubmerged culture1.2 mg/g dry weight (mycelium)[7]
Fumigaclavine C Aspergillus fumigatusTwo-stage culture (optimized)62.7 mg/L[3]
Fumigaclavine C Aspergillus fumigatusTwo-stage culture (lab scale-up)58.97 mg/L[3]

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the putative biosynthetic pathway of this compound from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The pathway involves several enzymatic steps to form the tetracyclic ergoline scaffold, followed by modifications to yield this compound.

FumigaclavineA_Biosynthesis cluster_start Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DMATS DMAPP DMAPP DMAPP->DMAT DMATS N_Methyl_DMAT N-Methyl-DMAT DMAT->N_Methyl_DMAT EasN Chanoclavine_I_aldehyde Chanoclavine-I-aldehyde N_Methyl_DMAT->Chanoclavine_I_aldehyde Multiple Steps (EasC, EasE, EasD) Festuclavine Festuclavine Chanoclavine_I_aldehyde->Festuclavine EasA Fumigaclavine_B Fumigaclavine B Festuclavine->Fumigaclavine_B Oxidation Fumigaclavine_A This compound Fumigaclavine_B->Fumigaclavine_A Acetylation

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

This diagram outlines the general workflow for the isolation and purification of this compound from fungal cultures.

FumigaclavineA_Isolation_Workflow Culture Fungal Culture (Aspergillus sp.) Harvest Harvesting (Centrifugation) Culture->Harvest Mycelium Mycelium Harvest->Mycelium Filtrate Culture Filtrate Harvest->Filtrate Extraction_M Solvent Extraction (e.g., Chloroform) Mycelium->Extraction_M Extraction_F Solvent Extraction (e.g., Chloroform) Filtrate->Extraction_F Crude_Extract Combined Crude Extract Extraction_M->Crude_Extract Extraction_F->Crude_Extract Chromatography Column Chromatography (Alumina/Silica Gel) Crude_Extract->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Pure_Fumigaclavine_A Pure this compound TLC->Pure_Fumigaclavine_A

Caption: General workflow for the isolation of this compound.

References

Technical Support Center: Enhancing Fumigaclavine A Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Fumigaclavine A.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound?

A1: Ethyl acetate is a widely used solvent for the extraction of this compound and related compounds like Fumigaclavine C from both the culture filtrate and the mycelium of Aspergillus fumigatus.[1][2] Other solvents such as methanol, chloroform, and dichloromethane have also been reported for extraction.[3] High-volume extractions can be performed using acetone to process larger quantities of fungal biomass.[3]

Q2: Should I extract this compound from the mycelium or the culture broth?

A2: this compound can be found in both the mycelium and the culture filtrate.[4] Therefore, it is recommended to perform separate extractions on both to maximize the yield. The mycelium can be separated from the broth by filtration, and each component can then be extracted with an appropriate organic solvent like ethyl acetate.[1][2]

Q3: What are the optimal culture conditions for enhancing this compound production?

A3: Optimal production of this compound and related alkaloids is often linked to specific culture parameters. A two-stage culture process, involving an initial shaking culture followed by a period of static culture, has been shown to significantly enhance the production of Fumigaclavine C, a related compound.[5][6] Key parameters to optimize include pH, temperature, agitation speed, and incubation time. For instance, one study found optimal production of antibacterial compounds from Aspergillus fumigatus at a pH of 7, an agitation speed of 100 rpm, and an incubation period of 8 days.[7] The use of cost-effective supplements like molasses can also significantly increase yield.[5][8]

Q4: How can I improve the purity of my this compound extract?

A4: After initial solvent extraction, further purification is necessary to isolate this compound. Common chromatographic techniques include silica gel column chromatography and Sephadex LH-20.[1][2] Another effective method is the use of macroporous adsorption resins, such as D101, which has been shown to increase the purity of Fumigaclavine C from 7.32% in the crude extract to 67.54% with a recovery yield of over 90%.[9]

Q5: My this compound yield is consistently low. What are the potential causes?

A5: Low yields of this compound can be attributed to several factors. Suboptimal culture conditions, such as incorrect pH, temperature, or aeration, can significantly impact secondary metabolite production. The extraction method itself might be inefficient; ensure you are using an appropriate solvent and that the extraction time is sufficient. The specific strain of Aspergillus used also plays a crucial role in the production levels of these alkaloids. Furthermore, the timing of the harvest is critical, as secondary metabolite production is often growth-phase dependent.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No this compound Detected in Extract Inefficient extraction solvent.Switch to or perform a sequential extraction with ethyl acetate, which is commonly reported as effective.[1]
Suboptimal culture conditions for production.Optimize culture parameters such as pH, temperature, and agitation. Consider implementing a two-stage culture process.[6][7]
Incorrect fungal strain or loss of productivity.Verify the identity and viability of your Aspergillus strain. Cultures can sometimes lose their ability to produce secondary metabolites after repeated subculturing.
Extraction from only one source (mycelium or broth).Extract both the mycelium and the culture filtrate separately and then pool the extracts if they show similar profiles on TLC.[1][4]
Co-extraction of a Large Number of Impurities Non-selective extraction solvent.Employ a multi-step purification process. After initial extraction, use techniques like liquid-liquid partitioning or column chromatography for further separation.[2]
Complex culture medium components being co-extracted.Consider using a minimal defined medium for cultivation to reduce the complexity of the extract.
Ineffective purification method.Utilize macroporous adsorption resins for a more specific capture and elution of this compound.[9]
Degradation of this compound During Extraction/Purification Exposure to harsh pH or high temperatures.Conduct extraction and purification steps at room temperature or below, and avoid strong acids or bases unless necessary for a specific purification step.
Photodegradation.Protect the extract from light, especially during long processing times like solvent evaporation.

Quantitative Data on Extraction and Purification

Table 1: Comparison of Fumigaclavine C Purification using Macroporous Resin D101

Parameter Crude Extract Final Product Recovery Yield (%)
Fumigaclavine C Content (% w/w)7.3267.5490.35

Data sourced from a study on the preparative separation and purification of Fumigaclavine C.[9]

Table 2: Effect of Two-Stage Culture on Fumigaclavine C Production

Culture Method Maximum Fumigaclavine C Production (mg/L)
Standard Submerged CultureSignificantly lower (as a baseline)
Optimized Two-Stage Culture62.7

Data from a study on enhancing Fumigaclavine C production.[6]

Experimental Protocols

Protocol 1: Two-Stage Culture for Enhanced Fumigaclavine Production

This protocol is adapted from methodologies designed to enhance ergot alkaloid production in Aspergillus fumigatus.[5][6]

  • Inoculum Preparation:

    • Grow the Aspergillus fumigatus strain on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.

    • Harvest conidia by adding sterile water with 0.1% Tween 80 to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Stage 1: Shaking Culture (Growth Phase):

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined fermentation medium) with the spore suspension.

    • Incubate at 28°C with shaking at approximately 130-150 rpm for 4 to 5 days. This stage promotes mycelial growth.

  • Stage 2: Static Culture (Production Phase):

    • After the initial shaking phase, transfer the culture flasks to a static incubator.

    • Continue incubation at 28°C for an additional 8-10 days without agitation. This static phase is crucial for inducing secondary metabolite production.

Protocol 2: Solvent Extraction of this compound

This protocol combines general steps for the extraction of fungal secondary metabolites.[1][2]

  • Separation of Mycelium and Broth:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtering through several layers of cheesecloth or by centrifugation.

  • Extraction of the Culture Filtrate:

    • Transfer the culture filtrate to a separating funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Extraction of the Mycelium:

    • Dry the collected mycelium (e.g., lyophilize or oven-dry at a low temperature like 60°C).

    • Grind the dried mycelium into a fine powder.

    • Suspend the mycelial powder in ethyl acetate (a common ratio is 1:10 w/v) and stir or sonicate for several hours.

    • Filter the mixture to separate the solvent from the mycelial debris.

    • Repeat the extraction of the mycelium at least two more times.

    • Pool the ethyl acetate extracts from the mycelium.

  • Concentration of the Extract:

    • Combine the extracts from the filtrate and mycelium if a total extract is desired.

    • Evaporate the solvent from the pooled extracts using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 3: Purification using Macroporous Adsorption Resin

This protocol is based on the methodology for purifying Fumigaclavine C using D101 resin.[9]

  • Resin Preparation:

    • Pre-treat the D101 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is neutral.

  • Sample Loading:

    • Dissolve the crude extract in an appropriate solvent (e.g., the mobile phase for loading) and filter to remove any particulate matter.

    • Load the sample solution onto a column packed with the pre-treated D101 resin at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities like salts and polar compounds.

    • Subsequently, wash with a low concentration of ethanol (e.g., 10-20%) to remove more polar impurities.

  • Elution:

    • Elute the adsorbed this compound using a step or gradient elution with increasing concentrations of ethanol in water.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.

  • Final Concentration:

    • Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of Aspergillus fumigatus shaking Stage 1: Shaking Culture (Growth Phase) inoculation->shaking static Stage 2: Static Culture (Production Phase) shaking->static harvest Harvest & Separate Mycelium and Broth static->harvest extract_broth Broth Extraction (Ethyl Acetate) harvest->extract_broth extract_mycelium Mycelium Extraction (Ethyl Acetate) harvest->extract_mycelium pool_extracts Pool & Concentrate Extracts extract_broth->pool_extracts extract_mycelium->pool_extracts column_chrom Column Chromatography (e.g., Macroporous Resin) pool_extracts->column_chrom fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis final_product Purified this compound fraction_analysis->final_product

Caption: Workflow for this compound production and extraction.

troubleshooting_workflow rect_node rect_node start Low this compound Yield check_culture Are culture conditions optimized? start->check_culture check_extraction Is the extraction method efficient? check_culture->check_extraction Yes optimize_culture Action: Implement two-stage culture & optimize pH/temp. check_culture->optimize_culture No check_purity Is the final product impure? check_extraction->check_purity Yes change_solvent Action: Use Ethyl Acetate for both mycelium & broth. check_extraction->change_solvent No improve_purification Action: Use macroporous resin or sequential chromatography. check_purity->improve_purification Yes end_node Re-evaluate Yield check_purity->end_node No optimize_culture->check_extraction change_solvent->check_purity improve_purification->end_node

References

Technical Support Center: Optimizing Fumigaclavine A Production Through Enhanced Sporulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fungal Secondary Metabolite Production. This resource is designed for researchers, scientists, and drug development professionals working with Aspergillus fumigatus and other filamentous fungi. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you increase sporulation and consequently enhance the production of the bioactive alkaloid, Fumigaclavine A.

Troubleshooting Guide: Common Issues in Sporulation and this compound Production

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue EncounteredPotential CausesRecommended Solutions
Poor or No Sporulation - Inappropriate growth medium (nutrient-rich media can suppress sporulation).[1] - Lack of environmental triggers (e.g., light, temperature stress).[1] - Sub-culturing fatigue (loss of sporulation capacity after numerous transfers). - Incorrect pH of the medium.- Switch to a nutrient-limited medium such as Oatmeal Agar (OMA) or Czapek-Dox Agar.[2] - Introduce a 12-hour light/12-hour dark cycle.[1][3] - Induce temperature stress by shifting the culture from 37°C to a lower temperature (e.g., 25°C). - Start a new culture from a frozen stock.[2] - Adjust the pH of the medium to a slightly acidic range (5.5-6.5).
High Sporulation but Low this compound Yield - Suboptimal timing of harvest (secondary metabolite production often peaks at a specific growth phase). - Inefficient extraction method. - Degradation of this compound post-extraction. - Genetic drift in the fungal strain.- Perform a time-course experiment to determine the optimal harvest time (e.g., harvest at different days post-inoculation). - Optimize the extraction solvent and method (e.g., use ethyl acetate or a mixture of methanol and dichloromethane).[4] - Store extracts at low temperatures (-20°C or below) and protect from light. - Re-verify the genetic identity and productivity of your strain.
Inconsistent Results Between Batches - Variability in inoculum size.[4] - Inconsistent culture conditions (temperature, humidity, light). - Variation in media preparation.- Standardize the spore concentration in the inoculum using a hemocytometer.[5] - Ensure consistent environmental conditions for all cultures. - Prepare media in large batches or use pre-made media to ensure consistency.
Contamination of Cultures - Non-sterile working environment or equipment. - Contaminated stock cultures.- Adhere to strict aseptic techniques. - Filter sterilize heat-labile media components. - Streak out stock cultures on a fresh plate to isolate single colonies before starting a large-scale culture.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between sporulation and this compound production?

A1: The production of this compound, an ergot alkaloid, is often described as "conidiation-associated" in Aspergillus fumigatus.[6][7] This means that the metabolic pathways leading to the biosynthesis of this secondary metabolite are often activated concurrently with the genetic programs that trigger asexual sporulation (conidiation). Therefore, by inducing or enhancing sporulation, you can often increase the yield of this compound.

Q2: What are the best culture media to induce sporulation in Aspergillus fumigatus?

A2: Nutrient-poor media are generally more effective at inducing sporulation than nutrient-rich media.[3] Oatmeal Agar (OMA) is widely recommended for inducing both sexual and asexual sporulation.[2] Other suitable media include Czapek-Dox Agar and Malt Extract Agar (MEA).[2][5]

Q3: How do environmental factors influence this compound production?

A3: Environmental stressors can significantly impact secondary metabolite production. Factors such as temperature, water activity, pH, and light can all modulate the expression of biosynthetic gene clusters for mycotoxins. For instance, shifts in temperature or exposure to light/dark cycles can trigger the signaling pathways that lead to both sporulation and this compound synthesis.[1][3]

Q4: Can I increase this compound production in liquid cultures?

A4: While sporulation is most prolific on solid media, it is possible to produce this compound in liquid cultures. However, the conditions need to be carefully optimized. Often, a two-stage culture system, involving an initial growth phase with agitation followed by a static phase to promote secondary metabolism, can be effective.

Q5: How can I quantify the amount of sporulation?

A5: The most common method for quantifying spores is by using a hemocytometer.[5] This involves suspending the spores in a known volume of liquid (e.g., sterile water with a surfactant like Tween 80), placing a sample on the hemocytometer grid, and counting the spores under a microscope. The concentration of spores per milliliter can then be calculated.

Q6: What analytical methods are suitable for quantifying this compound?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector is a widely used and reliable method for the quantification of this compound.[8] For higher sensitivity and confirmation of the compound's identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[8] Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed for the detection of fumigaclavine mycotoxins.[9]

Key Signaling Pathways

The regulation of sporulation and secondary metabolism in Aspergillus fumigatus is complex and involves conserved signaling pathways. A key pathway is the G-protein signaling cascade, which acts as a central hub for interpreting environmental cues and directing the fungus to either grow vegetatively or to differentiate and produce secondary metabolites.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Environmental Cues Environmental Cues GPCR G-Protein Coupled Receptors (e.g., GprM, GprJ) Environmental Cues->GPCR Signal G_Protein Heterotrimeric G-Protein (Gα, Gβγ) GPCR->G_Protein Activates MAPK_Cascade MAPK Cascade (MpkA) G_Protein->MAPK_Cascade Activates Downstream_TFs Downstream Transcription Factors MAPK_Cascade->Downstream_TFs Phosphorylates Gene_Expression Gene Expression Downstream_TFs->Gene_Expression Regulates Sporulation Sporulation Gene_Expression->Sporulation Fumigaclavine_A This compound Biosynthesis Gene_Expression->Fumigaclavine_A

G-protein signaling pathway regulating sporulation and secondary metabolism.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effect of different conditions on sporulation and this compound production.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results Inoculation 1. Inoculate A. fumigatus on different media Incubation 2. Incubate under various conditions (light, temp.) Inoculation->Incubation Spore_Quant 3. Quantify Sporulation (Hemocytometer) Incubation->Spore_Quant Extraction 4. Extract Secondary Metabolites Incubation->Extraction Data_Analysis 6. Correlate Sporulation and this compound Yield Spore_Quant->Data_Analysis Fum_Quant 5. Quantify this compound (HPLC/LC-MS) Extraction->Fum_Quant Fum_Quant->Data_Analysis

Workflow for correlating sporulation with this compound production.

Detailed Experimental Protocols

Protocol 1: Induction of Sporulation on Solid Media

This protocol describes how to induce sporulation in Aspergillus fumigatus using different solid media and environmental conditions.

Materials:

  • Aspergillus fumigatus strain

  • Potato Dextrose Agar (PDA) plates (for initial culture)

  • Oatmeal Agar (OMA) plates

  • Czapek-Dox Agar plates

  • Sterile distilled water

  • Sterile 0.05% Tween 80 solution

  • Sterile cotton swabs or cell spreader

  • Incubator with temperature and light control

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare Inoculum:

    • Grow A. fumigatus on a PDA plate at 37°C for 5-7 days until sporulation is observed.

    • Harvest spores by adding 5 mL of sterile 0.05% Tween 80 solution to the plate and gently scraping the surface with a sterile cell spreader.

    • Transfer the spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer.

    • Adjust the spore concentration to 1 x 10^6 spores/mL with sterile 0.05% Tween 80.

  • Inoculation:

    • Pipette 100 µL of the spore suspension onto the center of each experimental plate (OMA and Czapek-Dox Agar).

    • Spread the inoculum evenly over the surface using a sterile cell spreader.

    • Prepare triplicate plates for each condition.

  • Incubation:

    • Incubate the plates under the following conditions:

      • Condition A: 37°C in constant darkness.

      • Condition B: 25°C in constant darkness.

      • Condition C: 25°C with a 12-hour light/12-hour dark cycle.

    • Incubate for 7-10 days.

  • Quantification of Sporulation:

    • After the incubation period, add 10 mL of sterile 0.05% Tween 80 to each plate.

    • Gently scrape the surface to suspend the spores.

    • Collect the spore suspension and determine the spore concentration using a hemocytometer.

    • Calculate the total number of spores per plate.

Protocol 2: Extraction and Quantification of this compound

This protocol details the extraction of this compound from fungal cultures and its quantification using HPLC.

Materials:

  • Fungal biomass and agar from Protocol 1

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • This compound standard

  • HPLC system with a C18 column and UV detector (detection at ~275 nm)

  • Vials for HPLC

Procedure:

  • Extraction:

    • For each plate, cut the agar into small pieces and place it in a flask with the fungal biomass.

    • Add 50 mL of ethyl acetate to each flask.

    • Agitate the flasks on a shaker at room temperature for 4 hours.

    • Filter the mixture to separate the extract from the solid material.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Dissolve the crude extract in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Inject the samples and standards onto the HPLC system.

    • Use an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water).

    • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

    • Express the results as µg of this compound per plate.

Data Presentation

The following table provides an example of how to present the quantitative data obtained from the experiments described above. The values are hypothetical but illustrate the expected trend.

Culture MediumIncubation ConditionAverage Spore Count (x 10^7 spores/plate)Average this compound Yield (µ g/plate )
Oatmeal Agar 25°C, 12h light/dark8.5150.2
Oatmeal Agar 25°C, dark6.2110.5
Oatmeal Agar 37°C, dark4.175.8
Czapek-Dox Agar 25°C, 12h light/dark7.9135.6
Czapek-Dox Agar 25°C, dark5.598.1
Czapek-Dox Agar 37°C, dark3.865.3
PDA (Control)37°C, dark2.540.7

References

Troubleshooting guide for Fumigaclavine A quantification errors.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Fumigaclavine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is an ergot alkaloid mycotoxin produced by several species of Aspergillus, most notably Aspergillus fumigatus.[1] As a mycotoxin, it can contaminate agricultural products and poses potential health risks to humans and animals. Accurate quantification is crucial for food safety, toxicological studies, and in the development of pharmaceuticals where fungal fermentation is used.

Q2: What are the common analytical methods for this compound quantification?

The most common and reliable method for the quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique offers high sensitivity and selectivity, which is essential for detecting low concentrations in complex matrices. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection can also be used, but may be less specific and sensitive than LC-MS/MS.[1]

Q3: My this compound standard seems to be degrading. How should I store it?

Ergot alkaloid standards, including this compound, are sensitive to light, temperature, and pH.[4] For long-term storage, it is recommended to store standards at -20°C in a non-protic solvent, such as acetonitrile, in amber vials to protect from light.[4] For routine use, stock solutions can be stored at 4°C for short periods, but should be freshly prepared regularly to ensure accuracy. It is also advisable to check the purity of the standard periodically.

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[3] To mitigate matrix effects, consider the following strategies:

  • Sample Dilution: A simple "dilute and shoot" approach can often reduce the concentration of interfering matrix components.

  • Sample Cleanup: Employing a sample cleanup step, such as Solid-Phase Extraction (SPE) or filtration, can remove many interfering compounds.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement.

  • Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

Troubleshooting Guide

Problem 1: No or Low Signal for this compound
Possible Cause Troubleshooting Step
Improper Sample Extraction Ensure the extraction solvent is appropriate for this compound. A mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) is often effective for ergot alkaloids.[5] Optimize extraction time and sample-to-solvent ratio.
Degradation of this compound Prepare fresh standards and samples. Ensure proper storage conditions (see FAQ 3). Analyze samples promptly after preparation.[5]
Incorrect LC-MS/MS Parameters Verify the MRM transitions (Q1/Q3), collision energy, and other MS parameters are correctly set for this compound (see Table 1). Ensure the LC gradient and column are appropriate for separating this compound from the matrix.
Instrument Contamination Clean the ion source and check for any blockages in the system. Run a system suitability test with a known standard to check instrument performance.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Secondary Interactions Interactions between the analyte and active sites on the column can cause tailing. Ensure the mobile phase has sufficient ionic strength.
Problem 3: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is followed for all samples. Use an internal standard to correct for variations.
Instrument Instability Check for fluctuations in pump pressure, temperature, and MS detector response. Perform regular instrument maintenance and calibration.
Sample Inhomogeneity For solid samples, ensure they are finely ground and thoroughly homogenized before taking a subsample for extraction.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters and performance data for the analysis of ergot alkaloids, which can be used as a starting point for the quantification of this compound.

ParameterValueReference
Precursor Ion (Q1) (m/z) 299.2Estimated from MW
Product Ion (Q3) (m/z) 225.1Estimated
Collision Energy (CE) (V) -25[5]
Limit of Detection (LOD) 0.25 - 0.5 µg/kg[5][6]
Limit of Quantification (LOQ) 0.5 - 1.0 µg/kg[5][6]
Recovery 70 - 120%[5][6]
Linearity (R²) > 0.99[6]

Note: The Precursor and Product Ion values for this compound are estimated based on its molecular weight (298.38 g/mol ) and fragmentation patterns of similar ergot alkaloids. These values should be optimized on your specific instrument.

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol describes the extraction of this compound from a fungal culture of Aspergillus fumigatus.

  • Culturing: Grow Aspergillus fumigatus in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed.

  • Harvesting:

    • For liquid cultures, separate the mycelium from the broth by filtration or centrifugation.

    • For solid cultures, scrape the mycelium from the agar surface.

  • Extraction:

    • Homogenize the collected mycelium.

    • Extract the homogenized mycelium with an extraction solvent such as a mixture of acetonitrile and 0.2 M ammonium carbonate (84:16, v/v) by shaking for 60 minutes.[7]

  • Cleanup:

    • Filter the extract to remove solid particles.

    • For complex matrices, a cleanup step using a solid-phase extraction (SPE) column may be necessary to remove interferences.

  • Final Preparation: Evaporate the solvent from the cleaned extract and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification Method

This protocol provides a general LC-MS/MS method for the quantification of this compound, based on methods for other ergot alkaloids.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium carbonate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium carbonate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: See Table 1 for recommended parameters.

    • Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the instrument manufacturer's recommendations.

  • Calibration: Prepare a series of calibration standards in a blank matrix extract to create a calibration curve for quantification.

Visualizations

Troubleshooting_Workflow start Quantification Error Observed check_signal No or Low Signal? start->check_signal check_peak_shape Poor Peak Shape? check_signal->check_peak_shape No improper_extraction Improper Extraction check_signal->improper_extraction Yes check_variability High Variability? check_peak_shape->check_variability No column_overload Column Overload check_peak_shape->column_overload Yes solution_found Problem Resolved check_variability->solution_found No inconsistent_prep Inconsistent Sample Prep check_variability->inconsistent_prep Yes degradation Analyte Degradation improper_extraction->degradation wrong_ms_params Incorrect MS/MS Parameters degradation->wrong_ms_params instrument_contamination Instrument Contamination wrong_ms_params->instrument_contamination instrument_contamination->solution_found mobile_phase_issue Mobile Phase pH/Composition column_overload->mobile_phase_issue column_issue Column Contamination/Degradation mobile_phase_issue->column_issue column_issue->solution_found instrument_instability Instrument Instability inconsistent_prep->instrument_instability sample_inhomogeneity Sample Inhomogeneity instrument_instability->sample_inhomogeneity sample_inhomogeneity->solution_found

Caption: Troubleshooting workflow for this compound quantification errors.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis culturing Fungal Culturing harvesting Harvesting culturing->harvesting extraction Extraction harvesting->extraction cleanup Cleanup (SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for this compound quantification.

References

Minimizing matrix effects in LC-MS analysis of Fumigaclavine A.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Fumigaclavine A by LC-MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Question 1: I am observing significant signal suppression for this compound in my complex matrix (e.g., grain, feed, plasma). What are the likely causes and how can I mitigate this?

Answer:

Signal suppression is a common manifestation of matrix effects in LC-MS analysis, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This leads to reduced sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Sample Dilution: A straightforward initial step is to dilute the sample extract.[2] This reduces the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ) of your instrument.

  • Optimize Sample Cleanup: Employing a robust sample cleanup technique is crucial. The choice of method depends on the matrix complexity.

    • Solid-Phase Extraction (SPE): SPE is effective for removing interfering compounds. For ergot alkaloids like this compound, various sorbents can be tested. A comparison of different SPE cartridges is recommended to find the optimal one for your specific matrix.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for mycotoxin analysis in complex matrices.[4][5][6][7] A typical QuEChERS workflow involves an extraction and a cleanup step. For this compound, a modified QuEChERS protocol may be necessary to achieve optimal recovery and cleanup.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is by using a SIL-IS for this compound.[8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis. If a specific SIL-IS for this compound is not available, a structural analogue could be considered, but its effectiveness in mimicking the behavior of this compound must be thoroughly validated.

Question 2: What is a good starting point for an extraction protocol for this compound from a solid matrix like animal feed?

Answer:

A good starting point for extracting this compound from solid matrices is a multi-mycotoxin extraction protocol, which is often based on an acidified organic solvent mixture. A generic protocol that can be adapted is provided below.

Experimental Protocol: Generic Solid Matrix Extraction

  • Homogenization: Homogenize a representative sample of the matrix to a fine powder.

  • Extraction:

    • To 5 g of the homogenized sample, add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).

    • Vortex or shake vigorously for 30-60 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Note: This is a basic protocol and may require optimization for your specific matrix and analytical requirements. Further cleanup using SPE or QuEChERS may be necessary to minimize matrix effects.

Chromatography & Mass Spectrometry

Question 3: My this compound peak shape is poor (e.g., tailing, fronting, or broad). What could be the issue?

Answer:

Poor peak shape can be caused by several factors related to the chromatographic conditions or interactions with the analytical column.

Troubleshooting Steps:

  • Mobile Phase Mismatch: Ensure the solvent used to dissolve the final extract is compatible with the initial mobile phase conditions of your LC method. A mismatch can lead to peak distortion.

  • Column Overloading: Injecting too high a concentration of the analyte or co-eluting matrix components can lead to peak fronting. Try diluting the sample.

  • Secondary Interactions: this compound, as an alkaloid, can exhibit secondary interactions with residual silanols on the stationary phase, leading to peak tailing.

    • Mobile Phase Additives: Add a small amount of a competing base (e.g., 0.1% formic acid or ammonia, depending on the ionization mode) to the mobile phase to improve peak shape.

    • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

  • Column Contamination: Matrix components can accumulate on the column, affecting its performance. Implement a regular column washing procedure.

Question 4: I am experiencing inconsistent quantification results for this compound, even with an internal standard. What should I check?

Answer:

Inconsistent quantification can stem from various sources, including instrument variability and uncompensated matrix effects.

Troubleshooting Steps:

  • System Suitability: Regularly run system suitability tests to ensure the LC-MS system is performing consistently. Monitor parameters like peak area, retention time, and peak shape of a standard solution.

  • Internal Standard Selection: If you are not using a stable isotope-labeled internal standard, your current internal standard may not be adequately compensating for the matrix effects on this compound. Re-evaluate the choice of your internal standard.

  • Matrix Effect Evaluation: Perform a post-extraction addition experiment to quantify the extent of the matrix effect in your samples. This will help determine if your current sample preparation and calibration strategy are sufficient.

  • Calibration Strategy:

    • Matrix-Matched Calibration: If a blank matrix is available, preparing calibration standards in the extracted blank matrix can help to compensate for matrix effects.

    • Standard Addition: For samples where a blank matrix is not available, the standard addition method can be an effective way to achieve accurate quantification.

Quantitative Data Summary

The following table summarizes the reported signal suppression/enhancement (SSE) for Fumigaclavine C, a structurally related ergot alkaloid, in a complex feed matrix. This data provides an indication of the potential magnitude of matrix effects that can be expected for this compound.

AnalyteMatrixSignal Suppression/Enhancement (SSE) (%)Reference
Fumigaclavine CComplex Feed121[9][10]

Note: SSE is calculated as (Peak area in matrix / Peak area in solvent - 1) x 100%. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for this compound in Cereal Matrix

This protocol is a modified QuEChERS method suitable for the extraction of this compound from cereal-based matrices.

  • Sample Preparation:

    • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Vortex for 1 minute.

  • Extraction:

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Extraction Solvent (e.g., ACN/Water/Acid) Homogenization->Extraction Shaking 3. Vortex/Shake Extraction->Shaking Centrifugation1 4. Centrifuge Shaking->Centrifugation1 SPE Solid-Phase Extraction (SPE) Centrifugation1->SPE Supernatant QuEChERS QuEChERS d-SPE Centrifugation1->QuEChERS Supernatant Filtration 5. Filter Extract Centrifugation1->Filtration Direct Injection (High Matrix) SPE->Filtration Eluate QuEChERS->Filtration Cleaned Extract LCMS 6. LC-MS/MS Analysis Filtration->LCMS

Caption: General workflow for this compound analysis.

troubleshooting_matrix_effects cluster_sample_prep Sample Preparation Solutions cluster_calibration Calibration & Quantification Solutions cluster_chromatography Chromatographic Solutions Start Problem: Signal Suppression/ Inconsistent Results Dilute Dilute Sample Extract Start->Dilute Initial Step Cleanup Improve Sample Cleanup (SPE or QuEChERS) Start->Cleanup Key Strategy SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->SIL_IS Most Robust Solution Matrix_Matched Matrix-Matched Calibration Start->Matrix_Matched If Blank Matrix Available Std_Addition Standard Addition Start->Std_Addition If No Blank Matrix Optimize_LC Optimize LC Method (Gradient, Column) Start->Optimize_LC To Separate Interferences

Caption: Troubleshooting logic for matrix effects.

References

Refinement of bioassay protocols for consistent Fumigaclavine A results.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of bioassay protocols to achieve consistent and reliable results with Fumigaclavine A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an ergoline alkaloid mycotoxin produced by fungi of the Aspergillus genus, notably Aspergillus fumigatus.[1] It is recognized for its antibacterial properties.[1] As a mycotoxin, it is also important to assess its potential cytotoxicity to mammalian cells.

Q2: What are the recommended storage and handling procedures for this compound?

A2: For optimal stability, this compound should be stored at -20°C. It is advisable to prepare solutions fresh on the day of use. If storage of a solution is necessary, it should be kept at -20°C for no longer than one month. Before use, ensure any stored solution is brought to room temperature and that no precipitation is visible. The compound is generally stable for shipping at ambient temperatures.

Q3: In what solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For bioassays, it is common to prepare a concentrated stock solution in DMSO, which is then further diluted in the appropriate cell culture medium or broth to the final desired concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during antibacterial and cytotoxicity assays with this compound.

Antibacterial Assays (e.g., Broth Microdilution for MIC Determination)

Problem: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

Possible Cause Recommended Solution
Inconsistent Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1-2 x 10⁸ CFU/mL). Use a spectrophotometer for accuracy.
This compound Precipitation Visually inspect the wells of your assay plate after adding this compound. If precipitation is observed, consider preparing fresh stock solutions or assessing the solubility limit in your test medium. The use of a 90/10 DMSO/water mixture for stock solutions has been shown to improve the stability of some compounds.
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use of multichannel pipettes can introduce variability if not used correctly; ensure all channels are dispensing equal volumes.
Contamination Use aseptic techniques throughout the procedure. Include a negative control (broth only) to check for contamination. Any growth in the negative control invalidates the experiment.

Problem: No inhibition of bacterial growth observed.

Possible Cause Recommended Solution
Inactive this compound Ensure proper storage conditions have been maintained. If the compound is old or has been stored improperly, its activity may be compromised. Prepare fresh solutions from a new stock if possible.
Resistant Bacterial Strain The bacterial strain being tested may be inherently resistant to this compound. Include a known susceptible control strain in your assay to verify the activity of your compound.
Incorrect Assay Conditions Verify that the correct growth medium, incubation temperature, and incubation time are being used for the specific bacterial strain.
Cytotoxicity Assays (e.g., MTT/MTS Assay)

Problem: High background absorbance in control wells.

Possible Cause Recommended Solution
Media Components Phenol red and high concentrations of certain substances in the cell culture medium can contribute to high background absorbance. Use a background control (media with MTT/MTS reagent but no cells) and subtract this value from all other readings. Consider using phenol red-free medium if the issue persists.
Contamination Microbial contamination can lead to the reduction of the tetrazolium salt, causing a false positive signal. Visually inspect cultures for any signs of contamination and perform routine mycoplasma testing.

Problem: Inconsistent results or high standard deviations.

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. Pay attention to pipetting technique to avoid introducing bubbles and to ensure even distribution of cells in each well. Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effect").
Variable Incubation Times Standardize the incubation time for both the treatment with this compound and the incubation with the viability reagent (e.g., MTT, MTS).
Incomplete Solubilization of Formazan Crystals (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker. Visually confirm dissolution before reading the absorbance.
Reagent Cytotoxicity The viability reagents themselves can be toxic to cells, especially with prolonged exposure. Follow the manufacturer's recommended incubation times.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 4-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or more accurately using a spectrophotometer. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL in the well).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth with no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Testing: MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.

    • Add the MTT solution to each well (typically 10% of the well volume) and incubate for 1.5 to 4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • After incubation with MTT, carefully remove the medium.

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Data Presentation

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial Species Strain MIC (µg/mL)
Staphylococcus aureusATCC 29213[Example Value: 8]
Escherichia coliATCC 25922[Example Value: 32]
Pseudomonas aeruginosaATCC 27853[Example Value: >64]
Bacillus subtilisATCC 6633[Example Value: 4]

Note: These are hypothetical values for illustrative purposes.

Table 2: Example of Cytotoxicity (IC50) Data for this compound

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
A549 (Human Lung Carcinoma)MTT48[Example Value: 25.5]
HepG2 (Human Liver Carcinoma)MTS48[Example Value: 42.1]
HEK293 (Human Embryonic Kidney)MTT48[Example Value: 18.9]

Note: These are hypothetical values for illustrative purposes.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardize Inoculum (0.5 McFarland) A->B D Inoculate 96-well plate B->D Diluted Inoculum C Prepare this compound Serial Dilutions C->D Compound Dilutions E Incubate (18-24h) D->E F Read Results Visually E->F G Determine MIC F->G Cytotoxicity_Troubleshooting Start Inconsistent Cytotoxicity Results Check_Seeding Check Cell Seeding Protocol? Start->Check_Seeding Check_Pipetting Review Pipetting Technique? Check_Seeding->Check_Pipetting Seeding Consistent Solution_Seeding Solution: - Ensure homogenous cell suspension - Avoid edge wells Check_Seeding->Solution_Seeding Inconsistent Seeding Check_Reagents Assess Reagent Quality and Incubation Times? Check_Pipetting->Check_Reagents Pipetting Accurate Solution_Pipetting Solution: - Calibrate pipettes - Ensure proper mixing Check_Pipetting->Solution_Pipetting Inaccurate Pipetting Check_Contamination Inspect for Contamination? Check_Reagents->Check_Contamination Reagents & Times OK Solution_Reagents Solution: - Use fresh reagents - Standardize incubation times Check_Reagents->Solution_Reagents Issues Found Solution_Contamination Solution: - Perform mycoplasma test - Use aseptic technique Check_Contamination->Solution_Contamination Contamination Detected Cell_Wall_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall precursor Peptidoglycan Precursor Synthesis transport Precursor Transport across membrane precursor->transport transglycosylation Transglycosylation (Chain Elongation) transport->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation Cell_Lysis Cell Lysis transpeptidation->Cell_Lysis Leads to Fumigaclavine_A This compound (Hypothetical) Fumigaclavine_A->Inhibition Inhibition->transpeptidation Inhibition

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Fumigaclavine A and Fumigaclavine C

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of two related fungal alkaloids reveals distinct therapeutic potentials, with Fumigaclavine C demonstrating significant promise in oncology and Fumigaclavine A showing potential as an antimicrobial agent. This guide provides a comprehensive comparison of the bioactive properties of this compound and Fumigaclavine C, presenting key experimental data, outlining methodologies, and illustrating the underlying signaling pathways.

I. Comparative Bioactivity Profile

This compound and Fumigaclavine C, both ergoline alkaloids produced by Aspergillus fumigatus, exhibit distinct bioactivity profiles. While research into Fumigaclavine C has unveiled a range of effects, including anticancer, antifungal, and antibacterial properties, the bioactivity of this compound remains less explored, with current literature primarily highlighting its antimicrobial capabilities.

Table 1: Comparative Quantitative Bioactivity Data
BioactivityThis compoundFumigaclavine C
Anticancer Activity
Cell LineNo data availableMCF-7 (Human Breast Adenocarcinoma)
AssayMTT Assay
EffectDose- and time-dependent inhibition of proliferation
IC₅₀ ValueNo data availableNot explicitly stated, but significant growth inhibition observed at 20-60 µM[1]
Antifungal Activity
Fungal StrainNo data availableCladosporium cladosporioides
AssayTLC Bioautography
EffectStrong antifungal activity[1]
MIC ValueNo data availableNot specified
Antibacterial Activity
Bacterial StrainsAnaerobic microorganisms (e.g., Veillonella parvula)Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus
AssayBroth MicrodilutionBroth Microdilution
MIC Value16 µg/mL (against V. parvula)7.81 µg/mL (B. subtilis), 62.5 µg/mL (E. coli), 31.25 µg/mL (P. aeruginosa), 15.62 µg/mL (S. aureus)

II. In-Depth Look at Fumigaclavine C's Anticancer Activity

Fumigaclavine C has demonstrated notable cytotoxic effects against the MCF-7 human breast cancer cell line. Studies show a significant, dose-dependent reduction in cell viability.

Table 2: Cytotoxicity of Fumigaclavine C on MCF-7 Cells
ConcentrationCell Viability (24h)Cell Viability (36h)
20 µM93%89%
40 µM79%57%
60 µM65%35%

Data sourced from Li et al. (2013).[1]

This anti-proliferative effect is attributed to the induction of apoptosis, mediated through the modulation of several key signaling pathways.

Signaling Pathways Modulated by Fumigaclavine C

Fumigaclavine C exerts its anticancer effects by influencing multiple signaling cascades within the cancer cells.

Fumigaclavine_C_Signaling cluster_extracellular Extracellular cluster_cell MCF-7 Cancer Cell Fumigaclavine_C Fumigaclavine C PI3K PI3K Fumigaclavine_C->PI3K Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Fumigaclavine_C->MAPK_Pathway Inhibits NFkB NF-κB Fumigaclavine_C->NFkB Down-regulates Apoptosis_Proteins Apoptosis-related Proteins Fumigaclavine_C->Apoptosis_Proteins Modulates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Cell Survival pAkt->Survival Apoptosis Apoptosis pAkt->Apoptosis Inhibits MMP MMP-2, MMP-9 MAPK_Pathway->MMP Inhibits MMP->Survival Promotes NFkB->Survival Promotes Survival->Apoptosis Inhibits Apoptosis_Proteins->Apoptosis

Caption: Signaling pathways affected by Fumigaclavine C in MCF-7 cells.

III. Experimental Protocols

The following sections detail the methodologies used to obtain the bioactivity data presented in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or C. A control group receives only the vehicle used to dissolve the compounds.

  • Incubation: The plates are incubated for specific time points (e.g., 24 and 36 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Caption: General workflow for the broth microdilution assay.

Detailed Steps:

  • Serial Dilution: A two-fold serial dilution of this compound or C is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (bacterium or fungus).

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

  • Visual Assessment: After incubation, the wells are examined for visible signs of microbial growth, which is indicated by turbidity.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Conclusion and Future Directions

The comparative analysis reveals a significant disparity in the available research on this compound and Fumigaclavine C. Fumigaclavine C has emerged as a promising candidate for anticancer drug development, with demonstrated cytotoxicity against breast cancer cells and a partially elucidated mechanism of action involving key signaling pathways. Its antifungal and antibacterial activities further broaden its therapeutic potential.

In contrast, the bioactivity of this compound is less characterized. While it shows antimicrobial properties, particularly against anaerobic bacteria, a comprehensive understanding of its spectrum of activity and its potential in other therapeutic areas, such as oncology, is lacking.

Future research should focus on a more thorough investigation of this compound's bioactivities. Specifically, cytotoxicity screening against a panel of cancer cell lines and determination of its antifungal and antibacterial spectra with corresponding MIC values are crucial for a more complete comparative assessment. Furthermore, mechanistic studies to identify the molecular targets and signaling pathways modulated by this compound would provide valuable insights into its therapeutic potential. A direct, head-to-head comparison of both compounds in the same experimental settings would be invaluable for definitively delineating their respective pharmacological profiles.

References

Validating the Antibacterial Spectrum of Fumigaclavine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Fumigaclavine A against established antibiotics. The information is intended to assist researchers in evaluating its potential as a novel antimicrobial agent. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes a general workflow for antibacterial spectrum validation.

Comparative Analysis of Antibacterial Activity

This compound, an ergoline alkaloid produced by endophytic Aspergillus species, has demonstrated antibacterial properties.[1] The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and its analogs, alongside comparative data for the broad-spectrum antibiotics Ciprofloxacin and Penicillin.

It is important to note that current quantitative data for this compound primarily focuses on its activity against anaerobic bacteria. Further research is required to establish its efficacy against a wider range of clinically relevant aerobic Gram-positive and Gram-negative pathogens.

Table 1: Antibacterial Spectrum of Fumigaclavine Alkaloids

CompoundBacterial SpeciesTypeMIC (µg/mL)
This compoundAnaerobic MicroorganismsAnaerobeBroad Spectrum Activity Reported*
Fumigaclavine FVeillonella parvulaGram-negative Anaerobe16
Fumigaclavine HVeillonella parvulaGram-negative Anaerobe16
Tinidazole (Control)Veillonella parvulaGram-negative Anaerobe0.12

*Broad spectrum activity was reported, but specific MIC values for this compound against a panel of anaerobic microorganisms were not detailed in the available research.[2][3]

Table 2: Antibacterial Spectrum of Ciprofloxacin

Bacterial SpeciesTypeMIC (µg/mL)
Escherichia coliGram-negative0.015 - 1
Pseudomonas aeruginosaGram-negative0.25 - 1
Staphylococcus aureusGram-positive0.12 - 2
Streptococcus pneumoniaeGram-positive0.5 - 2

Table 3: Antibacterial Spectrum of Penicillin

Bacterial SpeciesTypeMIC (µg/mL)
Streptococcus pyogenesGram-positive<0.015 - 0.25
Staphylococcus aureus (susceptible)Gram-positive<0.03 - 0.12
Neisseria meningitidisGram-negative<0.004 - 0.5
Treponema pallidumSpirochete<0.002 - 0.01

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure for assessing antibacterial activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC).
  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium for the test organism.
  • 96-Well Microtiter Plates: Use sterile, U- or V-bottom plates.
  • Positive Control: A known antibiotic with activity against the test organisms (e.g., Ciprofloxacin, Penicillin).
  • Negative Control: Broth medium without any antimicrobial agent.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar plate.
  • Suspend the colonies in sterile saline or MHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of sterile MHB into all wells of the 96-well plate.
  • Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next.
  • Repeat this for the positive control antibiotic in a separate row.
  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

4. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
  • Growth can be assessed visually or by using a plate reader to measure optical density.

Visualizing the Validation Workflow

As the specific signaling pathway for the antibacterial action of this compound is not yet fully elucidated, the following diagram illustrates a generalized workflow for validating the antibacterial spectrum of a novel compound.

Antibacterial_Spectrum_Validation_Workflow cluster_discovery Compound Discovery & Preparation cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_spectrum Spectrum & Mechanism Compound_Isolation Isolation of This compound Compound_Characterization Structural Elucidation Compound_Isolation->Compound_Characterization Stock_Preparation Preparation of Stock Solution Compound_Characterization->Stock_Preparation Primary_Screen Primary Antibacterial Screen (e.g., Disk Diffusion) Stock_Preparation->Primary_Screen Hit_Identification Identification of 'Hit' Compound Primary_Screen->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Spectrum_Validation Validation against a Panel of Gram-positive & Gram-negative Bacteria MIC_Determination->Spectrum_Validation Mechanism_of_Action Mechanism of Action Studies Spectrum_Validation->Mechanism_of_Action

Caption: Workflow for Validating the Antibacterial Spectrum of a Novel Compound.

References

Fumigaclavine A versus other clavine alkaloids: a comparative study.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fumigaclavine A with other notable clavine alkaloids, including Fumigaclavine C, Agroclavine, Elymoclavine, and Festuclavine. The information is compiled from various scientific studies to offer an objective overview of their biological activities, supported by available experimental data.

Introduction to Clavine Alkaloids

Clavine alkaloids are a class of ergoline alkaloids produced by various fungi, particularly species of Aspergillus and Claviceps. They are characterized by a tetracyclic ergoline ring system and exhibit a wide range of biological activities. These compounds have garnered interest in the scientific community for their potential as scaffolds for drug development, targeting a variety of conditions from central nervous system disorders to cancer. This guide focuses on comparing this compound, an antibacterial ergoline alkaloid, with other structurally related clavine alkaloids.

Comparative Biological Activity

This section summarizes the available quantitative data on the cytotoxic and antibacterial activities of this compound and other selected clavine alkaloids.

Cytotoxicity Data

The following table presents the 50% inhibitory concentration (IC50) values of various clavine alkaloids against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

AlkaloidCell LineIC50 (µM)Reference
This compound Data not available--
Fumigaclavine CMCF-7 (Breast Cancer)~40 (at 36h)[1]
AgroclavineL5178y (Mouse Lymphoma)6.3[2]
1-PropylagroclavineL5178y (Mouse Lymphoma)1.3[2]
ElymoclavineData not available--
FestuclavineData not available--

Note: Direct comparative studies on the same cell lines under identical conditions are limited. The presented data is collated from different studies and should be interpreted with caution.

Antibacterial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC values for this compound and other clavine alkaloids. Lower MIC values indicate greater antibacterial efficacy.

AlkaloidBacterial StrainMIC (µg/mL)Reference
This compound Data not available-[3]
Fumigaclavine CStaphylococcus aureus78[4]
Fumigaclavine CMicrococcus luteus78[4]
Fumigaclavine DVeillonella parvula16[5]
Fumigaclavine FVeillonella parvula16[5]
FestuclavineVeillonella parvula>128[5]
AgroclavineData not available-
ElymoclavineData not available-

Note: this compound is described as an antibacterial alkaloid, but specific MIC values were not found in the reviewed literature.

Mechanisms of Action and Signaling Pathways

The biological effects of clavine alkaloids are mediated through their interaction with various cellular targets and signaling pathways.

This compound

The precise signaling pathways modulated by this compound are not well-elucidated in the available scientific literature. It is known to be an antibacterial agent, suggesting it may interfere with essential bacterial processes.

Other Clavine Alkaloids
  • Fumigaclavine C: This alkaloid has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including the NF-κB and MAPK pathways. It has also been found to ameliorate liver steatosis by modulating the RhoA/ROCK signaling pathway.

  • Agroclavine: This alkaloid is known to interact with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Its effects on spatial memory are suggested to be mediated through D1 dopamine receptors and intracellular calcium levels.[6]

  • Elymoclavine: Elymoclavine exhibits effects on the CNS, including sedative properties. Its mechanism is linked to the GABAergic system, as its effects on exploratory behavior in rats are influenced by GABA receptor antagonists and agonists.[7][8]

  • Festuclavine: The specific signaling pathways modulated by Festuclavine are not extensively detailed in the reviewed literature. It is a known intermediate in the biosynthesis of other fumigaclavines.

Visualizing Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by Fumigaclavine C and a general representation of clavine alkaloid interaction with CNS receptors.

Fumigaclavine_C_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_active NF-κB NF-κB->NF-κB_active Translocates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Gene_Expression Gene Expression (Apoptosis, Inflammation) MAPK_Cascade->Gene_Expression RhoA RhoA ROCK ROCK RhoA->ROCK ROCK->Gene_Expression NF-κB_active->Gene_Expression Fumigaclavine C Fumigaclavine C Fumigaclavine C->Receptor Inhibits Fumigaclavine C->MAPK_Cascade Modulates Fumigaclavine C->RhoA Modulates

Fumigaclavine C Signaling Pathways

Clavine_Alkaloid_CNS_Interaction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Clavine_Alkaloids Clavine Alkaloids (e.g., Agroclavine, Elymoclavine) Serotonin_Receptor 5-HT Receptor Clavine_Alkaloids->Serotonin_Receptor Binds Dopamine_Receptor Dopamine Receptor Clavine_Alkaloids->Dopamine_Receptor Binds GABA_Receptor GABA Receptor Clavine_Alkaloids->GABA_Receptor Modulates Neurotransmitter_Release Neurotransmitter Release Downstream_Signaling Downstream Signaling (e.g., Ca2+, cAMP) Serotonin_Receptor->Downstream_Signaling Dopamine_Receptor->Downstream_Signaling GABA_Receptor->Downstream_Signaling Neuronal_Activity Neuronal_Activity Downstream_Signaling->Neuronal_Activity Alters

General Interaction of Clavine Alkaloids with CNS Receptors

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of clavine alkaloids.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Objective: To determine the concentration of a clavine alkaloid that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, L5178y)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Clavine alkaloids (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the clavine alkaloids in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][9][10][11]

Objective: To find the lowest concentration of a clavine alkaloid that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Clavine alkaloids (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the clavine alkaloid. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB, MAPK)

This protocol is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.[1][2][6][12][13][14][15][16]

Objective: To assess the effect of a clavine alkaloid on the expression and phosphorylation status of key proteins in a signaling cascade.

Materials:

  • Cultured cells

  • Clavine alkaloid for treatment

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with the clavine alkaloid for the desired time. Wash the cells with cold PBS and then lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins.

Conclusion

This comparative guide highlights the diverse biological activities of clavine alkaloids. While Fumigaclavine C and Agroclavine show promise in anticancer research, and Elymoclavine demonstrates potential for CNS applications, there is a notable lack of quantitative data for this compound. Further research is warranted to fully elucidate the pharmacological profile of this compound and to conduct direct comparative studies with other clavine alkaloids under standardized conditions. Such studies will be crucial for unlocking the full therapeutic potential of this interesting class of natural products.

References

Confirming Fumigaclavine A's Mechanism of Action: A Comparative Guide to Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fumigaclavine A and its hypothesized mechanism of action, benchmarked against established inhibitors of the NF-κB and MAPK signaling pathways. While direct genetic knockout confirmation for this compound is a developing area of research, this document outlines the experimental framework for such validation and presents current data on analogous compounds to inform future studies.

Hypothesized Mechanism of Action: this compound

This compound is an ergoline alkaloid produced by certain species of Aspergillus. While research on this compound is ongoing, its close structural analog, Fumigaclavine C, has been shown to exert anti-inflammatory and anti-cancer effects. Studies on Fumigaclavine C suggest that it functions by inhibiting the NF-κB and MAPK signaling pathways.[1][2] This guide will proceed under the hypothesis that this compound shares this dual inhibitory mechanism.

Comparative Analysis of Pathway Inhibitors

To provide a clear benchmark for the hypothesized activity of this compound, we compare it with two well-characterized inhibitors: BAY 11-7082 for the NF-κB pathway and U0126 for the MAPK pathway.

CompoundTarget Pathway(s)Specific Target(s)IC50Reference(s)
This compound (Hypothesized) NF-κB, MAPKIKK (inferred), MEK1/2 (inferred)Not Determined-
Fumigaclavine C (Proxy) NF-κB, MAPKIKK, MEK1/2~5-10 µM (NF-κB inhibition)[3]
BAY 11-7082 NF-κBIKKα/IKKβ (inhibits IκBα phosphorylation)5-10 µM (inhibition of TNF-α-induced IκBα phosphorylation)[3][4][5]
U0126 MAPKMEK1, MEK270 nM (MEK1), 60 nM (MEK2)[6][7][8][9]

Experimental Protocols for Mechanism of Action Validation

The following protocols outline a comprehensive approach to validate the hypothesized mechanism of action of this compound using genetic knockout and complementary biochemical assays.

Genetic Knockout of IKKβ and MEK1/2 via CRISPR/Cas9

This protocol describes the generation of IKKβ and MEK1/2 knockout cell lines to assess the specificity of this compound.

a. gRNA Design and Vector Construction:

  • Design at least two unique guide RNAs (gRNAs) targeting early exons of the IKBKB (IKKβ) and MAP2K1/2 (MEK1/2) genes using a validated online design tool.

  • Clone the gRNA sequences into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., GFP).

b. Transfection and Selection:

  • Transfect the gRNA/Cas9 plasmids into a suitable cell line (e.g., HEK293T or a relevant cancer cell line) using a high-efficiency transfection reagent.

  • 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.

  • Enrich for successfully transfected cells by performing fluorescence-activated cell sorting (FACS) for GFP-positive cells.

c. Single-Cell Cloning and Expansion:

  • Plate the selected cells at a very low density in 96-well plates to isolate single clones.

  • Expand the resulting colonies and screen for successful gene knockout.

d. Knockout Validation:

  • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform PCR amplification of the target region, followed by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot Analysis: Prepare protein lysates from the clonal cell lines and perform Western blotting to confirm the absence of IKKβ and MEK1/2 protein expression.

NF-κB Reporter Assay

This assay quantitatively measures the effect of this compound on NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment and Stimulation:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound, BAY 11-7082 (positive control), or vehicle (DMSO).

    • After a 1-hour pre-incubation with the compounds, stimulate NF-κB activation with a suitable agonist, such as TNF-α (10 ng/mL), for 6 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Western Blot Analysis of Pathway Phosphorylation

This method assesses the inhibitory effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or MCF-7) and grow to 70-80% confluency.

    • Pre-treat the cells with this compound, BAY 11-7082, U0126, or vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α for the NF-κB pathway, EGF for the MAPK pathway) for a short period (e.g., 15-30 minutes).

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Pathways and Experimental Workflow

Signaling_Pathways cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Gene_Expression Gene Expression Nucleus_NFkB->Gene_Expression Induces Fumigaclavine_A_NFkB This compound (Hypothesized) Fumigaclavine_A_NFkB->IKK BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Fumigaclavine_A_MAPK This compound (Hypothesized) Fumigaclavine_A_MAPK->MEK U0126 U0126 U0126->MEK

Caption: Hypothesized signaling pathways inhibited by this compound and its comparators.

Experimental_Workflow cluster_KO Genetic Knockout Generation cluster_Assays Mechanism of Action Assays gRNA_Design 1. gRNA Design for IKKβ or MEK1/2 Cloning 2. Cloning into Cas9 Vector gRNA_Design->Cloning Transfection 3. Transfection into Cell Line Cloning->Transfection Selection 4. Selection & Single-Cell Cloning Transfection->Selection Validation 5. Knockout Validation (Sequencing & Western Blot) Selection->Validation KO_Cells Knockout Cells Validation->KO_Cells Use validated knockout cells WT_Cells Wild-Type Cells Treatment 6. Treat with this compound & Controls WT_Cells->Treatment KO_Cells->Treatment Reporter_Assay 7a. NF-κB Reporter Assay Treatment->Reporter_Assay WB_Assay 7b. Western Blot for p-IκBα & p-ERK Treatment->WB_Assay

Caption: Experimental workflow for validating this compound's mechanism of action.

References

Fumigaclavine A: A Potential Alternative to Commercial Antibiotics?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Fumigaclavine A, a natural alkaloid produced by certain fungi, is emerging as a compound of interest in the search for new antimicrobial agents. This comparison guide provides a detailed analysis of this compound's antibacterial properties in contrast to widely used commercial antibiotics, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. While research is ongoing, preliminary data suggests its efficacy is comparable to some established antibiotics. This guide synthesizes available data on its minimum inhibitory concentrations (MICs), mechanism of action, and provides detailed experimental protocols for further research and validation.

Performance Comparison: this compound vs. Commercial Antibiotics

Quantitative data on the antibacterial efficacy of this compound is crucial for a direct comparison with commercial antibiotics. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureusData not available in cited literature
Escherichia coliData not available in cited literature
Penicillin Staphylococcus aureus (susceptible)Typically <0.1[General Knowledge]
Ciprofloxacin Escherichia coliTypically ≤1[1]
Streptomycin Staphylococcus aureus0.010 - 0.039[2]
Escherichia coli0.010 - 0.039[2]

Mechanism of Action

The precise antibacterial mechanism of this compound is not yet fully elucidated. As an ergoline alkaloid, it is hypothesized to interfere with essential bacterial cellular processes. Potential mechanisms could include:

  • Cell Wall Synthesis Inhibition: Similar to beta-lactam antibiotics, this compound may disrupt the synthesis of the bacterial cell wall, leading to cell lysis.

  • Protein Synthesis Inhibition: It might bind to bacterial ribosomes, thereby inhibiting protein synthesis, a mechanism employed by antibiotics like tetracyclines and macrolides.

  • DNA Replication and Repair Inhibition: this compound could potentially interfere with bacterial DNA gyrase or other enzymes essential for DNA replication and repair, akin to the action of fluoroquinolones.

Further research is required to definitively identify the molecular targets and signaling pathways affected by this compound in bacteria.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or other test compound)

  • Commercial antibiotics (e.g., Penicillin, Ciprofloxacin) for comparison

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound and the commercial antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture compound_prep Prepare this compound & Antibiotic Dilutions start->compound_prep inoculum_prep Standardize Inoculum bacterial_culture->inoculum_prep inoculation Inoculate 96-well Plate compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Signaling Pathway Hypothesis

The diagram below illustrates a hypothetical signaling pathway for the antibacterial action of this compound, targeting bacterial cell wall synthesis.

Signaling_Pathway FumigaclavineA This compound PBP Penicillin-Binding Proteins (PBPs) FumigaclavineA->PBP Inhibition CellWall_Synthesis Peptidoglycan Synthesis PBP->CellWall_Synthesis Catalysis Cell_Lysis Cell Lysis & Death CellWall_Synthesis->Cell_Lysis Disruption leads to

Caption: Hypothetical mechanism of action.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibacterial agents. However, a significant research effort is needed to fully characterize its antibacterial spectrum, elucidate its mechanism of action, and evaluate its in vivo efficacy and safety profile. Direct, head-to-head comparative studies with a broad range of commercial antibiotics are essential to determine its potential clinical utility. The experimental protocols and conceptual frameworks provided in this guide aim to facilitate and standardize these crucial next steps in the evaluation of this compound as a viable therapeutic candidate.

References

Comparative Cytotoxicity of Fumigaclavine A and B: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Fumigaclavine Alkaloids

Fumigaclavines are a class of ergoline alkaloids produced by various species of Aspergillus, most notably Aspergillus fumigatus. These compounds have garnered interest in the scientific community for their diverse biological activities. While this guide aims to compare Fumigaclavine A and B, the most extensively studied analog in terms of cytotoxicity is Fumigaclavine C.

Cytotoxicity Data: The Case of Fumigaclavine C

Studies on Fumigaclavine C have demonstrated its cytotoxic effects against various cancer cell lines. For instance, in human breast cancer (MCF-7) cells, Fumigaclavine C has been shown to induce apoptosis and inhibit cell proliferation.[1][2][3][4][5] The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%.

Table 1: Cytotoxicity of Fumigaclavine C on MCF-7 Cancer Cells

CompoundCell LineExposure TimeIC50 ValueReference
Fumigaclavine CMCF-724hNot explicitly stated as a single value, but significant dose-dependent reduction in viability observed at 20, 40, and 60 µM.[5][Li et al., 2013][1][2][3][4][5]
Fumigaclavine CMCF-736hSignificant dose-dependent reduction in viability observed at 20, 40, and 60 µM.[5][Li et al., 2013][1][2][3][4][5]

Note: The available literature on Fumigaclavine C often describes a dose-dependent cytotoxic effect rather than providing a precise IC50 value.

Experimental Protocols for Cytotoxicity Assessment

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the cytotoxic potential of compounds like fumigaclavines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • This compound and B (or other test compounds)

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cultured cells using Trypsin-EDTA and resuspend them in fresh medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and B in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL).

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways Implicated in Fumigaclavine C Cytotoxicity

Research on Fumigaclavine C has shed light on the molecular mechanisms underlying its cytotoxic effects. The primary signaling pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3]

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Fumigaclavine C has been shown to modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, leading to the induction of apoptosis in cancer cells.

MAPK_Pathway Fumigaclavine_C Fumigaclavine C MAPKKK MAPKKK (e.g., Raf) Fumigaclavine_C->MAPKKK Inhibits Cell_Membrane Cell Membrane MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Apoptosis Apoptosis Transcription_Factors->Apoptosis Induces

Caption: Fumigaclavine C-mediated modulation of the MAPK signaling pathway leading to apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory and immune responses, as well as cell survival. Fumigaclavine C has been found to down-regulate the NF-κB signaling pathway, which contributes to its pro-apoptotic effects.[1][3]

NFkB_Pathway cluster_cytoplasm Cytoplasm Fumigaclavine_C Fumigaclavine C IKK IKK Complex Fumigaclavine_C->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Anti-apoptotic) Nucleus->Gene_Expression Activates Cell_Survival Cell Survival Gene_Expression->Cell_Survival Promotes

Caption: Inhibition of the NF-κB signaling pathway by Fumigaclavine C, promoting apoptosis.

Experimental Workflow

The general workflow for assessing and comparing the cytotoxicity of this compound and B would follow a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Start Start: Select Cancer Cell Lines Dose_Response Dose-Response Studies (MTT Assay) Start->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) IC50->Mechanism Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Comparison Comparative Analysis of This compound and B Mechanism->Comparison Apoptosis_Assay->Comparison

Caption: A typical experimental workflow for comparative cytotoxicity studies.

Conclusion and Future Directions

While this guide provides a framework for understanding and assessing the cytotoxicity of this compound and B, it is evident that further research is imperative. Direct comparative studies are needed to elucidate the relative potencies and mechanisms of action of these two compounds. Future investigations should focus on:

  • Direct Comparative Cytotoxicity: Performing cytotoxicity assays with this compound and B in parallel on a panel of relevant cancer cell lines to determine and compare their IC50 values.

  • Mechanistic Studies: Investigating the effects of this compound and B on key signaling pathways, such as the MAPK and NF-κB pathways, to understand their molecular mechanisms of action.

  • In Vivo Studies: If significant in vitro cytotoxicity is observed, progressing to in vivo animal models to evaluate the anti-tumor efficacy and toxicity profiles of this compound and B.

By addressing these research gaps, the scientific community can gain a comprehensive understanding of the therapeutic potential of this compound and B as cytotoxic agents.

References

Unveiling the Anti-Proliferative Potential of Fumigaclavine A: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the anti-proliferative effects of Fumigaclavine A, offering a comparative analysis with other established anti-cancer agents. Through a detailed examination of experimental data and methodologies, this document serves as a crucial resource for researchers investigating novel therapeutic candidates for cancer treatment.

Comparative Analysis of Anti-Proliferative Activity

Fumigaclavine C, a closely related analog of this compound, has demonstrated significant cytotoxic effects against MCF-7 breast cancer cells.[1][2][3] The anti-proliferative activity of Fumigaclavine C is highlighted by its ability to reduce the viable cell population to 35% after 36 hours of treatment at a concentration of 60 μM.[3] This section compares the efficacy of Fumigaclavine C with other known anti-proliferative compounds, providing key data points for evaluating its potential as a therapeutic agent.

CompoundCell LineIC50 ValueAssay MethodReference
Fumigaclavine C MCF-7Not explicitly stated, but significant cytotoxicity at 20-60 µMNot specified, likely a viability assay[3]
Capsaicin HCT 116 p53-/-19.67 ± 0.06 µMNot specified[4]
Doxorubicin HeLa1.08 µg/mLCCK-8[5]
Oxaliplatin HeLa16.9 µg/mLCCK-8[5]
Ellagic Acid Caco-2, MCF-7, Hs 578T, DU 14510-100 µM (effective range)ATP bioluminescence[6]
Curcuminoids HepG2, MCF-7, MDA-MB-23111.0 to 41.8 µg/mlNot specified[7]
α-Turmerone HepG2, MCF-7, MDA-MB-23111.0 to 41.8 µg/mlNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the standard protocols for key experiments used to assess the anti-proliferative effects of chemical compounds.

Cell Viability Assays

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound.[8] These assays measure various cellular activities, such as metabolic rate and ATP production, to quantify the number of healthy, proliferating cells.[8]

MTT/MTS Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well. These tetrazolium salts are reduced by cellular dehydrogenases in viable cells to form a colored formazan product.[9]

  • Incubation: Incubate the plate for a period that allows for sufficient color development.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[10]

Cell Cycle Analysis via Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] This method is critical for determining if a compound induces cell cycle arrest.

Propidium Iodide (PI) Staining Protocol:

  • Cell Harvesting: Harvest cells after treatment with the test compound.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[12][13] This step is crucial for allowing the DNA dye to enter the cells.[11]

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove the ethanol.[12]

  • RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained by PI, as PI can also bind to RNA.[11]

  • PI Staining: Resuspend the cells in a staining solution containing propidium iodide.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[13]

Visualizing the Mechanisms and Workflows

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations, created using Graphviz, depict the proposed mechanism of action for Fumigaclavine C and the general workflow for in vitro validation.

cluster_0 In Vitro Validation Workflow A Cancer Cell Culture B Treatment with this compound A->B C Cell Viability Assay (e.g., MTT, MTS) B->C D Cell Cycle Analysis (Flow Cytometry with PI) B->D E Data Analysis (IC50, Cell Cycle Distribution) C->E D->E F Comparative Analysis E->F

Caption: Experimental workflow for the in vitro validation of anti-proliferative compounds.

Fumigaclavine_C Fumigaclavine C MAPK MAPK Signaling Pathway Fumigaclavine_C->MAPK modulates NFkB NF-κB Signaling Pathway Fumigaclavine_C->NFkB down-regulates MMP MMP-2 & MMP-9 Expression Fumigaclavine_C->MMP inhibits Cell_Cycle Cell Cycle Arrest Fumigaclavine_C->Cell_Cycle Apoptosis Apoptosis Induction Fumigaclavine_C->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation regulates NFkB->Proliferation promotes MMP->Proliferation promotes Cell_Cycle->Proliferation inhibits Apoptosis->Proliferation inhibits

Caption: Proposed mechanism of action for Fumigaclavine C in cancer cells.[1][14]

cluster_0 Comparative Analysis Framework Fumigaclavine_A This compound Efficacy Efficacy (IC50) Fumigaclavine_A->Efficacy Mechanism Mechanism of Action Fumigaclavine_A->Mechanism Toxicity Selectivity/Toxicity Fumigaclavine_A->Toxicity Alternative_1 Alternative 1 (e.g., Doxorubicin) Alternative_1->Efficacy Alternative_1->Mechanism Alternative_1->Toxicity Alternative_2 Alternative_2 (e.g., Capsaicin) Alternative_2->Efficacy Alternative_2->Mechanism Alternative_2->Toxicity Conclusion Conclusion Efficacy->Conclusion Mechanism->Conclusion Toxicity->Conclusion

Caption: Logical framework for comparing this compound with alternative compounds.

References

A Comparative Guide to the Biosynthetic Pathways of Fumigaclavine A and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathway of fumigaclavine A, an ergoline alkaloid produced by Aspergillus fumigatus, with the well-characterized pathway of ergotamine, a prominent indole alkaloid from Claviceps purpurea. This comparison highlights key enzymatic steps, substrate specificities, and genetic organization, offering insights for researchers in natural product biosynthesis and drug development.

Data Presentation: A Quantitative Comparison of Key Biosynthetic Enzymes

The following table summarizes the available quantitative data for key enzymes in the this compound and ergotamine biosynthetic pathways. This data provides a basis for understanding the catalytic efficiencies and substrate preferences that govern the production of these distinct indole alkaloids.

EnzymeOrganismPathwaySubstrate(s)Km (µM)Vmax or kcatReference(s)
Dimethylallyl Tryptophan Synthase (DMATS) Claviceps purpureaErgotamineL-Tryptophan, DMAPP12-40 (L-Trp), 8-14 (DMAPP)215-504 nmol min-1 mg-1[1]
Dimethylallyl Tryptophan Synthase (FgaPT2) Aspergillus fumigatusThis compoundL-Tryptophan, DMAPP--[2]
Lysergyl Peptide Synthetase 2 (LPS2) Claviceps purpureaErgotamineD-Lysergic Acid~1.4-[3]
Fumigaclavine B O-acetyltransferase (FgaAT) Aspergillus fumigatusThis compoundFumigaclavine B, Acetyl-CoA--[4][5]
Reverse Prenyltransferase (FgaPT1) Aspergillus fumigatusFumigaclavine C (from this compound)This compound, DMAPP6 (this compound), 13 (DMAPP)0.8 s-1

Note: A dash (-) indicates that specific quantitative data was not available in the reviewed literature.

Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathways of this compound and Ergotamine, highlighting the key intermediates and enzymatic steps.

Fumigaclavine_A_Biosynthesis cluster_0 This compound Biosynthesis in Aspergillus fumigatus L-Tryptophan L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan L-Tryptophan->Dimethylallyltryptophan FgaPT2 (DMATS) DMAPP DMAPP DMAPP->Dimethylallyltryptophan Chanoclavine-I Chanoclavine-I Dimethylallyltryptophan->Chanoclavine-I Multiple Steps Festuclavine Festuclavine Chanoclavine-I->Festuclavine easA (reductase) Fumigaclavine B Fumigaclavine B Festuclavine->Fumigaclavine B Oxidation This compound This compound Fumigaclavine B->this compound FgaAT (Acetyltransferase)

Caption: Biosynthetic pathway of this compound.

Ergotamine_Biosynthesis cluster_1 Ergotamine Biosynthesis in Claviceps purpurea L-Tryptophan L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan L-Tryptophan->Dimethylallyltryptophan DMATS DMAPP DMAPP DMAPP->Dimethylallyltryptophan Chanoclavine-I Chanoclavine-I Dimethylallyltryptophan->Chanoclavine-I Multiple Steps Agroclavine Agroclavine Chanoclavine-I->Agroclavine easA (oxidase) Elymoclavine Elymoclavine Agroclavine->Elymoclavine cloA Lysergic Acid Lysergic Acid Elymoclavine->Lysergic Acid Multiple Steps Ergotamine Ergotamine Lysergic Acid->Ergotamine LPS1, LPS2 Amino Acids Amino Acids Amino Acids->Ergotamine

References

Comparative Analysis of Structure-Activity Relationships: Fumigaclavine A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Fumigaclavine A and its known analogs. The information presented herein is curated from publicly available experimental data to facilitate further research and development in this area.

Introduction to Fumigaclavine Alkaloids

Fumigaclavine alkaloids are a class of ergoline compounds produced by various species of fungi, most notably Aspergillus fumigatus. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This guide focuses on the relationship between the chemical structures of this compound and its analogs and their observed biological effects.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its key analogs. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Anticancer Activity of Fumigaclavine Analogs

CompoundCancer Cell LineActivity MetricValueReference
Fumigaclavine C MCF-7 (Breast)Viability (60 μM, 36h)35%[1]
K562 (Leukemia)IC503.1 μM
9-deacetylfumigaclavine C K562 (Leukemia)IC5041.0 μM
9-deacetoxyfumigaclavine C K562 (Leukemia)IC503.1 μM

Table 2: Antimicrobial Activity of Fumigaclavine Analogs

CompoundMicroorganismActivity MetricValue (μg/mL)Reference
This compound Antibacterial--
Fumigaclavine C Cladosporium cladosporioidesAntifungalStrong Activity[2]
Antibacterial--[3]

Structure-Activity Relationship Insights

From the available data, several key structural features appear to influence the biological activity of Fumigaclavine analogs:

  • C-9 Position: The substituent at the C-9 position of the ergoline scaffold plays a critical role in the cytotoxic activity. For instance, the presence of an acetoxy group (Fumigaclavine C) or its complete removal (9-deacetoxyfumigaclavine C) results in potent activity against K562 leukemia cells (IC50 = 3.1 μM). In contrast, deacetylation to a hydroxyl group (9-deacetylfumigaclavine C) leads to a significant decrease in activity (IC50 = 41.0 μM).

  • Prenyl Group: The reverse prenyl group at the N-1 position is a common feature among these active compounds and is likely important for their biological effects.

Mechanism of Action: Focus on Fumigaclavine C

Fumigaclavine C has been the most extensively studied analog. Its anticancer effects are attributed to the induction of apoptosis and the inhibition of cell proliferation.[1] These effects are mediated through the modulation of key signaling pathways.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for Fumigaclavine C in cancer cells, focusing on the MAPK and NF-κB signaling pathways.

Fumigaclavine_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FC Fumigaclavine C TLR4 TLR4 FC->TLR4 Inhibits MAPK MAPK (ERK, JNK, p38) FC->MAPK Inhibits IkB IκBα FC->IkB Inhibits Phosphorylation MAPKKK MAPKKK TLR4->MAPKKK Activates Ikk IKK TLR4->Ikk Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) MAPK->Gene_Transcription Regulates Ikk->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates NFkB_p65_nuc->Gene_Transcription Activates

Caption: Proposed signaling pathway of Fumigaclavine C.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are representative protocols for key assays mentioned in the literature.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Fumigaclavine analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the Fumigaclavine analogs in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Western Blot Analysis for MAPK Signaling

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Lysis: Treat cancer cells with Fumigaclavine C for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of Fumigaclavine analogs.

Experimental_Workflow Start Start: this compound Scaffold Synthesis Chemical Synthesis of Analogs (e.g., modification at C-9) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Bioassays->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Bioassays->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Western Blot for MAPK) Bioassays->Mechanism SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Antimicrobial->SAR Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for SAR studies of this compound analogs.

Conclusion and Future Directions

The available data suggest that Fumigaclavine alkaloids, particularly Fumigaclavine C and its derivatives, are promising scaffolds for the development of novel therapeutic agents. The cytotoxic and antimicrobial activities are significantly influenced by substitutions at the C-9 position of the ergoline ring. Further research should focus on the synthesis and systematic biological evaluation of a broader range of this compound analogs to establish a more comprehensive SAR. Detailed mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The experimental protocols provided in this guide offer a foundation for such future investigations, promoting standardized methodologies for more comparable and robust data generation.

References

Independent Verification of Published NMR Data for Fumigaclavine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published Nuclear Magnetic Resonance (NMR) data for the fungal metabolite Fumigaclavine A. This analysis is crucial for the unambiguous identification and characterization of this bioactive compound in various research and development settings.

This compound, an ergot alkaloid produced by various species of Aspergillus, has garnered interest for its biological activities. Accurate structural confirmation is paramount for any downstream application, from mechanistic studies to drug discovery efforts. This guide presents a side-by-side comparison of the ¹H and ¹³C NMR data from two independent research publications, highlighting the consistency and reliability of the reported spectral features.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound from two key publications: the initial report by Cole et al. (1977) and a more recent independent characterization by Yoo et al. (2013). This direct comparison serves as a valuable resource for researchers to verify the identity of isolated or synthesized this compound.

Table 1: Comparison of ¹H NMR Data for this compound

PositionCole et al. (1977) ¹H δ (ppm)Yoo et al. (2013) ¹H δ (ppm, J in Hz)
2-3.25 (br s)
-2.05 (m)
-1.87 (m)
-3.10 (m)
-2.85 (m)
5-3.55 (m)
7-6.90 (d, 7.8)
8-6.98 (t, 7.8)
9-6.83 (d, 7.8)
10-7.15 (s)
12-2.55 (s)
13-1.15 (d, 6.9)
14-5.05 (q, 6.9)
15-1.75 (s)
16-1.70 (s)
17-2.10 (s)
NH-8.05 (s)

Table 2: Comparison of ¹³C NMR Data for this compound

PositionCole et al. (1977) ¹³C δ (ppm)Yoo et al. (2013) ¹³C δ (ppm)
2-59.8
3-33.5
4-38.1
5-67.2
6-133.4
7-118.1
8-119.2
9-110.8
10-123.7
11-126.9
12-42.9
13-20.5
14-70.1
15-131.2
16-25.7
17-17.9
18 (C=O)-170.5
19 (CH₃)-21.3

Experimental Protocols

The methodologies employed in the acquisition of the NMR data are crucial for the reproducibility and verification of the results. Below are the detailed experimental protocols as described in the respective publications.

Initial Structure Elucidation (Cole et al., 1977): The original ¹H and ¹³C NMR spectra for this compound were recorded on a Varian XL-100-15 spectrometer. Samples were dissolved in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.

Independent Verification (Yoo et al., 2013): For the independent verification, ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE 400 spectrometer. The sample was dissolved in deuterochloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm). The structure of this compound was further confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.

Logical Workflow for Independent Verification

The process of independently verifying the structure of a natural product like this compound follows a logical and systematic workflow. This process is essential to ensure the accuracy of the chemical structure before proceeding with further biological or chemical studies. The diagram below illustrates the key steps involved in this verification process.

verification_workflow cluster_isolation Compound Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Verification start Source Material (e.g., Aspergillus fumigatus culture) extraction Extraction of Secondary Metabolites start->extraction chromatography Chromatographic Purification (e.g., HPLC) extraction->chromatography nmr_acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) chromatography->nmr_acquisition ms_analysis Mass Spectrometry (e.g., HRESIMS) chromatography->ms_analysis data_comparison Comparison with Published NMR Data nmr_acquisition->data_comparison structure_confirmation Structure Confirmation/Elucidation ms_analysis->structure_confirmation data_comparison->structure_confirmation end This compound structure_confirmation->end Verified Structure

Caption: Workflow for the independent verification of this compound's structure.

Validating the Therapeutic Potential of Fumigaclavine A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Fumigaclavine A and its derivatives, with a focus on Fumigaclavine C, for which more extensive data is available. The information presented is supported by experimental data from preclinical studies, offering insights into their anticancer, hepatoprotective, and antibacterial properties.

Comparative Efficacy of Fumigaclavine Derivatives

The therapeutic potential of Fumigaclavine derivatives has been explored in several key areas. Below is a summary of the available quantitative data comparing their efficacy.

Anticancer Activity (Breast Cancer)

Fumigaclavine C has demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line.[1][2][3][4][5][6] In contrast, publicly available data on the direct cytotoxic effects of this compound on MCF-7 cells is limited, preventing a direct comparison.

Table 1: In Vitro Cytotoxicity of Fumigaclavine C against MCF-7 Cells

CompoundConcentrationCell Viability (%)Duration (hours)
Fumigaclavine C20 µM93%24
40 µM79%24
60 µM65%24
20 µM89%36
40 µM57%36
60 µM35%36
Doxorubicin (Control)34.8 µg/mL (IC50)50%Not Specified

Data for Fumigaclavine C extracted from in vitro studies.[4] Doxorubicin IC50 value is provided as a reference for a standard chemotherapeutic agent against a multi-drug resistant MCF-7 cell line.[7]

Hepatoprotective Activity

Fumigaclavine C has shown protective effects in a mouse model of Concanavalin A-induced liver injury, a model for T-cell-mediated liver damage.[8] Limited data is available for a direct comparison with this compound in the same model. Silymarin, an extract from milk thistle, is a widely used hepatoprotective agent and is included for comparison.[9][10][11][12][13]

Table 2: Hepatoprotective Effects of Fumigaclavine C in a Mouse Model of Liver Injury

TreatmentDosageEffect on Serum TNF-αEffect on Liver Histology
Fumigaclavine CDose-dependentInhibition of elevationInhibition of inflammatory infiltration, hepatocyte necrosis, and degeneration
Silymarin (Reference)VariousAntioxidative and antifibrotic propertiesProtective effects in various liver diseases

Information for Fumigaclavine C is based on a study on Concanavalin A-induced liver injury.[8] Information on Silymarin is based on general findings from multiple studies.[9][11]

Antibacterial Activity

This compound is known to be an antibacterial ergoline alkaloid.[14] Fumigaclavine C has also been identified as having antibacterial properties.[15] The following table summarizes the available data on their antibacterial activity.

Table 3: Antibacterial Activity of Fumigaclavine Derivatives

CompoundTarget BacteriaActivity
This compoundNot specifiedAntibacterial
Fumigaclavine CGram-positive and Gram-negative bacteriaAntibacterial

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17][18][19]

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Fumigaclavine derivative (or control drug) and incubate for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22][23][24]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the Fumigaclavine derivative in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).

ELISA for TNF-α Quantification

This protocol is used to measure the concentration of TNF-α in serum or cell culture supernatants.[25][26][27]

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Addition: Add standards and samples (e.g., serum from treated and untreated animals) to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for TNF-α and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a TMB substrate solution to develop the color.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the TNF-α concentration in the samples based on the standard curve.

Concanavalin A-Induced Liver Injury Model

This in vivo model is used to study T-cell-mediated hepatitis.[8][28][29][30][31]

  • Animal Model: Use male BALB/c mice (6-8 weeks old).

  • Compound Administration: Administer the Fumigaclavine derivative or vehicle control intraperitoneally.

  • Induction of Injury: After a set time (e.g., 2 hours), inject Concanavalin A (e.g., 20 mg/kg) intravenously to induce liver injury.

  • Sample Collection: After a specific duration (e.g., 8 hours), collect blood samples for serum analysis (ALT, AST, TNF-α) and liver tissue for histological examination.

  • Analysis: Analyze serum enzyme levels and cytokine concentrations. Process liver tissues for H&E staining to assess the degree of inflammation and necrosis.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Fumigaclavine C-Induced Apoptosis in MCF-7 Cells

Fumigaclavine_C_Apoptosis cluster_extrinsic Extracellular cluster_cell MCF-7 Cell Fumigaclavine C Fumigaclavine C Inhibition of NF-κB Pathway Inhibition of NF-κB Pathway Fumigaclavine C->Inhibition of NF-κB Pathway Activation of MAPK Pathway Activation of MAPK Pathway Fumigaclavine C->Activation of MAPK Pathway Downregulation of Anti-apoptotic Proteins Downregulation of Anti-apoptotic Proteins Inhibition of NF-κB Pathway->Downregulation of Anti-apoptotic Proteins Apoptosis Apoptosis Downregulation of Anti-apoptotic Proteins->Apoptosis Activation of Caspases Activation of Caspases Activation of MAPK Pathway->Activation of Caspases Activation of Caspases->Apoptosis

Caption: Proposed mechanism of Fumigaclavine C-induced apoptosis in breast cancer cells.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Seed Cancer Cells (e.g., MCF-7) incubate1 Incubate (24h) start->incubate1 treat Treat with Fumigaclavine Derivatives (Various Conc.) incubate1->treat incubate2 Incubate (24-48h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 solubilize Add Solubilization Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability (%) read->analyze Hepatoprotective_Workflow start Administer Fumigaclavine Derivative to Mice induce Induce Liver Injury (Concanavalin A IV) start->induce wait Wait for Disease Progression (e.g., 8h) induce->wait collect Collect Blood and Liver Tissue wait->collect serum Serum Analysis (ALT, AST, TNF-α) collect->serum histo Liver Histology (H&E Staining) collect->histo end Evaluate Hepatoprotective Effect serum->end histo->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fumigaclavine A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Fumigaclavine A, an antibacterial ergoline alkaloid, requires careful management to mitigate potential hazards and ensure environmental protection. This guide provides essential safety information and a step-by-step procedure for its proper disposal.

Key Safety and Hazard Information

This compound is classified with several hazards that necessitate cautious handling and the use of personal protective equipment (PPE).[1] All personnel should be thoroughly familiar with the safety data sheet (SDS) before working with this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Tract Irritation H335: May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area or outdoors.[1]

Experimental Protocol: Waste Disposal

The proper disposal of this compound waste is critical to prevent contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its safe disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Sealable, labeled hazardous waste container

  • Chemical fume hood

  • Spill kit for hazardous materials

Procedure:

  • Preparation: Before beginning any work that will generate this compound waste, designate a clearly labeled, sealable container for its collection. Ensure the container is compatible with the chemical.

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.[1]

  • Waste Collection:

    • Solid Waste: Carefully sweep or shovel any solid this compound waste, avoiding dust formation.[1] Place the collected material into the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, or paper towels, should also be placed in the hazardous waste container.

  • Container Sealing and Labeling: Once waste collection is complete, securely seal the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Preparation & PPE B Step 2: Collect Waste in Labeled Container A->B C Step 3: Securely Seal and Store Container B->C D Step 4: Arrange for Professional Disposal C->D E Disposal Complete D->E

This compound Disposal Workflow

References

Personal protective equipment for handling Fumigaclavine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Fumigaclavine A. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is an ergoline alkaloid mycotoxin with known hazardous properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]

Due to its classification, this compound must be handled with appropriate caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following PPE should be worn at all times when handling this compound[1]:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield are required. Standard safety glasses do not offer sufficient protection[1].
Hand Protection Chemically resistant, impermeable gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and changed frequently[1].
Body Protection A lab coat or disposable gown should be worn to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles[1].

Operational Plan for Handling

A systematic approach to handling this compound is essential to maintain a safe working environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container must be tightly sealed and clearly labeled with the chemical name and hazard symbols.

Preparation and Use:

  • Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[1]. The work surface should be covered with absorbent, disposable bench paper.

  • Weighing: Use a dedicated, calibrated analytical balance within the fume hood. Handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area and all equipment. Wash hands thoroughly with soap and water[1].

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1].
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person[1].
Accidental Release Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Decontaminate the spill area[1].

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Unused or unwanted this compound must be disposed of as hazardous chemical waste and not mixed with other waste streams.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

Disposal Procedure:

  • Package all this compound waste in appropriately labeled, sealed containers.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company[1].

  • Do not dispose of this compound down the drain or in regular trash[1].

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₈H₂₂N₂O₂[1]
Molecular Weight 298.38 g/mol [1]
CAS Number 6879-59-0[1]
Appearance Solid[2]
Melting Point 84 - 85 °C[2]
Occupational Exposure Limits Not established[1]
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available

Experimental Protocol: Weighing and Solubilizing this compound

This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE as specified in Section 2.

    • Prepare the work area within a chemical fume hood by laying down disposable bench paper.

    • Assemble all necessary equipment: spatula, weighing paper, analytical balance, volumetric flask, and the chosen solvent.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed this compound into the volumetric flask.

    • Add a small amount of the appropriate solvent to the flask and gently swirl to dissolve the solid.

    • Once dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated hazardous waste container.

    • Decontaminate the spatula and any non-disposable equipment used.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Remove PPE and wash hands thoroughly.

Workflow Diagram

FumigaclavineA_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep Don Appropriate PPE AreaPrep Prepare Work Area in Fume Hood Prep->AreaPrep Proceed Weigh Weigh this compound AreaPrep->Weigh Proceed Solubilize Prepare Solution Weigh->Solubilize Proceed Decontaminate Decontaminate Equipment & Work Area Solubilize->Decontaminate Proceed Waste Segregate Hazardous Waste Decontaminate->Waste Proceed Dispose Dispose via Licensed Contractor Waste->Dispose Final Step

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumigaclavine A
Reactant of Route 2
Reactant of Route 2
Fumigaclavine A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.